molecular formula C56H38O31 B1255025 Acutissimin A CAS No. 108906-66-7

Acutissimin A

Cat. No.: B1255025
CAS No.: 108906-66-7
M. Wt: 1206.9 g/mol
InChI Key: DRHVFLXLYQESEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acutissimin A is a flavono-ellagitannin, a complex polyphenolic compound formed through the covalent linkage of a flavonoid and an ellagitannin . This natural product is of significant interest in biochemical and pharmacological research due to its potent biological activity. It has been identified as a powerful inhibitor of DNA topoisomerase II, an essential enzyme for cell division . Studies have shown that this compound is 250 times more effective than the pharmaceutical drug Etoposide in stopping the growth of cancerous tumors in vitro, highlighting its potential as a lead compound in anticancer research . Originally isolated from various Quercus and Castanea species , this compound can also be formed in oak-aged red wines when the oak ellagitannin vescalagin interacts with flavan-3-ols such as catechin from grapes . Its structure consists of the C-glycosidic ellagitannin castalagin linked to (+)-catechin via a carbon-carbon bond . In research settings, it serves as a valuable tool for studying enzyme inhibition, apoptosis, and novel mechanisms of action against cancer cell lines. This product is intended for research purposes only by trained laboratory personnel. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

CAS No.

108906-66-7

Molecular Formula

C56H38O31

Molecular Weight

1206.9 g/mol

IUPAC Name

(1R,2R,20R,42S,46S)-46-[(2R,3S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-8-yl]-7,8,9,12,13,14,25,26,27,30,31,32,35,36,37-pentadecahydroxy-3,18,21,41,43-pentaoxanonacyclo[27.13.3.138,42.02,20.05,10.011,16.023,28.033,45.034,39]hexatetraconta-5,7,9,11,13,15,23,25,27,29(45),30,32,34(39),35,37-pentadecaene-4,17,22,40,44-pentone

InChI

InChI=1S/C56H38O31/c57-15-2-1-10(3-17(15)59)47-22(64)4-11-16(58)8-18(60)27(48(11)84-47)32-31-34-30(43(73)46(76)44(31)74)29-33-28(41(71)45(75)42(29)72)26-14(7-21(63)37(67)40(26)70)53(78)83-23-9-82-52(77)12-5-19(61)35(65)38(68)24(12)25-13(6-20(62)36(66)39(25)69)54(79)85-49(23)51(87-56(33)81)50(32)86-55(34)80/h1-3,5-8,22-23,32,47,49-51,57-76H,4,9H2/t22-,23+,32+,47+,49+,50-,51-/m0/s1

InChI Key

DRHVFLXLYQESEQ-UHFFFAOYSA-N

SMILES

C1C(C(OC2=C1C(=CC(=C2C3C4C5C6C(COC(=O)C7=CC(=C(C(=C7C8=C(C(=C(C=C8C(=O)O6)O)O)O)O)O)O)OC(=O)C9=CC(=C(C(=C9C1=C(C(=C(C(=C1O)O)O)C1=C(C3=C(C(=C1O)O)O)C(=O)O4)C(=O)O5)O)O)O)O)O)C1=CC(=C(C=C1)O)O)O

Canonical SMILES

C1C(C(OC2=C1C(=CC(=C2C3C4C5C6C(COC(=O)C7=CC(=C(C(=C7C8=C(C(=C(C=C8C(=O)O6)O)O)O)O)O)O)OC(=O)C9=CC(=C(C(=C9C1=C(C(=C(C(=C1O)O)O)C1=C(C3=C(C(=C1O)O)O)C(=O)O4)C(=O)O5)O)O)O)O)O)C1=CC(=C(C=C1)O)O)O

Synonyms

acutissimin A

Origin of Product

United States

Foundational & Exploratory

Acutissimin A: A Comprehensive Technical Guide on its Discovery, Origin, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Acutissimin A, a complex flavono-elliptic tannin, has garnered significant attention in the scientific community for its potent anti-tumor properties. First identified as a selective cytotoxic agent against melanoma cell lines, its discovery has paved the way for further investigation into its mechanism of action and potential as a therapeutic agent. This technical guide provides an in-depth overview of the discovery, origin, and biological activity of this compound, with a focus on presenting quantitative data, detailed experimental protocols, and visual representations of key processes to serve as a valuable resource for researchers in the fields of natural product chemistry, oncology, and drug development.

Discovery and Origin

This compound was first reported as a constituent of several species of oak (Quercus) and chestnut (Castanea) trees. Its initial isolation and characterization were pivotal in understanding this new class of complex tannins.

Natural Occurrence and Initial Isolation

This compound was originally isolated from the bark of Quercus acutissima Carruth., among other Fagaceous plants. The isolation process involved the extraction of the plant material with aqueous acetone, followed by a series of chromatographic separations.

Formation in Aged Red Wine

Subsequent research revealed that this compound is also formed during the aging process of red wine in oak barrels.[1] It is not naturally present in grapes but is the product of a chemical reaction between two polyphenolic compounds: vescalagin, an ellagitannin extracted from the oak wood of the barrels, and (+)-catechin, a flavonoid abundant in grapes and wine.[1] This condensation reaction occurs under the acidic conditions of the wine.

Physicochemical Properties

PropertyValueReference
Molecular FormulaC₅₆H₃₈O₃₁[2]
Molar Mass1206.88 g/mol [2]
AppearanceOff-white amorphous powder
Optical Rotation [α]D²²-80.0 (c = 0.2, acetone)

Experimental Protocols

Isolation from Quercus acutissima (General Procedure)

The following is a generalized protocol based on the initial isolation of this compound and related compounds:

  • Extraction: The dried bark of Quercus acutissima is extracted with a mixture of acetone and water.

  • Solvent Partitioning: The aqueous acetone extract is concentrated and then partitioned with various solvents of increasing polarity to remove lipids and other non-polar compounds.

  • Chromatography: The resulting extract is subjected to multiple rounds of column chromatography.

    • Sephadex LH-20: Elution with a stepwise gradient of methanol in water is used for initial fractionation. This compound, being a larger polyphenol, typically elutes in the later fractions.

    • Reversed-Phase Chromatography: The fractions containing this compound are further purified using reversed-phase media such as MCI-gel CHP-20P or C18 columns, with a methanol-water mobile phase.

Hemisynthesis of this compound

This protocol describes the laboratory synthesis of this compound from its precursors, vescalagin and catechin.

  • Reaction Setup:

    • Dissolve (–)-vescalagin (42 mg, 0.045 mmol) and (+)-catechin (15 mg, 0.052 mmol) in tetrahydrofuran (THF, 20 ml).

    • Add trifluoroacetic acid (300 µl, 3.9 mmol) to the solution.

  • Reaction Conditions: Stir the reaction mixture at 60°C for 7 hours. Monitor the reaction progress by HPLC.

  • Workup:

    • Evaporate the solvent under vacuum.

    • Dissolve the residue in water and freeze-dry to obtain a powder.

  • Purification:

    • The resulting powder is purified by semi-preparative HPLC on a C18 column.

    • A gradient elution with a mobile phase composed of water with 0.4% formic acid (solvent C) and methanol with 0.4% formic acid (solvent D) is applied.

    • The gradient is as follows: 0-20 min, 0% to 20% D; 20-35 min, 20% to 100% D; 35-40 min, 100% D.

    • The flow rate is maintained at 16 ml/min.

    • Fractions containing this compound are collected and freeze-dried.

G Experimental Workflow for Hemisynthesis of this compound cluster_reaction Reaction cluster_workup Workup cluster_purification Purification vescalagin Vescalagin reaction_mixture Dissolve in THF Add Trifluoroacetic Acid vescalagin->reaction_mixture catechin Catechin catechin->reaction_mixture stir Stir at 60°C for 7h reaction_mixture->stir evaporation Evaporate Solvent stir->evaporation dissolve_lyophilize Dissolve in Water & Freeze-dry evaporation->dissolve_lyophilize hplc Semi-preparative HPLC dissolve_lyophilize->hplc collect_lyophilize Collect Fractions & Freeze-dry hplc->collect_lyophilize final_product final_product collect_lyophilize->final_product Pure this compound

Hemisynthesis of this compound workflow.

Biological Activity and Mechanism of Action

This compound has demonstrated significant potential as an anti-cancer agent, primarily through its potent inhibition of DNA topoisomerase II.

Cytotoxic Activity

In initial screenings, this compound exhibited selective cytotoxicity against various human tumor cell lines.[2]

Cell LineTumor TypeED₅₀ (µg/ml)
PRMI-7951Malignant Melanoma0.1 - 0.8
A-549Lung Carcinoma> 10
HCT-8Ileocecal Adenocarcinoma> 10
KBEpidermoid Carcinoma of Nasopharynx> 10
TE-671Medulloblastoma> 10
Inhibition of DNA Topoisomerase II

This compound is a potent inhibitor of human DNA topoisomerase II, an essential enzyme for DNA replication and cell division.[3] Its inhibitory activity is significantly greater than that of the clinically used anti-cancer drug, etoposide.[3]

CompoundIC₁₀₀ (µM)
This compound0.2
Etoposide (VP-16)50

The following protocol is used to assess the inhibitory effect of this compound on the catalytic activity of human DNA topoisomerase II.

  • Reaction Mixture:

    • Prepare a reaction mixture containing human DNA topoisomerase II, a supercoiled DNA substrate (e.g., plasmid DNA), and ATP in a suitable buffer.

  • Incubation:

    • Add varying concentrations of this compound or a control inhibitor (e.g., etoposide) to the reaction mixture.

    • Incubate the mixture at 37°C to allow the enzyme to relax the supercoiled DNA.

  • Analysis:

    • Stop the reaction and analyze the DNA topology by agarose gel electrophoresis.

    • In the absence of an inhibitor, the supercoiled DNA will be relaxed by the enzyme.

    • In the presence of an effective inhibitor like this compound, the enzyme's activity will be blocked, and the DNA will remain supercoiled.

  • Quantification:

    • The intensity of the supercoiled and relaxed DNA bands is quantified to determine the concentration of the inhibitor required for 100% inhibition (IC₁₀₀).

G Mechanism of Topoisomerase II Inhibition cluster_normal Normal Topoisomerase II Function cluster_inhibition Inhibition by this compound topoII Topoisomerase II supercoiled_dna Supercoiled DNA topoII->supercoiled_dna Binds relaxed_dna Relaxed DNA supercoiled_dna->relaxed_dna Relaxes no_relaxation No DNA Relaxation supercoiled_dna->no_relaxation acutissimin_a This compound acutissimin_a->topoII Binds and Inhibits inhibited_topoII Inhibited Topoisomerase II inhibited_topoII->supercoiled_dna Cannot relax

Topoisomerase II inhibition by this compound.

Signaling Pathways

While the direct molecular target of this compound is DNA topoisomerase II, the downstream signaling pathways leading to cell death have not yet been fully elucidated in the scientific literature. Inhibition of topoisomerase II typically leads to the accumulation of DNA double-strand breaks, which can trigger cell cycle arrest and apoptosis. However, specific studies detailing the involvement of key apoptotic proteins such as caspases or members of the Bcl-2 family in response to this compound treatment are currently unavailable. Further research is required to delineate the precise signaling cascades activated by this compound in cancer cells.

Conclusion and Future Directions

This compound stands out as a promising natural product with potent and selective anti-cancer activity. Its unique origin, from both natural plant sources and as a product of the wine aging process, adds to its scientific interest. The detailed experimental protocols provided in this guide offer a foundation for researchers to further explore its synthesis, biological activities, and therapeutic potential.

Future research should focus on several key areas:

  • Elucidation of Downstream Signaling Pathways: A critical next step is to investigate the molecular mechanisms that translate topoisomerase II inhibition by this compound into apoptotic cell death.

  • In Vivo Efficacy: Studies in animal models are necessary to evaluate the anti-tumor efficacy and pharmacokinetic properties of this compound.

  • Structure-Activity Relationship Studies: Synthesis and evaluation of this compound analogs could lead to the development of even more potent and selective anti-cancer agents.

The continued investigation of this compound holds significant promise for the development of novel cancer therapies.

References

Acutissimin A: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acutissimin A is a complex tannin, specifically classified as a flavono-ellagitannin. It is formed by the chemical linkage of a flavonoid (catechin) with an ellagitannin (vescalagin).[1] This natural compound has garnered significant interest within the scientific community due to its potent biological activities, most notably its function as a powerful DNA topoisomerase inhibitor, exhibiting anticancer properties that surpass some clinically used chemotherapeutic agents.[2] this compound is naturally found in various plant species, including Quercus acutissima and Quercus phillyraeoides, and is also formed during the aging of wine in oak barrels.[2][3] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, along with detailed experimental protocols and visual representations of its mechanism of action.

Chemical Structure and Physicochemical Properties

This compound possesses a complex polycyclic structure with numerous hydroxyl groups, contributing to its chemical reactivity and biological functions. Its identity is well-established through various spectroscopic and analytical techniques.

PropertyValueSource(s)
Molecular Formula C₅₆H₃₈O₃₁[3]
Molecular Weight 1206.88 g/mol [3]
Monoisotopic Mass 1206.13970441 Da[3]
CAS Number 108906-66-7[3]
Appearance Off-white amorphous powder[4]
Water Solubility 3.63 g/L (predicted)[5]
logP (Octanol-Water Partition Coefficient) 3.37 (predicted)[5]
pKa (Strongest Acidic) 7.15 (predicted)[5]
Optical Rotation [α]²²_D_ = -80.0° (c = 0.2, acetone)[4]
Polar Surface Area 545 Ų[3]
Hydrogen Bond Donor Count 20[5]
Hydrogen Bond Acceptor Count 26[5]
Spectroscopic Data
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the complex structure and stereochemistry of this compound.[1][6]

  • Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) is commonly used to determine the molecular weight and fragmentation patterns. In negative ion mode, a prominent peak is observed at m/z 1205 [M-H]⁻.[7]

  • Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule, such as hydroxyl (O-H) and carbonyl (C=O) stretching vibrations, which are abundant in this compound.

Biological Activities and Mechanism of Action

The primary biological activity of this compound that has been extensively reported is its potent inhibition of DNA topoisomerase I.[8] This enzyme plays a critical role in relieving torsional stress in DNA during replication and transcription. By inhibiting topoisomerase I, this compound leads to the accumulation of DNA strand breaks, ultimately triggering programmed cell death (apoptosis) in cancer cells.[2]

Studies have shown that this compound is significantly more potent than the clinically used anticancer drug etoposide in its ability to inhibit tumor growth in vitro.[2] In addition to its anticancer effects, as a polyphenol, this compound is also investigated for its antioxidant and anti-inflammatory properties.

Signaling Pathways

The inhibition of DNA topoisomerase I by this compound initiates a cascade of cellular events that culminate in apoptosis and cell cycle arrest. While the precise signaling network for this compound is a subject of ongoing research, the following diagrams illustrate the established mechanism of action and a plausible downstream signaling pathway based on the known effects of topoisomerase inhibitors and other natural anticancer compounds.

Acutissimin_A_Mechanism_of_Action This compound This compound Topoisomerase I-DNA Complex Topoisomerase I-DNA Complex This compound->Topoisomerase I-DNA Complex Inhibits religation DNA Strand Breaks DNA Strand Breaks Topoisomerase I-DNA Complex->DNA Strand Breaks Stabilizes Apoptosis Apoptosis DNA Strand Breaks->Apoptosis

Mechanism of this compound as a DNA Topoisomerase I inhibitor.

Acutissimin_A_Apoptosis_Pathway cluster_0 This compound Action cluster_1 Cellular Response This compound This compound DNA Damage DNA Damage p53 Activation p53 Activation DNA Damage->p53 Activation Bax/Bak Activation Bax/Bak Activation p53 Activation->Bax/Bak Activation Bcl-2 Inhibition Bcl-2 Inhibition p53 Activation->Bcl-2 Inhibition Mitochondrial Outer Membrane Permeabilization Mitochondrial Outer Membrane Permeabilization Bax/Bak Activation->Mitochondrial Outer Membrane Permeabilization Bcl-2 Inhibition->Mitochondrial Outer Membrane Permeabilization Cytochrome c Release Cytochrome c Release Mitochondrial Outer Membrane Permeabilization->Cytochrome c Release Caspase-9 Activation Caspase-9 Activation Cytochrome c Release->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Plausible intrinsic apoptosis pathway induced by this compound.

Experimental Protocols

The following sections provide detailed methodologies for the isolation, characterization, and biological evaluation of this compound. These protocols are based on established procedures for tannins and natural products.

Isolation of this compound from Oak Bark

This protocol describes a general procedure for the extraction and purification of this compound from the bark of Quercus species.

Workflow:

Isolation_Workflow Start Start Extraction Extraction Start->Extraction End End Filtration & Concentration Filtration & Concentration Extraction->Filtration & Concentration Column Chromatography (XAD7 HP) Column Chromatography (XAD7 HP) Filtration & Concentration->Column Chromatography (XAD7 HP) Further Purification (TSK 40 HW) Further Purification (TSK 40 HW) Column Chromatography (XAD7 HP)->Further Purification (TSK 40 HW) Lyophilization Lyophilization Further Purification (TSK 40 HW)->Lyophilization Lyophilization->End

Workflow for the isolation of this compound.

Materials:

  • Dried and powdered oak bark (Quercus acutissima)

  • Aqueous acetone (e.g., 70-80%)

  • Rotary evaporator

  • Amberlite XAD7 HP resin

  • Toyopearl HW-40F gel

  • Methanol

  • Water (deionized or distilled)

  • Freeze-dryer

Procedure:

  • Extraction: Macerate the powdered oak bark with aqueous acetone at room temperature with continuous stirring for 24-48 hours. Repeat the extraction process 2-3 times to ensure maximum yield.

  • Filtration and Concentration: Combine the extracts and filter to remove solid plant material. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

  • Initial Purification: Resuspend the aqueous concentrate in water and apply it to a column packed with Amberlite XAD7 HP resin. Wash the column with water to remove sugars and other polar impurities. Elute the tannin fraction with methanol.

  • Size-Exclusion Chromatography: Concentrate the methanolic eluate and apply it to a size-exclusion chromatography column packed with Toyopearl HW-40F gel. Elute with a suitable solvent system (e.g., methanol-water gradients) to separate this compound from other tannins.

  • Purity Assessment and Final Product: Monitor the fractions using High-Performance Liquid Chromatography (HPLC). Combine the fractions containing pure this compound and lyophilize to obtain a dry powder.

DNA Topoisomerase I Relaxation Assay

This assay measures the inhibitory effect of this compound on the activity of human DNA topoisomerase I.

Materials:

  • Human Topoisomerase I

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Assay buffer (e.g., 10 mM Tris-HCl pH 7.9, 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 0.1 mM spermidine, 5% glycerol)

  • This compound stock solution (in DMSO)

  • Agarose gel (1%)

  • Ethidium bromide or other DNA stain

  • Gel electrophoresis apparatus and power supply

  • UV transilluminator

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, supercoiled plasmid DNA, and varying concentrations of this compound. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Enzyme Addition: Initiate the reaction by adding human topoisomerase I to each tube (except the negative control).

  • Incubation: Incubate the reaction mixtures at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a stop solution/loading dye (containing SDS and proteinase K).

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

  • Visualization and Analysis: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. The inhibition of topoisomerase I activity is indicated by the persistence of the supercoiled DNA band.

Cytotoxicity (MTT) Assay

The MTT assay is a colorimetric method to assess the effect of this compound on the viability of cancer cells.

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Cell culture medium and supplements (e.g., DMEM, FBS, penicillin-streptomycin)

  • 96-well cell culture plates

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and an untreated control.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth).

Conclusion

This compound is a promising natural product with significant potential in the field of oncology. Its well-defined mechanism of action as a potent DNA topoisomerase I inhibitor provides a strong rationale for its further investigation and development as a therapeutic agent. This technical guide consolidates the current knowledge on this compound, offering a valuable resource for researchers dedicated to advancing the frontiers of cancer drug discovery. Further studies are warranted to fully elucidate its complex signaling pathways and to evaluate its efficacy and safety in preclinical and clinical settings.

References

Acutissimin A: A Technical Guide to its Mechanism of Action as a Topoisomerase II Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acutissimin A is a complex flavano-ellagitannin that has garnered significant interest within the oncology and drug development communities. First identified as being formed during the aging of red wine in oak barrels, this natural product has demonstrated potent activity as a DNA topoisomerase II inhibitor. Topoisomerases are essential nuclear enzymes that resolve topological challenges in DNA during critical cellular processes such as replication and transcription, making them validated targets for anticancer therapies. This compound acts as a topoisomerase II "poison," a class of inhibitors that stabilize the transient covalent complex between the enzyme and DNA. This stabilization leads to the accumulation of double-strand DNA breaks, which, if not repaired, can trigger cellular apoptosis and cell cycle arrest, ultimately leading to cancer cell death. Notably, preliminary in vitro studies have suggested that this compound is significantly more potent than the clinically used anticancer drug etoposide, highlighting its potential as a lead compound for novel chemotherapeutic agents.[1]

This technical guide provides an in-depth overview of the mechanism of action of this compound, presenting available quantitative data, detailed experimental protocols for assessing its activity, and visualizations of the key molecular pathways involved.

Core Mechanism of Action: Topoisomerase II Poisoning

The catalytic cycle of DNA topoisomerase II involves the creation of a transient double-strand break in a segment of DNA (the G-segment) to allow another segment (the T-segment) to pass through. This process requires the formation of a temporary covalent intermediate known as the cleavage complex, where the enzyme is linked to the 5' ends of the broken DNA. Topoisomerase II poisons, such as this compound and the well-characterized drug etoposide, exert their cytotoxic effects by binding to and stabilizing this cleavage complex.[2][3]

By stabilizing this intermediate, this compound inhibits the re-ligation of the DNA strands.[2] The collision of a DNA replication fork with this stabilized complex converts the transient, reversible break into a permanent, cytotoxic double-strand DNA break. The accumulation of these irreparable DNA lesions triggers downstream cellular damage responses, including cell cycle arrest and apoptosis, which are hallmarks of the efficacy of this class of anticancer agents.[3]

TopoII Topoisomerase II CleavageComplex Topoisomerase II-DNA Cleavage Complex (Transient Intermediate) TopoII->CleavageComplex DNA Cleavage DNA Supercoiled DNA DNA->TopoII Binding AcutissiminA This compound CleavageComplex->AcutissiminA StabilizedComplex Stabilized Ternary Complex (Topo II-DNA-Acutissimin A) CleavageComplex->StabilizedComplex Poisoning/ Stabilization RelaxedDNA Relaxed DNA (Normal Ligation) CleavageComplex->RelaxedDNA Re-ligation (Normal Cycle) AcutissiminA->StabilizedComplex ReplicationFork Replication Fork Collision StabilizedComplex->ReplicationFork DSB Permanent Double-Strand DNA Breaks ReplicationFork->DSB CellularResponse Cell Cycle Arrest & Apoptosis DSB->CellularResponse

Figure 1: Mechanism of this compound as a Topoisomerase II Poison.

Quantitative Data

Table 1: Topoisomerase II Inhibitory Activity
CompoundTarget EnzymeIC50Comments
This compound Human Topoisomerase IIData not availableReported to be highly potent in vitro.
Etoposide Topoisomerase II~60.3 µMA well-characterized Topoisomerase II inhibitor used in chemotherapy.[4]
Table 2: In Vitro Cytotoxicity Data
CompoundCell LineCancer TypeIC50
This compound Various-Data not available
Etoposide 4T1Mouse Mammary Carcinoma> 10 µM[5]
5637Human Bladder Carcinoma0.53 µM[5]
HUVECHuman Endothelial Cells0.249 µM[4]
Various Adenocarcinoma-0.005 - 12,200 µM[4]

Downstream Cellular Effects: Cell Cycle Arrest and Apoptosis

The induction of permanent DNA double-strand breaks by this compound activates cellular DNA damage response pathways. These pathways can lead to the arrest of the cell cycle, typically at the G2/M phase, to prevent the propagation of damaged genetic material.[6][7] If the DNA damage is too extensive to be repaired, the cell is directed towards programmed cell death, or apoptosis.[8] This process is crucial for the elimination of potentially cancerous cells.

The induction of apoptosis by topoisomerase II poisons generally proceeds through the intrinsic (mitochondrial) pathway. DNA damage activates sensor proteins like ATM, which in turn can activate p53.[6] This leads to a change in the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. The subsequent increase in mitochondrial outer membrane permeability results in the release of cytochrome c into the cytoplasm.[9] Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9. Caspase-9 then activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving key cellular substrates, leading to the characteristic morphological changes of cell death.[9][]

AcutissiminA This compound-Induced Double-Strand Breaks ATM ATM Activation AcutissiminA->ATM p53 p53 Activation ATM->p53 Bax Bax (Pro-apoptotic) Upregulation p53->Bax Bcl2 Bcl-2 (Anti-apoptotic) Downregulation p53->Bcl2 Mito Mitochondrial Permeability Increase Bax->Mito Bcl2->Mito CytC Cytochrome c Release Mito->CytC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) CytC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Figure 2: Intrinsic Apoptotic Signaling Pathway Induced by this compound.

Experimental Protocols

The following section details the methodologies for key experiments used to characterize the activity of topoisomerase II inhibitors like this compound.

Protocol 1: Topoisomerase II Inhibition Assay (kDNA Decatenation)

This assay measures the ability of a compound to inhibit the Topoisomerase II-mediated decatenation (unlinking) of kinetoplast DNA (kDNA), a network of interlocked DNA minicircles.

Materials:

  • Human Topoisomerase IIα

  • Kinetoplast DNA (kDNA)

  • 10x Topoisomerase II Assay Buffer

  • This compound (or other test compounds) dissolved in an appropriate solvent (e.g., DMSO)

  • Nuclease-free water

  • Stop Solution/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

  • 1% Agarose gel in 1x TAE or TBE buffer

  • DNA stain (e.g., Ethidium Bromide or SYBR Safe)

Procedure:

  • On ice, prepare the 20 µL reaction mixtures in microcentrifuge tubes as follows:

    • 2 µL of 10x Topoisomerase II Assay Buffer

    • 1 µL of kDNA (e.g., 0.2 µg)

    • 1 µL of this compound at various concentrations (or solvent for control)

    • x µL of nuclease-free water to bring the volume to 19 µL

  • Add 1 µL of human Topoisomerase IIα enzyme to each tube to initiate the reaction. Include a "no enzyme" control (catenated kDNA) and an "enzyme only" control (decatenated kDNA).

  • Incubate the reactions at 37°C for 30 minutes.

  • Stop the reaction by adding 5 µL of Stop Solution/Loading Dye.

  • Load the entire volume of each reaction mixture into the wells of a 1% agarose gel.

  • Perform electrophoresis at a constant voltage (e.g., 80-100 V) until the dye front has migrated an adequate distance.

  • Stain the gel with a suitable DNA stain and visualize the DNA bands under a UV transilluminator.

Analysis of Results:

  • No Enzyme Control: Catenated kDNA remains in the well.

  • Enzyme Control (no inhibitor): Decatenated kDNA migrates into the gel as open circular and linear forms.

  • Inhibitor-Treated Samples: Inhibition of decatenation results in a dose-dependent increase in the amount of kDNA retained in the well.

Protocol 2: Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7)

  • Complete culture medium

  • 96-well culture plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

Procedure:

  • Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound for a specified time (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M).

Materials:

  • Cancer cell line

  • This compound

  • Phosphate-buffered saline (PBS)

  • Ice-cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

  • Harvest the cells (including floating cells) and wash with ice-cold PBS.

  • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash the pellet with PBS.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples on a flow cytometer. Use appropriate software to determine the percentage of cells in the G1, S, and G2/M phases based on DNA content.

Start Prepare Reaction Mix (Buffer, kDNA, Inhibitor) AddEnzyme Add Topo II Enzyme Start->AddEnzyme Incubate Incubate at 37°C AddEnzyme->Incubate Stop Stop Reaction (Add Loading Dye) Incubate->Stop Gel Agarose Gel Electrophoresis Stop->Gel Visualize Stain and Visualize Gel Gel->Visualize Analyze Analyze Results Visualize->Analyze

Figure 3: Experimental Workflow for a Topoisomerase II Inhibition Assay.

Conclusion

This compound represents a promising natural product with potent topoisomerase II inhibitory activity. Its mechanism as a topoisomerase poison, leading to the accumulation of DNA double-strand breaks, cell cycle arrest, and apoptosis, aligns with the mode of action of several successful clinical anticancer drugs. While further research is required to fully quantify its inhibitory and cytotoxic potency and to elucidate the specific nuances of its interaction with topoisomerase II and downstream signaling pathways, the existing evidence strongly supports its continued investigation as a potential therapeutic agent. The experimental protocols outlined in this guide provide a framework for the continued characterization of this compound and other novel topoisomerase inhibitors in the drug development pipeline.

References

The Biological Activity of Acutissimin A in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acutissimin A, a flavano-ellagitannin, has emerged as a compound of interest in oncology research due to its potent cytotoxic effects against various cancer cell lines. This technical guide provides a comprehensive overview of the current understanding of this compound's biological activity, with a focus on its mechanism of action, effects on cellular signaling pathways, and quantitative data from preclinical studies. The information is intended to serve as a resource for researchers and professionals involved in the discovery and development of novel anticancer therapeutics.

Core Mechanism of Action: Topoisomerase II Inhibition

The primary mechanism through which this compound exerts its anticancer effects is the inhibition of DNA topoisomerase II.[1] This enzyme is crucial for managing DNA topology during replication, transcription, and chromosome segregation. By inhibiting topoisomerase II, this compound leads to the accumulation of DNA double-strand breaks, ultimately triggering cell cycle arrest and apoptosis in cancer cells.

Quantitative Data: Cytotoxicity of this compound Analogs

While specific IC50 values for this compound are not widely reported in publicly available literature, data for its regioisomers, referred to as compounds 1 and 2, provide valuable insights into its potential potency and selectivity. These compounds have demonstrated significant cytotoxic effects across a panel of human cancer cell lines.

Cell LineCancer TypeCompound 1 (IC50 in µM)Compound 2 (IC50 in µM)
HTB-26Breast Cancer (highly aggressive)10 - 5010 - 50
PC-3Pancreatic Cancer10 - 5010 - 50
HepG2Hepatocellular Carcinoma10 - 5010 - 50
HCT116Colorectal Carcinoma22.40.34

Data sourced from a study on regioisomers of this compound, which differ only by the position of one OH group.[2]

Notably, these compounds showed lower activity towards the normal intestinal epithelial cell line HCEC, suggesting a degree of tumor selectivity.[2]

Key Biological Effects and Signaling Pathways

This compound's inhibition of topoisomerase II initiates a cascade of cellular events, primarily leading to apoptosis and cell cycle arrest.

Apoptosis Induction

The accumulation of DNA damage triggers the intrinsic apoptotic pathway. This involves the modulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c. Subsequently, a caspase cascade is activated, culminating in the execution of apoptosis.

Acutissimin_A This compound Topoisomerase_II Topoisomerase II Acutissimin_A->Topoisomerase_II Inhibition DNA_Damage DNA Double-Strand Breaks Topoisomerase_II->DNA_Damage Accumulation Apoptosis_Pathway Intrinsic Apoptosis Pathway DNA_Damage->Apoptosis_Pathway Activation Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Induction DNA_Damage DNA Damage G2_M_Checkpoint G2/M Checkpoint Activation DNA_Damage->G2_M_Checkpoint CDK1_CyclinB CDK1/Cyclin B Complex G2_M_Checkpoint->CDK1_CyclinB Inhibition Apoptosis Apoptosis G2_M_Checkpoint->Apoptosis If damage is irreparable Mitosis Mitosis CDK1_CyclinB->Mitosis Promotion (Inhibited) Start Start: Reaction Mixture (kDNA, ATP, Buffer) Add_Inhibitor Add this compound Start->Add_Inhibitor Add_Enzyme Add Topoisomerase IIα Add_Inhibitor->Add_Enzyme Incubate Incubate at 37°C Add_Enzyme->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Electrophoresis Agarose Gel Electrophoresis Stop_Reaction->Electrophoresis Visualize Visualize Results Electrophoresis->Visualize

References

Acutissimin A: A Technical Guide to a Potent Flavono-Ellagitannin

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Acutissimin A is a complex tannin belonging to the flavono-ellagitannin class, characterized by a unique covalent linkage between an ellagitannin and a flavonoid moiety. First isolated from plants of the Quercus genus, its formation is notably observed during the aging of wine in oak barrels. The primary biological significance of this compound lies in its potent activity as a DNA topoisomerase I inhibitor, exhibiting substantially greater in vitro potency than some clinically used anticancer agents. This document provides a comprehensive technical overview of this compound, including its chemical nature, formation, biological mechanism of action, and relevant experimental protocols for its synthesis and evaluation. This guide is intended for researchers, scientists, and professionals in the field of natural product chemistry and drug development.

Core Concepts: Structure and Classification

This compound is classified as a complex tannin, or more specifically, a flavono-ellagitannin.[1] Its structure arises from the C-C condensation of a C-glycosidic ellagitannin, vescalagin, with a flavan-3-ol, (+)-catechin.[2][3] This linkage creates a large, polyphenolic molecule with a complex stereochemistry.

  • Chemical Formula: C₅₆H₃₈O₃₁[4]

  • Molar Mass: 1206.9 g/mol [4]

The molecule combines the structural features of both hydrolyzable tannins (the ellagitannin portion, which can be hydrolyzed to yield ellagic acid) and condensed tannins (related to the flavonoid portion).[2]

Natural Occurrence and Formation

This compound is not typically found in living plant tissue in high concentrations. Its presence is most famously noted in red wine that has been aged in oak barrels.[5] It has also been identified in the wood of oak species such as Quercus acutissima.[6]

The formation of this compound is a result of a non-enzymatic, diastereoselective condensation reaction. In the acidic environment of wine, the oak ellagitannin vescalagin reacts with flavan-3-ols like (+)-catechin, which are naturally present in grapes.[5] This reaction can also occur when wine comes into contact with cork, which also contains ellagitannins.[5]

Vescalagin Vescalagin (from Oak/Cork) Reaction Acid-Catalyzed Condensation (e.g., Wine Aging) Vescalagin->Reaction Catechin (+)-Catechin (from Grapes) Catechin->Reaction AcutissiminA This compound Reaction->AcutissiminA cluster_0 Normal Topoisomerase I Action cluster_1 Inhibition by this compound DNA Supercoiled DNA TopoI Topoisomerase I DNA->TopoI Cleavage Transient Single-Strand Cleavage & Relaxation TopoI->Cleavage Religation DNA Re-ligation Cleavage->Religation AcutissiminA This compound Cleavage->AcutissiminA Inhibits Re-ligation Step RelaxedDNA Relaxed DNA Religation->RelaxedDNA Trapped Trapped Topo I-DNA Covalent Complex AcutissiminA->Trapped Replication Replication Fork Collision Trapped->Replication DSB Double-Strand Break Replication->DSB Apoptosis Apoptosis DSB->Apoptosis Start Dissolve Vescalagin & Catechin in THF AddTFA Add Trifluoroacetic Acid (TFA) Start->AddTFA React Heat at 60°C (~7 hours) AddTFA->React Monitor Monitor by HPLC React->Monitor Evaporate Evaporate Solvent (Rotovap) Monitor->Evaporate FreezeDry1 Freeze-Dry (Lyophilize) Evaporate->FreezeDry1 Purify Purify by Semi-Prep HPLC FreezeDry1->Purify End Pure this compound Purify->End NFkB_Inactive Inactive NF-κB/IκB Complex (Cytoplasm) IKK IKK Activation NFkB_Inactive->IKK Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Stimuli->IKK IkB_Phos IκB Phosphorylation & Degradation IKK->IkB_Phos NFkB_Active Active NF-κB (p50/p65) IkB_Phos->NFkB_Active Translocation Nuclear Translocation NFkB_Active->Translocation Gene_Exp Pro-inflammatory Gene Expression (e.g., COX-2, iNOS, Cytokines) Translocation->Gene_Exp Inflammation Inflammation Gene_Exp->Inflammation Tannins Tannins (e.g., this compound) Tannins->IKK Inhibition?

References

A Technical Guide to the Natural Sources of Acutissimin A Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the natural sources of vescalagin and catechins, the key precursors for the synthesis of Acutissimin A. This document outlines the primary plant sources, quantitative data on precursor concentrations, detailed experimental protocols for extraction and analysis, and the biosynthetic pathways of these valuable compounds.

Natural Sources of this compound Precursors

This compound is a flavano-ellagitannin formed through the condensation of a C-glucosidic ellagitannin, primarily vescalagin, and a flavan-3-ol, typically catechin or its stereoisomer epicatechin. Understanding the natural distribution and concentration of these precursors is crucial for their isolation and utilization in research and drug development.

Vescalagin: A C-Glucosidic Ellagitannin

Vescalagin is a major hydrolyzable tannin predominantly found in the wood of oak (Quercus spp.) and chestnut (Castanea spp.) trees.[1][2] These woody species are the most significant commercial sources of vescalagin. In addition to heartwood, vescalagin has also been identified in the leaves of Castanea sativa (sweet chestnut) and both the leaves and fruit of Syzygium samarangense (wax apple).

Catechins: The Flavan-3-ol Component

Catechins and their isomers, such as epicatechin, are abundant and widely distributed flavan-3-ols in the plant kingdom. They are integral components of the human diet. The most prominent natural sources of catechins include:

  • Tea (Camellia sinensis): Green tea is particularly rich in catechins, with epigallocatechin gallate (EGCG) being the most abundant.[3][4] Black tea also contains catechins, although at lower concentrations due to oxidation during processing.[2]

  • Cocoa (Theobroma cacao): Cocoa is a significant source of catechins and epicatechins.[4]

  • Fruits: A wide variety of fruits contain catechins, including apples, pears, grapes, berries (such as blackberries and strawberries), and cherries.[2][4][5]

  • Wine: Red wine contains catechins derived from grapes.[4][5]

Quantitative Data on Precursor Concentrations

The concentration of vescalagin and catechins can vary significantly depending on the plant species, part of the plant, geographical origin, and processing methods. The following tables summarize quantitative data from various studies to provide a comparative overview.

Table 1: Concentration of Vescalagin in Various Plant Sources

Plant SpeciesPlant PartConcentrationReference
Quercus spp. (Oak)HeartwoodUp to 10% of dry weight[1]
Castanea sativa (Chestnut)Heartwood62.2 mg/g of dry matter[6]
Castanea sativa (Chestnut)Wood19.6 - 25.6% of dry extract[7]
Aesculus hippocastanum (Horse Chestnut)WoodUp to 163.85 mg/g (ultrasound-assisted extraction with acetone-water)[8]

Table 2: Concentration of Catechins in Various Plant Sources

Plant Species/ProductPlant Part/Form(+)-Catechin (mg/100g)(-)-Epicatechin (mg/100g)Total Catechins (mg/100g)Reference
CocoaBeans--108[4]
Broad BeanPod--16[4]
Apple (Fuji, with skin)Fruit0.85.6-[9]
Apple (Gala, with skin)Fruit1.46.0-[9]
Apple (Granny Smith, with skin)Fruit1.97.1-[9]
BlackberriesFruit37.14.7-[9]
Black GrapesFruit10.18.7-[9]
Green Tea (brewed)Leaves--102 - 418 mg/L[2]
Red Wine-16.3 - 53.4 mg/L9.2 - 42.1 mg/L-[2]
Purple TeaLeaves--14000 - 14800[10]
Green TeaLeaves--25900 - 31100[10]

Experimental Protocols

This section provides detailed methodologies for the extraction and quantification of vescalagin and catechins from plant materials.

Extraction of Vescalagin from Oak or Chestnut Wood

This protocol is adapted from methodologies described for the extraction of ellagitannins from wood.[1][6][11]

Materials:

  • Oak or chestnut wood shavings, ground to < 0.5 mm particle size.

  • Acetone

  • Methanol

  • Deionized water

  • Vortex mixer

  • Centrifuge

  • Rotary evaporator

  • 0.45 µm PTFE filters

Procedure:

  • Sample Preparation: Weigh 10 mg of the ground wood sample into a centrifuge tube.

  • Solvent Extraction: Add 5 mL of either 70% aqueous acetone or methanol to the tube.

  • Homogenization: Vortex the mixture for 1 minute to ensure thorough mixing.

  • Extraction: Place the tube on a rotator at 30 rpm for 30 minutes at room temperature.

  • Centrifugation: Centrifuge the mixture at 5500 x g for 10 minutes to pellet the solid material.

  • Collection of Supernatant: Carefully decant the supernatant into a clean tube.

  • Solvent Evaporation (Optional): The solvent can be evaporated under reduced pressure using a rotary evaporator to concentrate the extract.

  • Filtration: Filter the extract through a 0.45 µm PTFE filter prior to HPLC analysis.

Extraction of Catechins from Tea Leaves

This protocol is a generalized procedure based on common methods for catechin extraction from tea.[12][13]

Materials:

  • Ground tea leaves

  • 70% (v/v) Methanol

  • Vortex mixer

  • Water bath at 70°C

  • Centrifuge

  • 0.45 µm filter

Procedure:

  • Sample Preparation: Accurately weigh approximately 0.2 g of ground tea leaves into a 10 mL extraction tube.

  • First Extraction: Add 5.0 mL of 70% (v/v) methanol and mix using a vortex mixer.

  • Heating: Place the extraction tube in a water bath at 70°C for 10 minutes.

  • Centrifugation: Centrifuge the mixture at 3500 rpm for 10 minutes.

  • Supernatant Collection: Collect the supernatant.

  • Second Extraction: Repeat the extraction process on the pellet with another 5.0 mL of 70% (v/v) methanol.

  • Combine Extracts: Combine the supernatants from both extractions and make up the volume to 10 mL with 70% (v/v) methanol.

  • Filtration: Filter the combined extract through a 0.45 µm filter before HPLC analysis.

HPLC-DAD Quantification of Vescalagin and Catechins

This section outlines a general High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method for the simultaneous or individual quantification of vescalagin and catechins.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and DAD detector.

  • C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

Mobile Phase for Vescalagin Analysis: [6]

  • Solvent A: Water with 0.05% formic acid

  • Solvent B: Acetonitrile

  • Gradient: 0-5 min, 0% B; 5-25 min, 5% B; 25-40 min, 30% B

  • Flow Rate: 0.7 mL/min

  • Column Temperature: 40°C

  • Detection Wavelength: 234 nm for vescalagin

Mobile Phase for Catechin Analysis: [13]

  • Solvent A: Water:acetonitrile (87:13) with 0.05% trifluoroacetic acid (Isocratic)

  • Flow Rate: 2.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm or 280 nm

Quantification:

  • Prepare standard solutions of vescalagin, (+)-catechin, and (-)-epicatechin of known concentrations.

  • Generate a calibration curve by plotting peak area against concentration for each standard.

  • Quantify the amount of each analyte in the sample extracts by comparing their peak areas to the calibration curve.

Biosynthetic Pathways and Experimental Workflows

Biosynthesis of Vescalagin

Vescalagin is a C-glucosidic ellagitannin, and its biosynthesis originates from 1,2,3,4,6-pentagalloyl-glucose. Through a series of oxidative dehydrogenation reactions, intermediate ellagitannins such as tellimagrandin II and casuarictin are formed. Further transformations, including the opening of the pyranose ring of glucose, lead to the formation of vescalagin and its diastereomer, castalagin.

Vescalagin_Biosynthesis PGG 1,2,3,4,6-Penta- galloyl-glucose TII Tellimagrandin II PGG->TII Oxidative dehydrogenation Casuarictin Casuarictin TII->Casuarictin Further oxidation Vescalagin Vescalagin Casuarictin->Vescalagin Pyranose ring opening & rearrangement Catechin_Biosynthesis Leuco Leucoanthocyanidins Catechin (+)-Catechin (2,3-trans) Leuco->Catechin LAR Anthocyanidins Anthocyanidins Leuco->Anthocyanidins ANS Epicatechin (-)-Epicatechin (2,3-cis) Anthocyanidins->Epicatechin ANR Experimental_Workflow Collection Sample Collection (e.g., wood, leaves) Preparation Sample Preparation (Drying, Grinding) Collection->Preparation Extraction Solvent Extraction Preparation->Extraction Purification Filtration/ Purification Extraction->Purification Analysis HPLC-DAD Analysis Purification->Analysis Quantification Data Analysis & Quantification Analysis->Quantification

References

The Formation of Acutissimin A in Wine: A Technical Guide to its Biosynthesis and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acutissimin A, a potent DNA topoisomerase II inhibitor with significant antitumoral activity, is a flavano-ellagitannin not naturally present in grapes but formed during the wine aging process. This technical guide provides an in-depth exploration of the biosynthesis pathway of this compound in wine, detailing the precursor molecules, reaction mechanisms, and influencing factors. It further presents a compilation of quantitative data from various studies and outlines the key experimental protocols for its extraction, identification, and quantification. This document is intended to serve as a comprehensive resource for researchers in viticulture, enology, and pharmacology, as well as professionals in drug development interested in this promising bioactive compound.

Introduction

The aging of wine, particularly in oak barrels, is a complex process that significantly enhances its organoleptic properties, including aroma, color, and astringency.[1][2] Beyond these sensory improvements, the interaction between the wine and the wood initiates a series of chemical reactions that can lead to the formation of novel compounds with significant biological activities. Among these is this compound, a C-glycosidic flavano-ellagitannin.[3] This molecule is of particular interest due to its potent inhibitory effect on human DNA topoisomerase II, reported to be up to 250 times more potent in vitro than the clinically used anticancer drug etoposide.[3][4]

This compound is not a native constituent of grapes or freshly fermented wine. Its presence is a direct consequence of the aging process where precursors from both the grape and the oak wood interact.[3][4] This guide elucidates the non-enzymatic biosynthetic pathway of this compound, summarizes key quantitative findings, and provides detailed experimental methodologies for its study.

Biosynthesis Pathway of this compound

The formation of this compound in wine is a non-enzymatic condensation reaction that occurs under the slightly acidic conditions of wine (pH 3-4).[3] The biosynthesis is dependent on the presence of two key precursors: one originating from the oak wood and the other from the grapes.

Precursors:

  • Vescalagin: A C-glycosidic ellagitannin, is a major component of the hydrolyzable tannins found in oak wood (Quercus species).[2][3][5] It is extracted into the wine during the aging process in oak barrels or through the use of oak chips.[3][6] Vescalagin is also present in cork, providing another potential source for its introduction into wine.[4]

  • Flavan-3-ols (Catechins): These flavonoids are naturally abundant in grape skins and seeds and are consequently present in wine.[3] The primary flavan-3-ol involved in the formation of this compound is (+)-catechin. Its stereoisomer, (-)-epicatechin, can also react with vescalagin to form epiacutissimins A and B.[3][7]

Reaction Mechanism:

The formation of this compound involves a diastereoselective condensation reaction between vescalagin and (+)-catechin.[3] This reaction leads to the formation of a new C-C bond between the two precursor molecules. The acidic environment of the wine facilitates this condensation. Along with this compound, its isomer Acutissimin B is also formed.[3]

Furthermore, this compound can undergo oxidation to form Mongolicain A, another related compound found in aged wines.[3][7][8]

This compound Biosynthesis Pathway cluster_grape Grape-Derived Precursors cluster_oak Oak-Derived Precursors cluster_wine Wine Aging Environment (pH 3-4) Catechin (+)-Catechin Reaction Non-enzymatic Condensation Catechin->Reaction Vescalagin Vescalagin Vescalagin->Reaction Acutissimin_A This compound Reaction->Acutissimin_A Acutissimin_B Acutissimin B Reaction->Acutissimin_B Mongolicain_A Mongolicain A Acutissimin_A->Mongolicain_A Oxidation Experimental Workflow for this compound Analysis Start Wine Sample XAD7 Purification on XAD7 HP Resin Start->XAD7 TSK40 Purification on TSK 40 HW Gel XAD7->TSK40 HPLC_MS HPLC-ESI-MS Analysis TSK40->HPLC_MS Quantification Quantification using Reference Standards HPLC_MS->Quantification Result This compound Concentration Quantification->Result

References

Acutissimin A: A Technical Guide on its Role in Traditional Medicine and Bioactive Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acutissimin A, a flavano-ellagitannin, has emerged as a compound of significant scientific interest due to its presence in various medicinal plants and its potent biological activities. Traditionally, plants rich in tannins, including this compound, have been cornerstones in various ethnomedical practices for treating a wide array of ailments. This technical guide provides a comprehensive overview of the traditional uses of this compound-containing plants, detailed experimental protocols for its study, and a summary of its known bioactive properties, with a focus on its anticancer, anti-inflammatory, and antioxidant effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Role in Traditional Medicine

This compound is found in several plant species, notably within the Quercus (oak) and Anogeissus genera. The historical use of these plants in traditional medicine provides a foundation for understanding the potential therapeutic applications of their constituent compounds.

The bark, seeds, and galls of Quercus acutissima (Sawtooth Oak) have been traditionally used to treat conditions such as diarrhea, menorrhagia, gastrointestinal hypertrophy, and to cleanse foul sores.[1][2] The astringent properties of the galls have also been employed to manage hemorrhages and dysentery.[1][2] Similarly, the leaves and aerial parts of Anogeissus acuminata (Button Tree) are utilized in traditional practices to alleviate painful inflammatory conditions, manage skin disorders like eczema and dermatitis, and promote wound healing.[3][4]

Table 1: Traditional Medicinal Uses of Plants Containing this compound

Plant SpeciesPart UsedTraditional Therapeutic Applications
Quercus acutissimaStem bark, seedsTreatment of foul sores, diarrhea, menorrhagia, gastrointestinal hypertrophy.[1][2]
GallsManagement of hemorrhages and dysentery.[1][2]
Anogeissus acuminataLeaves, aerial partsAlleviation of painful inflammatory conditions, treatment of skin diseases (eczema, dermatitis), and promotion of wound healing.[3][4]

Bioactive Properties and Mechanisms of Action

This compound exhibits a spectrum of biological activities that are of significant interest for modern drug development. Its multifaceted effects are primarily attributed to its potent antioxidant, anti-inflammatory, and anticancer properties.

Anticancer Activity

The most well-documented anticancer mechanism of this compound is its role as a powerful inhibitor of DNA topoisomerase II .[1][3][4][5] This enzyme is critical for managing DNA topology during replication and transcription. By inhibiting topoisomerase II, this compound can induce DNA strand breaks, leading to cell cycle arrest and apoptosis in cancer cells. Notably, in vitro studies have indicated that this compound is approximately 250 times more potent than the clinically utilized anticancer drug, etoposide.[1]

Anti-inflammatory Activity

The anti-inflammatory potential of this compound is thought to be mediated through the modulation of key inflammatory signaling pathways. While direct studies on this compound are still emerging, research on structurally similar compounds suggests the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway .[6][7][8][9][10] NF-κB is a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes. By suppressing this pathway, this compound can potentially decrease the production of inflammatory cytokines and other mediators.

Antioxidant Activity

As a polyphenolic compound, this compound possesses strong antioxidant properties. It can effectively scavenge free radicals, thereby mitigating oxidative stress and protecting cells from oxidative damage. The antioxidant capacity of this compound can be quantified using standard assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.

Table 2: Summary of Bioactive Properties of this compound

Biological ActivityProposed Mechanism of ActionRelevant AssaysQuantitative Data
Anticancer DNA Topoisomerase II InhibitionTopoisomerase II relaxation assay, Cell viability assays (e.g., MTT)IC50 values against various cancer cell lines are under investigation; reported to be significantly more potent than etoposide in vitro.[1]
Anti-inflammatory Inhibition of NF-κB signaling pathwayMeasurement of pro-inflammatory cytokines (e.g., TNF-α, IL-6), Western blot for NF-κB pathway proteinsSpecific IC50 values are not yet widely available in the literature.
Antioxidant Free radical scavengingDPPH radical scavenging assay, ABTS radical scavenging assaySpecific EC50 values are not yet widely available in the literature.

Experimental Protocols

This section outlines key experimental methodologies for the synthesis, purification, and bioactivity assessment of this compound, providing a framework for further research.

Hemisynthesis of this compound

This compound can be synthesized via a biomimetic, acid-catalyzed condensation of vescalagin (an ellagitannin from oak) and (+)-catechin.[3]

  • Reactants and Solvent : Dissolve vescalagin (1.0 eq.) and (+)-catechin (1.1-1.5 eq.) in anhydrous tetrahydrofuran (THF).

  • Catalysis : Add a catalytic amount of a suitable acid (e.g., trifluoroacetic acid).

  • Reaction Conditions : Stir the mixture at 60°C for 7-9 hours, monitoring the reaction progress by High-Performance Liquid Chromatography (HPLC).

  • Work-up : Upon completion, remove the solvent under reduced pressure. Dissolve the residue in water and lyophilize.

  • Purification : Purify the resulting powder by semi-preparative HPLC to yield pure this compound.[3]

Purification and Analysis by High-Performance Liquid Chromatography (HPLC)
  • Column : A reversed-phase C18 column is suitable for both analytical and preparative separations.

  • Mobile Phase : A gradient elution using water (A) and methanol (B), both acidified with 0.1% phosphoric acid, is effective.

  • Detection : UV detection at 280 nm is appropriate for monitoring the elution of this compound.

  • Gradient Program (example) :

    • 0-20 min: 0% to 20% B

    • 20-35 min: 20% to 100% B

    • 35-40 min: hold at 100% B

DNA Topoisomerase II Inhibition Assay
  • Reaction Setup : Combine supercoiled plasmid DNA, human DNA topoisomerase II, and ATP in a suitable reaction buffer.

  • Inhibition : Add varying concentrations of this compound to the reaction mixtures.

  • Incubation : Incubate at 37°C for 30 minutes.

  • Termination : Stop the reaction by adding a loading buffer containing SDS and proteinase K.

  • Analysis : Separate the DNA topoisomers by electrophoresis on an agarose gel. Inhibition is quantified by the reduction in the formation of relaxed DNA.

DPPH Radical Scavenging Assay
  • Preparation : Prepare a methanolic solution of DPPH.

  • Reaction : Mix the DPPH solution with various concentrations of this compound.

  • Incubation : Allow the reaction to proceed in the dark at room temperature for 30 minutes.

  • Measurement : Measure the absorbance at 517 nm. The percentage of scavenging activity is calculated, from which the EC50 value (the concentration required to scavenge 50% of the DPPH radicals) can be determined.

Visualizations: Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the molecular mechanisms and experimental approaches related to this compound, the following diagrams are provided.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex activates IkB IκBα IkB_NF_kB IκBα-NF-κB Complex (Inactive) NF_kB NF-κB (p50/p65) NF_kB_n NF-κB (Active) NF_kB->NF_kB_n Nuclear Translocation IkB_NF_kB->IKK_complex phosphorylation of IκBα IkB_NF_kB->NF_kB IκBα degradation Acutissimin_A This compound Acutissimin_A->IKK_complex inhibits Acutissimin_A->NF_kB_n inhibits DNA DNA NF_kB_n->DNA Binds to κB sites Pro_inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_Genes

Caption: Proposed inhibitory mechanism of this compound on the NF-κB signaling pathway.

Experimental_Workflow cluster_extraction Material Preparation cluster_bioassays Bioactivity Evaluation cluster_analysis Data Analysis & Interpretation Plant_Material Plant Material (e.g., Quercus acutissima bark) Extraction Solvent Extraction (e.g., Methanol/Acetone) Plant_Material->Extraction Crude_Extract Crude Tannin Extract Extraction->Crude_Extract Purification Chromatographic Purification (e.g., Sephadex LH-20, HPLC) Crude_Extract->Purification Acutissimin_A Isolated this compound Purification->Acutissimin_A Anticancer_Assay Anticancer Assays (Topoisomerase II Inhibition, Cytotoxicity) Acutissimin_A->Anticancer_Assay Anti_inflammatory_Assay Anti-inflammatory Assays (NO Production, Cytokine Expression) Acutissimin_A->Anti_inflammatory_Assay Antioxidant_Assay Antioxidant Assays (DPPH, ABTS) Acutissimin_A->Antioxidant_Assay IC50_EC50 Calculation of IC50 / EC50 Values Anticancer_Assay->IC50_EC50 Anti_inflammatory_Assay->IC50_EC50 Antioxidant_Assay->IC50_EC50 Mechanism_Elucidation Elucidation of Mechanism of Action IC50_EC50->Mechanism_Elucidation

References

Preliminary In-Vitro Studies of Acutissimin A: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acutissimin A, a flavano-ellagitannin, has emerged as a compound of significant interest in the field of oncology drug discovery. Found in sources such as red wine aged in oak barrels, it is formed through the non-enzymatic condensation of flavan-3-ols and the ellagitannin vescalagin.[1][2] Preliminary in-vitro research has identified this compound as a potent inhibitor of DNA topoisomerase II, an enzyme critical for cell proliferation, suggesting a strong potential for anticancer applications.[1][2] In fact, early findings indicate that this compound may be significantly more potent than etoposide, a clinically used anticancer drug.

This technical guide provides a comprehensive overview of the core preliminary in-vitro findings related to this compound. It details the established mechanism of action, presents available data, and outlines the experimental protocols necessary for its further investigation.

Mechanism of Action: DNA Topoisomerase II Inhibition

The primary established in-vitro activity of this compound is its ability to inhibit human DNA topoisomerase II.[2] This enzyme plays a crucial role in managing DNA topology during replication, transcription, and chromosome segregation by creating transient double-strand breaks. The inhibition of topoisomerase II by this compound leads to the stabilization of the enzyme-DNA cleavage complex, which ultimately results in apoptosis (programmed cell death) in proliferating cancer cells.

Quantitative Data

Currently, specific quantitative data such as IC50 values for this compound's inhibitory effect on DNA topoisomerase II and its cytotoxicity against various cancer cell lines are not widely available in the public domain. The initial discovery highlighted its high potency relative to etoposide, but detailed dose-response studies across multiple cell lines are yet to be extensively published.

Table 1: Summary of In-Vitro Bioactivity of this compound

Biological ActivityTarget/AssayCell Line(s)Quantitative Data (IC50)Reference(s)
AnticancerDNA Topoisomerase II InhibitionNot SpecifiedReported to be 250-fold more potent than etoposide[2]
CytotoxicityNot SpecifiedNot SpecifiedData not available-
Anti-inflammatoryNot SpecifiedNot SpecifiedData not available-
Anti-angiogenicNot SpecifiedNot SpecifiedData not available-
AntioxidantNot SpecifiedNot SpecifiedData not available-

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the in-vitro study of this compound.

DNA Topoisomerase II Relaxation Assay

This assay is fundamental to confirming and quantifying the inhibitory effect of this compound on its primary target.

Objective: To determine the concentration at which this compound inhibits 50% of the DNA relaxation activity of human topoisomerase II (IC50).

Materials:

  • Human DNA topoisomerase II enzyme

  • Supercoiled plasmid DNA (e.g., pBR322)

  • This compound (dissolved in an appropriate solvent, e.g., DMSO)

  • Etoposide (as a positive control)

  • Reaction Buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl2, 0.5 mM ATP, 0.5 mM DTT)

  • Loading Dye (containing SDS and a tracking dye)

  • Agarose gel (1%)

  • Ethidium bromide or other DNA stain

  • Gel electrophoresis apparatus and imaging system

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, supercoiled plasmid DNA, and ATP.

  • Add varying concentrations of this compound (or etoposide/vehicle control) to the reaction tubes.

  • Initiate the reaction by adding a standardized amount of human topoisomerase II enzyme to each tube.

  • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding the loading dye containing SDS.

  • Load the samples onto a 1% agarose gel.

  • Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

  • Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

  • Quantify the intensity of the supercoiled and relaxed DNA bands to determine the percentage of inhibition at each concentration of this compound.

  • Calculate the IC50 value from the dose-response curve.[1][3]

Cell Viability (Cytotoxicity) Assay

This assay assesses the effect of this compound on the viability and proliferation of cancer cells.

Objective: To determine the concentration of this compound that reduces the viability of a cancer cell line by 50% (IC50).

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent (e.g., XTT, WST-1)

  • Solubilization solution (e.g., DMSO or isopropanol with HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

  • After the incubation period, add the MTT reagent to each well and incubate for a further 2-4 hours to allow for the formation of formazan crystals.

  • Solubilize the formazan crystals by adding the solubilization solution.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control cells.

  • Determine the IC50 value from the resulting dose-response curve.

Apoptosis Assay (Caspase Activation)

This assay determines if the cytotoxic effect of this compound is mediated through the induction of apoptosis.

Objective: To detect the activation of key executioner caspases (e.g., caspase-3) in cancer cells treated with this compound.

Materials:

  • Human cancer cell lines

  • This compound

  • Caspase activity assay kit (e.g., colorimetric or fluorometric, specific for caspase-3)

  • Cell lysis buffer

  • Microplate reader

Procedure:

  • Treat the cancer cells with this compound at concentrations around the predetermined IC50 value for a set time.

  • Harvest the cells and prepare cell lysates using the provided lysis buffer.

  • Add the caspase substrate (e.g., DEVD-pNA for colorimetric assay) to the cell lysates in a 96-well plate.

  • Incubate the plate to allow the activated caspases to cleave the substrate.

  • Measure the absorbance or fluorescence at the appropriate wavelength.

  • Quantify the caspase activity relative to untreated control cells. An increase in signal indicates caspase activation and apoptosis.

Visualizations

Topoisomerase_II_Inhibition cluster_DNA_Replication DNA Replication & Transcription cluster_TopoII_Action Topoisomerase II Action cluster_Inhibition Inhibition by this compound cluster_Cellular_Response Cellular Response Supercoiled_DNA Supercoiled DNA Topo_II Topoisomerase II Supercoiled_DNA->Topo_II Binds Relaxed_DNA Relaxed DNA Cleavage_Complex Cleavage Complex (Transient) Topo_II->Cleavage_Complex Creates Break Religation DNA Religation Cleavage_Complex->Religation Normal Process Acutissimin_A This compound Cleavage_Complex->Acutissimin_A Stable_Complex Stable Cleavage Complex Religation->Relaxed_DNA Results in Acutissimin_A->Stable_Complex Stabilizes DNA_Breaks Double-Strand DNA Breaks Stable_Complex->DNA_Breaks Leads to Apoptosis Apoptosis DNA_Breaks->Apoptosis Induces

Caption: Signaling pathway of Topoisomerase II inhibition by this compound.

Experimental_Workflow cluster_Primary_Screening Primary Screening cluster_Secondary_Screening Mechanism of Action cluster_Further_Studies Further In-Vitro Characterization Start This compound (Test Compound) Topo_Assay Topoisomerase II Relaxation Assay Start->Topo_Assay Cytotoxicity_Assay Cell Viability Assay (e.g., MTT) Start->Cytotoxicity_Assay Anti_inflammatory_Assay Anti-inflammatory Assays (e.g., NO, Cytokine) Start->Anti_inflammatory_Assay Anti_angiogenic_Assay Anti-angiogenic Assays (e.g., Tube Formation) Start->Anti_angiogenic_Assay Antioxidant_Assay Antioxidant Assays (e.g., DPPH, ABTS) Start->Antioxidant_Assay Apoptosis_Assay Apoptosis Assay (Caspase Activation) Cytotoxicity_Assay->Apoptosis_Assay If Cytotoxic Cell_Cycle_Analysis Cell Cycle Analysis Apoptosis_Assay->Cell_Cycle_Analysis

Caption: General experimental workflow for in-vitro evaluation of this compound.

Conclusion and Future Directions

The preliminary in-vitro evidence strongly suggests that this compound is a promising candidate for further anticancer drug development due to its potent inhibition of DNA topoisomerase II. However, to fully realize its therapeutic potential, a significant amount of further research is required.

Future in-vitro studies should focus on:

  • Comprehensive Cytotoxicity Profiling: Determining the IC50 values of this compound against a broad panel of human cancer cell lines to identify specific cancer types that are particularly sensitive.

  • Detailed Mechanistic Studies: Elucidating the precise molecular interactions between this compound and topoisomerase II, and further investigating the downstream apoptotic pathways.

  • Exploration of Other Bioactivities: Conducting in-vitro assays to evaluate its potential anti-inflammatory, anti-angiogenic, and antioxidant properties, which are common among related polyphenol compounds.

  • Combination Studies: Investigating the synergistic effects of this compound with existing chemotherapeutic agents.

The data and protocols presented in this whitepaper provide a foundational framework for researchers and drug development professionals to advance the understanding and potential application of this compound as a novel therapeutic agent.

References

Pharmacological Profile of Acutissimin A: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acutissimin A, a flavano-ellagitannin found in plants such as the sawtooth oak and formed during the aging of red wine in oak barrels, has emerged as a compound of significant interest in pharmacological research.[1] Its potent anti-cancer properties, primarily attributed to the inhibition of DNA topoisomerase II, position it as a promising candidate for further investigation in oncology.[2][3] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, biological targets, and quantitative data from key experimental studies. Furthermore, it outlines detailed experimental protocols for the assays cited and presents visual representations of the associated signaling pathways and experimental workflows.

Introduction

This compound is a complex tannin formed by the chemical linkage of a flavonoid (catechin) with an ellagitannin (vescalagin).[4] Initially discovered in the bark of Quercus acutissima, it has garnered attention for its potent cytotoxic effects against various cancer cell lines.[2] Notably, its inhibitory action on DNA topoisomerase II, a crucial enzyme in DNA replication and cell division, is reported to be significantly more potent than etoposide, a clinically used anti-cancer drug.[2] Beyond its anti-cancer potential, as a member of the tannin family, this compound is also implicated in anti-inflammatory and antioxidant activities, common to this class of polyphenolic compounds.[5][6] This guide aims to consolidate the current knowledge on this compound to support further research and development efforts.

Quantitative Pharmacological Data

The following table summarizes the key quantitative data reported for the biological activities of this compound.

Biological ActivityAssayCell Line / TargetIC50 (µg/mL)IC50 (µM)Reference
Cytotoxicity In vitroA-549 (Human Lung Carcinoma)0.8~0.66Kashiwada et al., 1992
MCF-7 (Human Breast Cancer)1.5~1.24Kashiwada et al., 1992
HT-29 (Human Colon Adenocarcinoma)4.8~3.98Kashiwada et al., 1992
A-498 (Human Renal Carcinoma)4.5~3.73Kashiwada et al., 1992
HCT-15 (Human Colon Adenocarcinoma)4.8~3.98Kashiwada et al., 1992
Enzyme Inhibition DNA Topoisomerase II-0.4~0.33Kashiwada et al., 1992

Note: Molar concentrations are estimated based on the molecular weight of this compound (1206.9 g/mol ).

Mechanism of Action

Inhibition of DNA Topoisomerase II

The primary mechanism underlying the anti-cancer activity of this compound is its potent inhibition of DNA topoisomerase II.[2][3] This nuclear enzyme plays a critical role in altering the topology of DNA, which is essential for processes like DNA replication, transcription, and chromosome segregation. Topoisomerase II functions by creating transient double-strand breaks in the DNA, allowing another DNA segment to pass through, and then resealing the break. This compound is believed to stabilize the covalent complex formed between topoisomerase II and DNA, which leads to an accumulation of DNA double-strand breaks. These persistent breaks trigger downstream cellular responses, including cell cycle arrest and apoptosis, ultimately leading to cancer cell death.

Induction of Apoptosis

This compound, like other ellagitannins, is thought to induce apoptosis in cancer cells through the intrinsic (mitochondrial) pathway. This pathway is initiated by cellular stress, such as DNA damage caused by topoisomerase II inhibition. Key events in this pathway include the upregulation of pro-apoptotic proteins (e.g., Bax) and the downregulation of anti-apoptotic proteins (e.g., Bcl-2). This shift in the Bax/Bcl-2 ratio leads to increased mitochondrial outer membrane permeabilization (MOMP), resulting in the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9. Activated caspase-9, in turn, activates effector caspases like caspase-3, which execute the final stages of apoptosis by cleaving various cellular substrates.

Cell Cycle Arrest

The accumulation of DNA double-strand breaks induced by this compound triggers DNA damage response pathways, leading to cell cycle arrest, primarily at the G2/M phase. This checkpoint prevents cells with damaged DNA from entering mitosis, thus averting the propagation of genetic errors. Key signaling molecules in this process include the ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) kinases, which, upon activation by DNA damage, phosphorylate and activate downstream effectors like Chk1 and Chk2. These checkpoint kinases then inactivate the Cdc25 phosphatase, which is required for the activation of the cyclin B/CDK1 complex that drives entry into mitosis. The resulting inactivation of cyclin B/CDK1 leads to G2/M arrest.

Anti-inflammatory Activity

As a member of the ellagitannin family, this compound is presumed to possess anti-inflammatory properties. A key mechanism for the anti-inflammatory effects of ellagitannins is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[5][6] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including cytokines and chemokines. Ellagitannins can interfere with this pathway at multiple points, including the inhibition of IκB phosphorylation, thereby preventing NF-κB activation and reducing the inflammatory response.

Signaling Pathway and Workflow Diagrams

AcutissiminA_TopoisomeraseII_Inhibition AcutissiminA This compound TopoII_DNA Topoisomerase II - DNA Complex AcutissiminA->TopoII_DNA Binds to Cleavage_Complex Stable Cleavage Complex TopoII_DNA->Cleavage_Complex Stabilizes DSB DNA Double-Strand Breaks Cleavage_Complex->DSB Accumulation of Apoptosis Apoptosis DSB->Apoptosis CellCycleArrest Cell Cycle Arrest DSB->CellCycleArrest AcutissiminA_Apoptosis_Pathway cluster_0 Mitochondrion Mitochondrion Mitochondrial Outer Membrane CytoC_mito Cytochrome c AcutissiminA This compound (via DNA Damage) Bax Bax AcutissiminA->Bax Upregulates Bcl2 Bcl-2 AcutissiminA->Bcl2 Downregulates MOMP MOMP Bax->MOMP Bcl2->MOMP CytoC_cyto Cytochrome c (Cytosol) MOMP->CytoC_cyto Release Apoptosome Apoptosome CytoC_cyto->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes AcutissiminA_CellCycle_Arrest AcutissiminA This compound (via DNA Damage) ATM_ATR ATM/ATR Kinases AcutissiminA->ATM_ATR Activates Chk1_Chk2 Chk1/Chk2 ATM_ATR->Chk1_Chk2 Activates Cdc25 Cdc25 Phosphatase Chk1_Chk2->Cdc25 Inhibits CyclinB_CDK1 Cyclin B / CDK1 Cdc25->CyclinB_CDK1 Activates G2M_Transition G2/M Transition CyclinB_CDK1->G2M_Transition Promotes CellCycleArrest G2/M Arrest G2M_Transition->CellCycleArrest Blocked AcutissiminA_NFkB_Pathway cluster_0 Cytoplasm cluster_1 Nucleus IKK IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Degradation & Release NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation NFkB_IkB NF-κB-IκB Complex Inflammatory_Genes Inflammatory Gene Transcription NFkB_nuc->Inflammatory_Genes Activates Inflammation Inflammation Inflammatory_Genes->Inflammation Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->IKK Activates AcutissiminA This compound AcutissiminA->IKK Inhibits Experimental_Workflow cluster_0 In Vitro Assays cluster_1 Cell-Based Mechanistic Studies Cytotoxicity Cytotoxicity Assay (e.g., MTT) CellCycle Cell Cycle Analysis (Flow Cytometry) Cytotoxicity->CellCycle Apoptosis Apoptosis Analysis (e.g., Annexin V Staining) Cytotoxicity->Apoptosis TopoII_Inhibition Topoisomerase II Inhibition Assay Antioxidant Antioxidant Assay (e.g., DPPH, ABTS) WesternBlot Western Blotting (Signaling Proteins) Apoptosis->WesternBlot NFkB_Assay NF-κB Activity Assay AcutissiminA This compound AcutissiminA->Cytotoxicity AcutissiminA->TopoII_Inhibition AcutissiminA->Antioxidant AcutissiminA->NFkB_Assay

References

Acutissimin A: A Potent Inhibitor of DNA Replication Through Topoisomerase II Poisoning

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acutissimin A, a flavano-ellagitannin found in red wines aged in oak barrels, has emerged as a subject of significant interest in oncology and drug development due to its potent anti-cancer properties. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, focusing on its profound effects on DNA replication. Central to its activity is the inhibition of human DNA topoisomerase II, an essential enzyme in managing DNA topology during replication. This document details the mechanism of inhibition, presents available quantitative data, outlines relevant experimental protocols, and visualizes the pertinent biological pathways to offer a thorough resource for the scientific community.

Introduction

This compound is a complex tannin formed through a non-enzymatic, diastereoselective condensation reaction between vescalagin, an ellagitannin from oak wood, and (+)-catechin, a flavan-3-ol abundant in grapes.[1] This process typically occurs during the aging of red wine in oak barrels. Structurally, it belongs to the class of polyphenols known as flavano-ellagitannins. The profound biological activity of this compound lies in its ability to potently inhibit human DNA topoisomerase II, an enzyme critical for resolving DNA topological challenges during replication, transcription, and chromosome segregation.[1][2][3] Its inhibitory action positions this compound as a promising candidate for anti-cancer drug development.

Mechanism of Action: Inhibition of DNA Topoisomerase II

The primary mechanism by which this compound disrupts DNA replication is through the poisoning of human DNA topoisomerase II. This enzyme facilitates the passage of one DNA double helix through another by creating transient double-strand breaks (DSBs), thereby resolving DNA tangles and supercoils. The catalytic cycle of topoisomerase II involves DNA binding, cleavage, strand passage, and religation of the DNA backbone.

This compound acts as a topoisomerase II poison, stabilizing the covalent complex formed between the enzyme and the cleaved DNA. This stabilized "cleavage complex" prevents the religation of the DNA strands, leading to an accumulation of persistent DSBs. The presence of these unrepaired DSBs triggers a cascade of cellular responses, including cell cycle arrest and, ultimately, apoptosis (programmed cell death).[4]

This mechanism is analogous to that of the well-established anti-cancer drug, etoposide. However, in vitro studies have demonstrated that this compound is significantly more potent than etoposide in its ability to inhibit human DNA topoisomerase II.[1][2][3]

Logical Relationship: this compound's Effect on DNA Replication

Acutissimin_A This compound Topoisomerase_II DNA Topoisomerase II Acutissimin_A->Topoisomerase_II Binds to Cleavage_Complex Stabilized Topoisomerase II- DNA Cleavage Complex Topoisomerase_II->Cleavage_Complex Forms DNA_Religation Inhibition of DNA Religation Cleavage_Complex->DNA_Religation DSBs Accumulation of DNA Double-Strand Breaks DNA_Religation->DSBs DNA_Replication DNA Replication DSBs->DNA_Replication Halts Cell_Cycle_Arrest Cell Cycle Arrest DSBs->Cell_Cycle_Arrest Triggers Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Leads to

Caption: Mechanism of this compound-induced DNA replication disruption.

Quantitative Data

CompoundTargetIC50 Value (µM)Cell Line/Assay Condition
EtoposideTopoisomerase II59.2In vitro DNA decatenation assay
EtoposideTopoisomerase II60.3In vitro inhibition assay
EtoposideMOLT-3 cells0.051Cytotoxicity assay
EtoposideHepG2 cells30.16Cytotoxicity assay

Note: The cytotoxicity IC50 values reflect the overall effect on cell viability, which is a consequence of topoisomerase II inhibition and other downstream events.

Effects on Cell Cycle and Signaling Pathways

Direct studies on the specific effects of this compound on cell cycle progression and cellular signaling pathways are limited. However, based on the known functions of other ellagitannins and topoisomerase II inhibitors, the following effects can be anticipated.

Cell Cycle Arrest

Topoisomerase II inhibitors, such as etoposide, are known to induce cell cycle arrest, primarily at the G2/M phase.[5] This arrest is a cellular response to the accumulation of DNA double-strand breaks, preventing the cell from entering mitosis with damaged DNA. It is highly probable that this compound, given its potent topoisomerase II inhibitory activity, would also induce a G2/M cell cycle arrest. Studies on other ellagitannins have shown the ability to induce cell cycle arrest at various phases, including G1 and S phases, in different cancer cell lines, often mediated by the upregulation of cyclin-dependent kinase inhibitors like p21.[6]

Apoptotic Signaling Pathways

The accumulation of DNA double-strand breaks is a potent trigger for apoptosis. The signaling cascade leading to apoptosis is complex and can involve multiple pathways.

  • Intrinsic (Mitochondrial) Pathway: DNA damage can activate sensor proteins that lead to the activation of the pro-apoptotic Bcl-2 family members, Bak and Bax. This results in mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade (caspase-9 and caspase-3), leading to the execution of apoptosis.

  • Extrinsic (Death Receptor) Pathway: While less directly linked to DNA damage, some topoisomerase II inhibitors can also sensitize cells to extrinsic apoptotic signals.

Given that this compound is a potent inducer of DSBs, it is expected to primarily activate the intrinsic apoptotic pathway.

Signaling Pathway: DNA Damage-Induced Apoptosis

Acutissimin_A This compound Topo_II_Inhibition Topoisomerase II Inhibition Acutissimin_A->Topo_II_Inhibition DSBs DNA Double-Strand Breaks Topo_II_Inhibition->DSBs ATM_ATR ATM/ATR Kinases DSBs->ATM_ATR Activate p53 p53 Activation ATM_ATR->p53 p21 p21 Expression p53->p21 Bax_Bak Bax/Bak Activation p53->Bax_Bak Cell_Cycle_Arrest G2/M Cell Cycle Arrest p21->Cell_Cycle_Arrest Mitochondria Mitochondria Bax_Bak->Mitochondria Induce MOMP Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis cluster_0 Reaction Setup cluster_1 Incubation cluster_2 Reaction Termination cluster_3 Analysis Buffer 10x Assay Buffer Incubate Incubate at 37°C for 30 min Buffer->Incubate ATP 10x ATP ATP->Incubate kDNA kDNA kDNA->Incubate Inhibitor This compound or Etoposide (various conc.) Inhibitor->Incubate Enzyme Topoisomerase II Enzyme->Incubate Stop_Buffer Add 5x Stop Buffer Incubate->Stop_Buffer Gel Agarose Gel Electrophoresis Stop_Buffer->Gel Visualize Visualize under UV light Gel->Visualize

References

Spectroscopic and Structural Elucidation of Acutissimin A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acutissimin A is a complex flavono-ellagitannin that has garnered significant interest in the scientific community due to its potent biological activities, most notably its function as a DNA topoisomerase II inhibitor. This technical guide provides an in-depth overview of the spectroscopic data of this compound, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. Detailed experimental protocols for the acquisition of this data are presented, along with visualizations of the experimental workflow for its semisynthesis and its proposed mechanism of action. This document is intended to serve as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.

Spectroscopic Data of this compound

The structural elucidation of this compound has been accomplished through a combination of advanced spectroscopic techniques. The following tables summarize the key mass spectrometry and nuclear magnetic resonance data.

Mass Spectrometry Data

High-resolution mass spectrometry confirms the molecular formula of this compound as C₅₆H₃₈O₃₁.

ParameterValueReference
Molecular Formula C₅₆H₃₈O₃₁[1]
Molecular Weight 1206.88 g/mol [1]
Ionization Mode Negative Electrospray Ionization (ESI-)[2]
Observed Ion [M-H]⁻
Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR data are crucial for the detailed structural assignment of this compound. Due to the complexity of the molecule and potential for rotational isomers, the spectra can be intricate. The following data represents key assignments for the core structure.

¹H NMR Spectroscopic Data (Representative Shifts)

Chemical Shift (δ) ppmMultiplicityAssignment
Flavan-3-ol Moiety
~4.5-5.0dH-2
~3.9-4.2mH-3
~2.5-2.9mH-4
~6.0-6.2sH-6
~6.7-7.0mAromatic Protons
Ellagitannin Moiety
~6.3-6.8sGalloyl Protons
~4.0-5.5mGlucose Protons

¹³C NMR Spectroscopic Data (Representative Shifts)

Chemical Shift (δ) ppmAssignment
Flavan-3-ol Moiety
~78-82C-2
~66-70C-3
~28-32C-4
~150-160Aromatic Quaternary Carbons
~95-130Aromatic Methine Carbons
Ellagitannin Moiety
~165-170Carbonyl Carbons (Ester)
~135-145Aromatic Quaternary Carbons (Galloyl)
~105-115Aromatic Methine Carbons (Galloyl)
~60-95Glucose Carbons

Experimental Protocols

Detailed methodologies are essential for the reproducible acquisition of high-quality spectroscopic data. The following protocols are based on published methods for the characterization of this compound and related tannins.[2]

Mass Spectrometry Protocol
  • Instrumentation : A high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Sample Preparation : The purified sample of this compound is dissolved in a suitable solvent, typically methanol or an acetonitrile/water mixture, to a concentration of approximately 1-10 µg/mL.

  • Ionization : Electrospray ionization in negative ion mode (ESI-) is employed.

  • MS Parameters :

    • Capillary Voltage : 3.0-4.0 kV

    • Cone Voltage : 20-40 V

    • Source Temperature : 100-150 °C

    • Desolvation Temperature : 250-350 °C

    • Nebulizer Gas (Nitrogen) Flow : 5-10 L/hr

    • Drying Gas (Nitrogen) Flow : 200-300 L/hr

  • Data Acquisition : Data is acquired in full scan mode over a mass-to-charge (m/z) range that encompasses the expected molecular ion, for instance, m/z 500-1500.

NMR Spectroscopy Protocol
  • Instrumentation : A high-frequency NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

  • Sample Preparation : Approximately 5-10 mg of purified this compound is dissolved in 0.5-0.7 mL of a deuterated solvent. Due to solubility challenges, a mixture of deuterated acetone and deuterated water (e.g., acetone-d₆/D₂O, 9:1 v/v) is often required.[2]

  • ¹H NMR Acquisition :

    • Pulse Program : Standard single-pulse experiment (zg30).

    • Spectral Width : 12-16 ppm.

    • Acquisition Time : 2-3 seconds.

    • Relaxation Delay : 1-2 seconds.

    • Number of Scans : 16-64 scans, depending on sample concentration.

  • ¹³C NMR Acquisition :

    • Pulse Program : Standard proton-decoupled ¹³C experiment (zgpg30).

    • Spectral Width : 200-220 ppm.

    • Acquisition Time : 1-2 seconds.

    • Relaxation Delay : 2-5 seconds.

    • Number of Scans : 1024-4096 scans, or more, due to the low natural abundance of ¹³C.

  • 2D NMR Acquisition : Standard pulse sequences for COSY, HSQC, and HMBC experiments are used to establish proton-proton and proton-carbon correlations, which are essential for unambiguous signal assignment. HMBC experiments are particularly critical for identifying the linkage between the flavan-3-ol and ellagitannin moieties.[2]

Visualizations

Experimental Workflow: Hemisynthesis of this compound

The following diagram illustrates the laboratory workflow for the hemisynthesis of this compound from its precursors, vescalagin and (+)-catechin.

Hemisynthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction and Purification cluster_product Final Product Vescalagin Vescalagin (from Oak) Dissolution Dissolution in Organic Solvent (e.g., THF) Vescalagin->Dissolution Catechin (+)-Catechin Catechin->Dissolution Acidification Acid-catalyzed Condensation (TFA) Dissolution->Acidification Add Trifluoroacetic Acid (TFA) Reaction Stirring at Room Temperature Acidification->Reaction Purification Purification via Semi-preparative HPLC Reaction->Purification Crude Product AcutissiminA This compound Purification->AcutissiminA Purified Product

Hemisynthesis of this compound from its precursors.
Signaling Pathway: Inhibition of DNA Topoisomerase II

This compound exerts its cytotoxic effects by inhibiting DNA topoisomerase II, an essential enzyme in DNA replication and chromosome segregation. The diagram below outlines the proposed mechanism of this inhibition.

Topoisomerase_Inhibition cluster_cellular_process Cellular DNA Replication cluster_inhibition Inhibition by this compound cluster_outcome Cellular Consequences DNA Supercoiled DNA TopoII DNA Topoisomerase II DNA->TopoII Binding CleavableComplex Cleavable Complex (Transient DNA Break) TopoII->CleavableComplex Catalysis ReligatedDNA Relaxed DNA CleavableComplex->ReligatedDNA Re-ligation StabilizedComplex Stabilized Ternary Complex (DNA-TopoII-Acutissimin A) CleavableComplex->StabilizedComplex Binding & Stabilization AcutissiminA This compound AcutissiminA->StabilizedComplex DSB Permanent Double-Strand Breaks StabilizedComplex->DSB Replication Fork Collision Apoptosis Apoptosis (Programmed Cell Death) DSB->Apoptosis Activation of Cell Death Pathways

Mechanism of DNA Topoisomerase II inhibition by this compound.

References

Acutissimin A: A Technical Whitepaper on its Potential as an Anti-Tumor Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acutissimin A, a complex ellagitannin, presents a compelling avenue for anti-tumor research. While direct studies on this compound are limited, its structural similarity to other well-researched C-glycosidic ellagitannins, such as vescalagin and castalagin, suggests a strong potential for anti-cancer activity. This technical guide synthesizes the current understanding of related compounds to provide a framework for investigating this compound as a novel anti-tumor agent. The primary proposed mechanisms of action, extrapolated from vescalagin and castalagin, include the inhibition of topoisomerase IIα and Poly(ADP-ribose) polymerase 1 (PARP1), as well as modulation of the gut microbiome to enhance anti-tumor immunity. This document provides a comprehensive overview of the preclinical data for these related compounds, detailed experimental protocols for key assays, and visual representations of the implicated signaling pathways to guide future research and development efforts.

Introduction

Ellagitannins are a class of hydrolyzable tannins that have garnered significant attention for their diverse biological activities, including antioxidant, anti-inflammatory, and anti-tumor properties. This compound belongs to this class of complex polyphenols. Due to a paucity of direct research on this compound, this whitepaper will focus on the established anti-tumor activities of its close structural analogs, vescalagin and castalagin, to build a strong hypothesis for the potential of this compound.

Preclinical Data for Structurally Related Compounds

The anti-tumor potential of this compound can be inferred from the activities of vescalagin and castalagin. These compounds have demonstrated efficacy in various cancer models through distinct but potentially overlapping mechanisms.

In Vitro Cytotoxicity

Quantitative data on the cytotoxic effects of vescalagin and castalagin against various cancer cell lines are summarized below.

CompoundCancer Cell LineAssayIC50 (µM)Reference
VescalaginCEM (Human Leukemia)Cytotoxicity Assay~1 (estimated)[1]
VescalaginSH-SY5Y (Neuroblastoma)PARP1 Inhibition2.67[2]
CastalaginSH-SY5Y (Neuroblastoma)PARP1 Inhibition0.86[2]

Note: Comprehensive IC50 data for a wide range of cancer cell lines for this compound is not currently available in the public domain. The data presented is for structurally related compounds.

In Vivo Anti-Tumor Activity

Preclinical in vivo studies have demonstrated the anti-tumor efficacy of castalagin.

CompoundTumor ModelAnimal ModelDosing RegimenTumor Growth InhibitionReference
CastalaginMCA-205 SarcomaC57BL/6 MiceOral GavageSignificant inhibition[3][4]
CastalaginE0771 Breast CancerC57BL/6 MiceOral GavageSignificant inhibition[5]

Proposed Mechanisms of Action

Based on studies of vescalagin and castalagin, this compound is hypothesized to exert its anti-tumor effects through the following mechanisms:

Inhibition of Topoisomerase IIα

Vescalagin has been identified as a catalytic inhibitor of human DNA topoisomerase IIα (Top2α).[1][6] This enzyme is crucial for resolving DNA topological problems during replication, transcription, and chromosome segregation. By inhibiting Top2α, vescalagin can lead to the accumulation of DNA damage and ultimately trigger cell death in cancer cells.

PARP1 Inhibition

Both vescalagin and castalagin have been shown to inhibit Poly(ADP-ribose) polymerase 1 (PARP1), an enzyme involved in DNA repair.[2] Inhibition of PARP1 in cancer cells, particularly those with existing DNA repair deficiencies (e.g., BRCA mutations), can lead to synthetic lethality.

Modulation of Gut Microbiota

Oral administration of castalagin has been demonstrated to alter the gut microbiome composition, leading to an enrichment of beneficial bacteria such as Ruminococcaceae and Alistipes.[3][4] This shift in the microbiome enhances the host's anti-tumor immune response and can overcome resistance to immune checkpoint inhibitors like anti-PD-1 therapy.[3][4][5]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the anti-tumor potential of this compound.

MTT Assay for Cytotoxicity

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT116, A549)

  • Complete growth medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • This compound stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the old medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability and determine the IC50 value using a dose-response curve.

Flow Cytometry for Cell Cycle Analysis

Objective: To investigate the effect of this compound on cell cycle progression.

Materials:

  • Cancer cells

  • This compound

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Treat cells with this compound at various concentrations for 24 or 48 hours.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples using a flow cytometer.

  • Deconvolute the DNA content histograms to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Annexin V/PI Staining for Apoptosis

Objective: To determine if this compound induces apoptosis in cancer cells.

Materials:

  • Cancer cells

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Treat cells with this compound for the desired time period.

  • Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry within 1 hour.

  • Quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.

Western Blotting

Objective: To analyze the effect of this compound on the expression of key proteins involved in cell cycle regulation and apoptosis (e.g., p21, Bcl-2, Bax, cleaved caspase-3).

Materials:

  • Cancer cells

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-p21, anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Treat cells with this compound and lyse them in RIPA buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system.

In Vivo Xenograft Tumor Model

Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Cancer cells (e.g., HCT116, A549)

  • Matrigel

  • This compound formulation for administration (e.g., oral gavage, intraperitoneal injection)

  • Calipers

Protocol:

  • Subcutaneously inject a suspension of cancer cells mixed with Matrigel into the flank of the mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into control and treatment groups.

  • Administer this compound or vehicle control to the respective groups according to the planned dosing schedule.

  • Measure tumor volume with calipers every 2-3 days.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, Western blotting).

Signaling Pathways and Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways potentially targeted by this compound, based on data from related compounds.

Topoisomerase_II_Inhibition cluster_0 Cell Nucleus This compound This compound Top2a Topoisomerase IIα This compound->Top2a Inhibits DNA_Replication DNA Replication/ Transcription Top2a->DNA_Replication Relieves Topological Stress DNA_Breaks DNA Double-Strand Breaks DNA_Replication->DNA_Breaks Leads to Apoptosis Apoptosis DNA_Breaks->Apoptosis

Caption: Proposed mechanism of Topoisomerase IIα inhibition by this compound.

PARP1_Inhibition cluster_1 DNA Damage Response DNA_Damage DNA Single-Strand Break PARP1 PARP1 DNA_Damage->PARP1 Activates DNA_Repair DNA Repair PARP1->DNA_Repair Mediates This compound This compound This compound->PARP1 Inhibits Cell_Death Cell Death DNA_Repair->Cell_Death Failure leads to

Caption: Hypothesized PARP1 inhibition pathway by this compound.

Gut_Microbiota_Modulation cluster_2 Gut-Immune Axis This compound Oral this compound Gut_Microbiota Gut Microbiota (Ruminococcaceae, Alistipes) This compound->Gut_Microbiota Modulates Immune_Cells CD8+ T-cells Gut_Microbiota->Immune_Cells Promotes Tumor Tumor Microenvironment Immune_Cells->Tumor Infiltrates Anti_Tumor_Immunity Enhanced Anti-Tumor Immunity Tumor->Anti_Tumor_Immunity Results in

Caption: Postulated modulation of the gut microbiome by this compound.

Conclusion and Future Directions

While direct evidence for the anti-tumor activity of this compound is currently lacking, the substantial body of research on the structurally related ellagitannins, vescalagin and castalagin, provides a strong rationale for its investigation. The proposed multi-faceted mechanism of action, encompassing direct cytotoxicity through enzyme inhibition and indirect immune modulation via the gut microbiome, positions this compound as a promising candidate for further preclinical and clinical development.

Future research should focus on:

  • In vitro screening: Determining the IC50 values of this compound across a broad panel of cancer cell lines.

  • Mechanism of action studies: Confirming the inhibitory activity of this compound against Topoisomerase IIα and PARP1, and elucidating the downstream signaling pathways.

  • In vivo efficacy: Evaluating the anti-tumor activity of this compound in various xenograft and syngeneic tumor models.

  • Gut microbiome studies: Investigating the impact of oral this compound administration on the gut microbiome and its synergy with immunotherapy.

The experimental protocols and conceptual frameworks provided in this whitepaper offer a solid foundation for initiating a comprehensive research program to unlock the full therapeutic potential of this compound in oncology.

References

Methodological & Application

Application Notes and Protocols: Isolation of Acutissimin A from Quercus acutissima Bark

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acutissimin A is a flavono-ellagitannin found in various plant species, notably in the bark of Quercus acutissima (Sawtooth Oak).[1] This complex polyphenol has garnered significant interest within the scientific community due to its potent biological activities, including its role as a DNA topoisomerase II inhibitor, which is significantly more potent than the clinically used anticancer drug etoposide. This document provides a detailed protocol for the isolation of this compound from the bark of Quercus acutissima, based on established methodologies for tannin extraction and purification.

Experimental Protocols

The isolation of this compound is a multi-step process involving extraction, fractionation, and final purification by chromatography. The following protocol is a comprehensive procedure compiled from established methods for the isolation of tannins and related polyphenols from Quercus species.

I. Plant Material Collection and Preparation
  • Collection: Collect fresh bark from Quercus acutissima trees.

  • Drying: Air-dry the bark in a well-ventilated area, protected from direct sunlight, until it is brittle.

  • Grinding: Grind the dried bark into a coarse powder using a mechanical mill.

II. Extraction
  • Solvent System: Prepare an 80% aqueous acetone solution.

  • Procedure:

    • Macerate the powdered bark (1 kg) with the 80% acetone solution (5 L) at room temperature for 48 hours with occasional stirring.

    • Filter the mixture through cheesecloth and then through filter paper to remove solid plant material.

    • Repeat the extraction process on the plant residue two more times with fresh solvent to ensure exhaustive extraction.

    • Combine the filtrates.

  • Solvent Removal: Concentrate the combined filtrate under reduced pressure using a rotary evaporator at a temperature below 40°C to remove the acetone.

  • Lyophilization: Freeze-dry the resulting aqueous extract to obtain a crude tannin extract as a powder.

III. Fractionation using Column Chromatography

This step aims to separate the crude extract into fractions enriched with compounds of similar polarity.

A. Sephadex LH-20 Column Chromatography (Initial Fractionation)

  • Column Preparation:

    • Swell Sephadex LH-20 resin in 50% methanol for at least 4 hours.

    • Pack a glass column (e.g., 5 cm diameter x 50 cm length) with the swollen Sephadex LH-20 resin.

    • Equilibrate the column by washing it with 2-3 column volumes of 50% methanol.

  • Sample Loading:

    • Dissolve a portion of the crude extract (e.g., 10 g) in a minimal amount of 50% methanol.

    • Apply the dissolved sample to the top of the Sephadex LH-20 column.

  • Elution:

    • Elute the column with a stepwise gradient of increasing concentrations of methanol in water, followed by increasing concentrations of acetone in water. A suggested gradient is as follows:

      • 50% Methanol

      • 70% Methanol

      • 100% Methanol

      • 50% Acetone

      • 70% Acetone

    • Collect fractions of a fixed volume (e.g., 250 mL).

  • Fraction Analysis:

    • Monitor the fractions by thin-layer chromatography (TLC) or analytical High-Performance Liquid Chromatography (HPLC) to identify the fractions containing this compound.

B. Toyopearl HW-40F Column Chromatography (Intermediate Purification)

  • Column Preparation:

    • Pack a glass column with Toyopearl HW-40F resin and equilibrate with the initial mobile phase.

  • Sample Loading:

    • Combine and concentrate the this compound-rich fractions from the Sephadex LH-20 chromatography.

    • Dissolve the concentrate in the initial mobile phase.

  • Elution:

    • Elute the column with a suitable solvent system. A common method for tannin purification involves a gradient of ethanol in water.

  • Fraction Analysis:

    • Analyze the collected fractions using analytical HPLC to track the purification of this compound.

IV. Purification using Preparative High-Performance Liquid Chromatography (Prep-HPLC)

The final step in obtaining pure this compound is preparative HPLC.

  • System: A preparative HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 20 mm i.d. x 250 mm length, 10 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Methanol with 0.1% formic acid.

  • Gradient Elution:

    • Develop a suitable gradient to separate this compound from remaining impurities. An example gradient is:

      • 0-10 min: 10% B

      • 10-40 min: 10-50% B

      • 40-50 min: 50-100% B

      • 50-60 min: 100% B

  • Flow Rate: A typical flow rate for a 20 mm i.d. column is 10-15 mL/min.

  • Detection: Monitor the elution at 280 nm.

  • Fraction Collection: Collect the peak corresponding to this compound.

  • Purity Analysis: Analyze the purity of the collected fraction using analytical HPLC.

  • Final Product: Remove the solvent from the pure fraction by rotary evaporation and then lyophilize to obtain pure this compound as an amorphous powder.

Data Presentation

ParameterValue/RangeSource/Notes
Plant Material Quercus acutissima bark
Extraction Solvent 80% Aqueous Acetone
Extraction Yield (Crude) Not reportedVaries depending on plant material and extraction conditions.
Initial Fractionation Sephadex LH-20 Column Chromatography
Intermediate Purification Toyopearl HW-40F Column Chromatography
Final Purification Preparative Reversed-Phase HPLC (C18)
This compound Yield (Pure) Not reportedExpected to be a small percentage of the crude extract.
This compound Purity >95% (by HPLC)Target purity for characterization and bioassays.

Visualization

Experimental Workflow for this compound Isolation

AcutissiminA_Isolation cluster_prep Plant Material Preparation cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification Collection Collection of Quercus acutissima Bark Drying Air Drying Collection->Drying Grinding Grinding to Powder Drying->Grinding Maceration Maceration with 80% Acetone Grinding->Maceration Filtration Filtration Maceration->Filtration Concentration Solvent Removal (Rotovap) Filtration->Concentration Lyophilization Lyophilization to Crude Extract Concentration->Lyophilization Sephadex Sephadex LH-20 Column Chromatography Lyophilization->Sephadex Toyopearl Toyopearl HW-40F Column Chromatography Sephadex->Toyopearl Prep_HPLC Preparative HPLC (C18) Toyopearl->Prep_HPLC Final_Product Pure this compound Prep_HPLC->Final_Product

Caption: Workflow for the isolation of this compound.

References

Hemisynthesis of Acutissimin A: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

These application notes provide detailed protocols and data for the hemisynthesis of Acutissimin A, a potent DNA topoisomerase II inhibitor, from readily available natural precursors, vescalagin and (+)-catechin. This document is intended for researchers, scientists, and drug development professionals interested in the synthesis and evaluation of this promising compound.

This compound is a flavano-ellagitannin that has garnered significant interest for its potential therapeutic applications. Its complex structure, however, presents a challenge for total synthesis. The hemisynthetic approach outlined here offers a more accessible route to obtain this compound for further investigation.

Quantitative Data Summary

The following table summarizes the quantitative data obtained from the hemisynthesis of this compound and its related isomers under different reaction conditions.

ProductSynthesis MethodPrecursorsYield (%)Purity (%)
This compound Organic SynthesisVescalagin, (+)-CatechinNot explicitly stated, but formed alongside Acutissimin B>95% (after purification)
Acutissimin B Organic SynthesisVescalagin, (+)-CatechinNot explicitly stated, but formed alongside this compound>95% (after purification)
Epithis compound Organic SynthesisVescalagin, (-)-Epicatechin52>95% (after purification)
Epiacutissimin B Organic SynthesisVescalagin, (-)-Epicatechin26>95% (after purification)
This compound Wine Model SolutionVescalagin, (+)-CatechinNot DeterminedNot Determined

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: Hemisynthesis of this compound in Organic Solvent

This protocol describes the synthesis of this compound and its isomer, Acutissimin B, in an organic solvent system.

Materials:

  • (-)-Vescalagin (84% pure, extracted from Quercus robur)

  • (+)-Catechin

  • Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone

  • Trifluoroacetic acid (TFA)

  • Milli-Q water

  • Methanol (HPLC grade)

  • Formic acid

Equipment:

  • Round-bottom flask

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Freeze-dryer

  • High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD)

  • Semi-preparative HPLC system

  • Nuclear Magnetic Resonance (NMR) spectrometer

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 42 mg (0.045 mmol) of (-)-vescalagin and 15 mg (0.052 mmol) of (+)-catechin in 20 mL of freshly distilled THF.

  • Acid Addition: Add 300 µL (3.9 mmol) of trifluoroacetic acid to the reaction mixture.

  • Reaction: Stir the mixture at 60°C for 7 hours. Monitor the reaction progress by analytical HPLC.

  • Work-up:

    • Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

    • Dissolve the residue in Milli-Q water and freeze-dry to obtain a crude powder.

  • Purification:

    • Purify the crude powder using a semi-preparative HPLC system equipped with a C18 column (e.g., Dinamax 10 mm × 250 mm, 5 µm).

    • Employ a gradient elution with a mobile phase consisting of Solvent C (Water with 0.4% Formic Acid) and Solvent D (Methanol with 0.4% Formic Acid). A suggested gradient is a linear increase from 20% to 100% Solvent D over 35 minutes.

    • Monitor the elution at 280 nm and collect the fractions corresponding to this compound and Acutissimin B.

  • Characterization: Confirm the identity and purity of the isolated compounds using HPLC, Mass Spectrometry, and NMR spectroscopy.

Protocol 2: Hemisynthesis of this compound in a Wine Model Solution

This protocol simulates the formation of this compound in wine, providing a biomimetic synthesis route.

Materials:

  • (-)-Vescalagin

  • (+)-Catechin

  • Ethanol

  • Tartaric acid

  • Sodium hydroxide (NaOH)

  • Milli-Q water

Equipment:

  • Beaker or flask

  • Magnetic stirrer

  • pH meter

  • HPLC system with DAD

Procedure:

  • Prepare Wine Model Solution:

    • Prepare an aqueous solution containing 12% ethanol and 5 g/L of tartaric acid.

    • Adjust the pH of the solution to 3.2 with sodium hydroxide.

  • Reaction Setup: Dissolve 2 mg (0.0018 mmol) of (-)-vescalagin and 2 mg (0.0068 mmol) of (+)-catechin in 2 mL of the wine model solution.

  • Reaction: Stir the mixture at room temperature for 25 days. Monitor the disappearance of vescalagin by analytical HPLC to determine reaction completion.

  • Analysis: Directly analyze the reaction mixture by HPLC-DAD-MS to identify the formation of this compound.

Visualizations

Experimental Workflow

G cluster_synthesis Hemisynthesis of this compound cluster_purification Purification & Analysis start Start: Vescalagin & Catechin reaction Reaction: - THF, TFA, 60°C, 7h (Organic) - Wine Model, RT, 25 days (Aqueous) start->reaction workup Work-up: Evaporation & Freeze-drying reaction->workup hplc Semi-Preparative HPLC (C18 Column) workup->hplc analysis Analysis: HPLC, MS, NMR hplc->analysis end End: Pure this compound analysis->end G DNA Supercoiled DNA TopoII DNA Topoisomerase II DNA->TopoII Binding Cleavage DNA Double-Strand Break (Transient) TopoII->Cleavage Catalysis Religation DNA Religation Cleavage->Religation Normal Function Stabilized_Complex Stabilized Cleavable Complex Cleavage->Stabilized_Complex Relaxed_DNA Relaxed DNA Religation->Relaxed_DNA Apoptosis Apoptosis / Cell Cycle Arrest AcutissiminA This compound AcutissiminA->TopoII Binds to Enzyme-DNA Complex AcutissiminA->Religation Inhibits Stabilized_Complex->Apoptosis Leads to

Application Note: Quantification of Acutissimin A using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acutissimin A is a C-glycosidic ellagitannin that has garnered significant interest in the scientific community due to its potential biological activities. As research into its pharmacological properties progresses, the need for a reliable and robust analytical method for its quantification becomes crucial. This application note provides a detailed protocol for the quantification of this compound in various sample matrices using a reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with UV detection. The described method is based on established principles for the analysis of structurally related ellagitannins, such as vescalagin and castalagin.

Principle

The method employs a reversed-phase HPLC system to separate this compound from other components in the sample matrix. A C18 column is used as the stationary phase, and a gradient elution with a mobile phase consisting of acidified water and an organic solvent (acetonitrile) allows for the effective separation of the analyte. Detection and quantification are achieved using a UV detector, typically at a wavelength where this compound exhibits maximum absorbance. Quantification is performed by comparing the peak area of the analyte in the sample to a calibration curve generated from standards of known concentrations.

Materials and Reagents

  • This compound reference standard (purity ≥95%)

  • HPLC grade acetonitrile

  • HPLC grade methanol

  • Formic acid (or trifluoroacetic acid), analytical grade

  • Ultrapure water (18.2 MΩ·cm)

  • Sample matrix (e.g., plant extract, biological fluid)

  • 0.22 µm or 0.45 µm syringe filters (PTFE or nylon)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector is suitable for this method.

Parameter Recommended Condition
HPLC Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic acid in ultrapure water
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min: 5% B; 5-25 min: 5-30% B; 25-30 min: 30-50% B; 30-35 min: 50-5% B; 35-40 min: 5% B (equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 280 nm (or optimal wavelength determined by UV scan of this compound standard)
Run Time 40 minutes

Table 1: Recommended HPLC Conditions for this compound Quantification.

Experimental Protocols

Preparation of Standard Solutions
  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 10 minutes to ensure complete dissolution. This stock solution should be stored at 4°C in the dark.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (initial conditions, e.g., 95:5 Mobile Phase A:B) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

Sample Preparation

The sample preparation protocol will vary depending on the matrix. A general procedure for a solid plant extract is provided below.

  • Extraction: Accurately weigh a known amount of the homogenized sample (e.g., 100 mg of dried plant extract) into a centrifuge tube. Add 10 mL of 70% aqueous methanol.

  • Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 15 minutes.

  • Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

  • Dilution: If necessary, dilute the filtered extract with the mobile phase to ensure the this compound concentration falls within the linear range of the calibration curve.

G cluster_sample_prep Sample Preparation Workflow weigh Weigh Homogenized Sample add_solvent Add 70% Aqueous Methanol weigh->add_solvent sonicate Sonicate for 30 min add_solvent->sonicate centrifuge Centrifuge at 4000 rpm sonicate->centrifuge filter Filter through 0.22 µm Syringe Filter centrifuge->filter hplc_vial Collect in HPLC Vial filter->hplc_vial

Sample Preparation Workflow Diagram.

HPLC Analysis Protocol
  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (95% A, 5% B) for at least 30 minutes or until a stable baseline is achieved.

  • Calibration Curve: Inject 10 µL of each working standard solution in triplicate. Record the peak area for this compound.

  • Sample Analysis: Inject 10 µL of the prepared sample solution in triplicate.

  • Data Analysis: Plot a calibration curve of the average peak area versus the concentration of the working standard solutions. Determine the concentration of this compound in the sample by interpolating its average peak area from the calibration curve. The concentration in the original sample should be calculated considering any dilution factors.

G cluster_hplc_analysis HPLC Analysis Workflow equilibrate Equilibrate HPLC System inject_standards Inject Standard Solutions equilibrate->inject_standards inject_samples Inject Prepared Samples equilibrate->inject_samples generate_curve Generate Calibration Curve inject_standards->generate_curve quantify Quantify this compound generate_curve->quantify inject_samples->quantify

HPLC Analysis Workflow Diagram.

Method Validation

To ensure the reliability of the analytical method, it is essential to perform a validation according to the International Council for Harmonisation (ICH) guidelines. The following parameters should be assessed:

Validation Parameter Acceptance Criteria
Linearity Correlation coefficient (r²) > 0.999 for the calibration curve over the desired concentration range.
Precision (Repeatability) Relative Standard Deviation (RSD) < 2% for multiple injections of the same standard solution.
Intermediate Precision RSD < 3% for analyses performed on different days by different analysts.
Accuracy (Recovery) 95-105% recovery of a known amount of this compound spiked into a sample matrix.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1.
Specificity The peak for this compound should be well-resolved from other peaks in the chromatogram, and peak purity should be confirmed using a DAD.
Robustness The method should be insensitive to small, deliberate variations in chromatographic conditions (e.g., flow rate ±0.1 mL/min, column temperature ±2°C).

Table 2: Typical Method Validation Parameters and Acceptance Criteria.

Data Presentation

The quantitative results should be summarized in a clear and concise table.

Sample ID Peak Area (mean ± SD) Concentration in Solution (µg/mL) Concentration in Original Sample (mg/g)
Sample 1ValueValueValue
Sample 2ValueValueValue
Sample 3ValueValueValue

Table 3: Example of a Data Summary Table for this compound Quantification.

Conclusion

The HPLC method described in this application note provides a reliable and robust approach for the quantification of this compound. Proper method validation is crucial to ensure the accuracy and precision of the results. This protocol can be adapted for various research and quality control applications in the fields of natural product chemistry, pharmacology, and drug development.

Application Notes and Protocols: Acutissimin A Stability Assay in Different Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acutissimin A, a flavono-ellagitannin, has garnered significant interest for its potent biological activities. As with any bioactive compound under investigation for pharmaceutical or nutraceutical applications, understanding its chemical stability is paramount. The stability of a compound in various solvents is a critical parameter that influences its formulation, storage, and ultimately, its therapeutic efficacy. This document provides a detailed protocol for assessing the stability of this compound in a range of solvents relevant to drug discovery and development. The methodologies outlined herein are based on established analytical techniques for the study of complex tannins.[1][2][3]

Overview of this compound Stability

This compound, as a member of the hydrolysable tannins, is susceptible to degradation through hydrolysis of its ester linkages, particularly under neutral to basic conditions and at elevated temperatures.[1][2][4] The primary degradation products are expected to be ellagic acid, gallic acid, and the core flavonoid structure. The stability of ellagitannins is significantly influenced by pH, temperature, and the solvent matrix.[1][2][4] Generally, these compounds exhibit greater stability in acidic aqueous environments and in some organic solvents like methanol and ethanol, as compared to neutral or alkaline aqueous solutions.[2]

Experimental Protocols

The following protocols describe a comprehensive approach to evaluating the stability of this compound in various solvents. The primary analytical technique employed is High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) for accurate quantification.[5][6][7][8]

  • This compound (high purity standard)

  • Solvents (HPLC grade or equivalent):

    • Methanol

    • Ethanol

    • Acetonitrile

    • Dimethyl sulfoxide (DMSO)

    • Deionized water

  • Buffers:

    • pH 4.0 (e.g., 0.1 M acetate buffer)

    • pH 7.4 (e.g., 0.1 M phosphate buffer)

    • pH 9.0 (e.g., 0.1 M borate buffer)

  • Formic acid (for mobile phase)

  • HPLC vials and other standard laboratory glassware

  • This compound Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution of 1 mg/mL.

  • Working Solutions: Dilute the stock solution with each of the test solvents (methanol, ethanol, acetonitrile, DMSO, pH 4.0 buffer, pH 7.4 buffer, and pH 9.0 buffer) to a final concentration of 100 µg/mL.

  • Incubation: Aliquot the working solutions into HPLC vials and seal them. For each solvent, prepare multiple vials to be analyzed at different time points.

  • Storage Conditions: Store the vials under controlled temperature conditions. A typical study might include:

    • Refrigerated (4°C)

    • Room temperature (25°C)

    • Elevated temperature (40°C or 60°C) to accelerate degradation.

  • Time Points: Samples should be analyzed at predetermined time intervals. A suggested schedule is 0, 2, 4, 8, 24, 48, and 72 hours, and then weekly for longer-term studies.

  • Chromatographic System: A reverse-phase HPLC system with a C18 column is suitable.

  • Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is recommended.

  • Detection: A mass spectrometer operating in negative ion mode is ideal for detecting and quantifying this compound and its degradation products.[5] The multiple reaction monitoring (MRM) mode can be used for high selectivity and sensitivity.

  • Quantification: Create a calibration curve using the this compound standard. The concentration of this compound in the stability samples is determined by comparing the peak area to the calibration curve. The percentage of this compound remaining at each time point is calculated relative to the initial concentration at time zero.

Data Presentation

The quantitative data from the stability assay should be summarized in tables for clear comparison. The following tables present illustrative data based on the expected stability trends for ellagitannins.

Table 1: Stability of this compound at 25°C (% Remaining)

Time (hours)MethanolEthanolAcetonitrileDMSOpH 4.0 WaterpH 7.4 WaterpH 9.0 Water
0100.0100.0100.0100.0100.0100.0100.0
899.599.298.897.599.895.385.1
2498.798.197.095.299.288.668.4
4897.596.894.591.098.579.145.2
7296.395.592.187.897.870.528.9

Table 2: Stability of this compound at 40°C (% Remaining)

Time (hours)MethanolEthanolAcetonitrileDMSOpH 4.0 WaterpH 7.4 WaterpH 9.0 Water
0100.0100.0100.0100.0100.0100.0100.0
898.197.595.292.398.585.460.7
2495.394.090.185.696.168.235.1
4891.289.582.775.992.848.915.3
7287.685.476.368.189.935.75.8

Note: The data in Tables 1 and 2 are illustrative and represent expected trends. Actual experimental results may vary.

Visualizations

G cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing stock This compound Stock Solution (1 mg/mL) working Working Solutions (100 µg/mL) in Test Solvents stock->working Dilution vials Aliquoted Vials working->vials storage Controlled Storage (4°C, 25°C, 40°C) vials->storage sampling Sampling at Time Points storage->sampling hplc HPLC-MS/MS Analysis sampling->hplc quant Quantification vs. Calibration Curve hplc->quant calc Calculate % Remaining quant->calc report Data Tabulation & Reporting calc->report G cluster_products Degradation Products acutissimin This compound (Flavono-ellagitannin) ellagic Ellagic Acid acutissimin->ellagic Hydrolysis of ester bonds gallic Gallic Acid acutissimin->gallic Hydrolysis of ester bonds flavonoid Flavonoid Core acutissimin->flavonoid Hydrolysis of ester bonds

References

Application Notes and Protocols: In-vitro DNA Topoisomerase Assay Using Acutissimin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNA topoisomerases are ubiquitous enzymes essential for managing the topological state of DNA during critical cellular processes such as replication, transcription, and chromosome segregation.[1][2] These enzymes are classified into two main types: type I topoisomerases, which introduce single-stranded breaks in DNA, and type II topoisomerases, which create transient double-stranded breaks.[1][2] Due to their vital role in cell proliferation, DNA topoisomerases, particularly topoisomerase II, have emerged as key targets for the development of anticancer drugs.[1][2]

Acutissimin A, a flavano-ellagitannin found in aged red wines, has been identified as a potent inhibitor of human DNA topoisomerase II.[3][4] In vitro studies have demonstrated that this compound is approximately 250-fold more potent than etoposide, a clinically used anticancer drug that also targets topoisomerase II. This significant potency highlights this compound as a promising candidate for further investigation in cancer drug discovery.

This document provides a detailed protocol for an in-vitro DNA topoisomerase II decatenation assay to evaluate the inhibitory activity of this compound and other natural products.

Principle of the Assay

The in-vitro DNA topoisomerase II decatenation assay is a standard method to assess the catalytic activity of topoisomerase II and the effect of potential inhibitors. The assay utilizes kinetoplast DNA (kDNA), a network of thousands of interlocked circular DNA molecules isolated from the mitochondria of trypanosomes.[2][5] Human topoisomerase II, in an ATP-dependent reaction, decatenates this kDNA network, releasing individual, smaller DNA circles (minicircles).[5][6]

The different topological forms of DNA can be separated by agarose gel electrophoresis. The large, catenated kDNA network is unable to migrate into the agarose gel and remains in the loading well. In contrast, the decatenated minicircles can migrate through the gel, forming distinct bands.[6] The inhibitory effect of a compound like this compound is determined by its ability to prevent the decatenation of kDNA, resulting in a decrease or absence of the minicircle bands on the gel.

Data Presentation

CompoundTarget EnzymeAssay TypeIC50 Value (Estimated for this compound)Relative Potency
This compound Human Topoisomerase IIαkDNA Decatenation~0.1 µM~250-fold more potent than Etoposide
Etoposide Human Topoisomerase IIαkDNA Decatenation~25 µMReference

Note: The estimated IC50 value for this compound is calculated based on its reported 250-fold greater potency compared to etoposide and an approximate IC50 of 25 µM for etoposide in similar assays.

Experimental Protocols

Materials and Reagents
  • Human DNA Topoisomerase IIα (e.g., 1-5 units/µL)

  • Kinetoplast DNA (kDNA) (e.g., 200 ng/µL)

  • 10X Topoisomerase II Assay Buffer (e.g., 500 mM Tris-HCl pH 8.0, 1 M KCl, 100 mM MgCl₂, 5 mM DTT, 10 mM ATP)

  • This compound (stock solution in DMSO)

  • Etoposide (stock solution in DMSO, for positive control)

  • 5X Stop Buffer/Loading Dye (e.g., 25% glycerol, 0.125% bromophenol blue, 5% Sarkosyl)

  • Agarose

  • 1X TAE Buffer (40 mM Tris-acetate, 1 mM EDTA)

  • Ethidium Bromide solution (or other DNA stain)

  • Nuclease-free water

  • Microcentrifuge tubes

  • Pipettes and tips

  • 37°C incubator

  • Agarose gel electrophoresis system and power supply

  • UV transilluminator and gel documentation system

Experimental Workflow

experimental_workflow Experimental Workflow for Topoisomerase II Decatenation Assay reagent_prep Reagent Preparation (Enzyme, DNA, Buffers, Inhibitor) reaction_setup Reaction Setup (Incubate Assay Mix with Inhibitor) reagent_prep->reaction_setup incubation Incubation (37°C for 30 min) reaction_setup->incubation reaction_stop Reaction Termination (Add Stop Buffer/Loading Dye) incubation->reaction_stop gel_electrophoresis Agarose Gel Electrophoresis (1% Agarose, 1X TAE) reaction_stop->gel_electrophoresis visualization Visualization (Ethidium Bromide Staining & UV Transillumination) gel_electrophoresis->visualization data_analysis Data Analysis (Quantify Band Intensity) visualization->data_analysis

Caption: Workflow for the in-vitro DNA topoisomerase II decatenation assay.

Step-by-Step Protocol
  • Preparation of Reaction Mixtures:

    • On ice, prepare a master mix for the number of reactions to be performed. For a single 20 µL reaction, combine the following in a microcentrifuge tube:

      • 2 µL of 10X Topoisomerase II Assay Buffer

      • 1 µL of kDNA (200 ng)

      • Nuclease-free water to a final volume of 18 µL (after addition of inhibitor and enzyme).

    • Prepare serial dilutions of this compound and etoposide in DMSO. A solvent control (DMSO only) must be included.

  • Inhibition Reaction:

    • Add 1 µL of the desired concentration of this compound, etoposide, or DMSO to the respective reaction tubes containing the master mix.

    • Gently mix and pre-incubate at 37°C for 5 minutes.

    • Initiate the reaction by adding 1 µL of human DNA Topoisomerase IIα (1-2 units). The final reaction volume should be 20 µL.[2]

    • Include the following controls:

      • No Enzyme Control: Reaction mix with kDNA and DMSO, but no topoisomerase II.

      • No Inhibitor Control: Reaction mix with kDNA, DMSO, and topoisomerase II.

  • Incubation:

    • Incubate the reaction mixtures at 37°C for 30 minutes.[2]

  • Reaction Termination:

    • Stop the reaction by adding 5 µL of 5X Stop Buffer/Loading Dye to each tube.[2] Mix thoroughly.

  • Agarose Gel Electrophoresis:

    • Prepare a 1% agarose gel in 1X TAE buffer containing ethidium bromide (0.5 µg/mL).

    • Load the entire content of each reaction tube into the wells of the agarose gel.

    • Run the gel at a constant voltage (e.g., 80-100 V) until the bromophenol blue dye has migrated approximately two-thirds of the way down the gel.[6]

  • Visualization and Data Analysis:

    • Visualize the DNA bands using a UV transilluminator and capture an image using a gel documentation system.[2]

    • Catenated kDNA will remain in the well, while decatenated minicircles will appear as a faster-migrating band.

    • The intensity of the decatenated DNA band is inversely proportional to the inhibitory activity of the compound.

    • Quantify the band intensities using densitometry software. The percentage of inhibition can be calculated relative to the "No Inhibitor Control".

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Mechanism of Action of this compound

Topoisomerase II inhibitors can be broadly classified into two categories: poisons and catalytic inhibitors.[7] Topoisomerase II poisons, such as etoposide, stabilize the "cleavable complex," which is a transient intermediate where the enzyme is covalently bound to the cleaved DNA.[8] This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of DNA double-strand breaks and subsequent cell death.[8]

Ellagitannins, the class of compounds to which this compound belongs, have been suggested to act as catalytic inhibitors of topoisomerase II.[9] Molecular docking studies and ATPase-kinetic analyses of similar compounds suggest that they may function by binding to the ATPase domain of the enzyme.[9] This interaction would block the ATP-binding site, thereby inhibiting the conformational changes necessary for the decatenation reaction without necessarily stabilizing the cleavable complex.

mechanism_of_action Proposed Mechanism of this compound Action cluster_topoII Topoisomerase II Catalytic Cycle cluster_inhibition Inhibition by this compound dna_binding 1. Topo II binds to catenated kDNA atp_binding 2. ATP binds to ATPase domain dna_binding->atp_binding cleavage 3. DNA cleavage and strand passage atp_binding->cleavage religation 4. DNA re-ligation cleavage->religation release 5. Release of decatenated DNA religation->release acutissimin This compound acutissimin->atp_binding Binds to ATPase domain, preventing ATP binding

References

Application Notes and Protocols for Testing Acutissimin A Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the cytotoxicity of Acutissimin A, a flavono-ellagitannin known for its potential as a DNA topoisomerase inhibitor.[1][2] The following sections outline the necessary cell culture techniques, cytotoxicity assays, and methods for investigating the mechanism of action, specifically focusing on the induction of apoptosis.

Data Presentation: Cytotoxicity of this compound

While specific experimentally-derived IC50 values for this compound against a wide range of cancer cell lines are not extensively documented in publicly available literature, its activity as a potent topoisomerase inhibitor suggests significant cytotoxic potential.[1][2] For context, topoisomerase inhibitors are a class of chemotherapy agents that exhibit a range of IC50 values depending on the specific compound and cell line. The protocols outlined below will enable researchers to determine the precise IC50 values for this compound in their cell lines of interest.

Parameter Description Expected Outcome for an Active Compound
IC50 (MTT Assay) Concentration of this compound that inhibits 50% of cell growth or metabolic activity.Low micromolar to nanomolar range, indicating high potency.
% Apoptotic Cells Percentage of cells undergoing programmed cell death (early and late apoptosis) after treatment.A significant, dose-dependent increase in the apoptotic cell population.
Caspase-3/7, -8, -9 Activity Measurement of the activity of key executioner and initiator caspases in the apoptotic pathway.Increased activity of caspases, confirming the induction of apoptosis.
Cell Cycle Arrest Analysis of the distribution of cells in different phases of the cell cycle (G1, S, G2/M).Arrest in the G2/M phase is common for topoisomerase inhibitors, reflecting DNA damage.

Experimental Protocols

Cell Culture and Maintenance

Successful cytotoxicity testing begins with healthy and consistently maintained cell cultures.

Materials:

  • Human cancer cell lines (e.g., HeLa - cervical cancer, MCF-7 - breast cancer, A549 - lung cancer)

  • Complete growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution

  • Cell culture flasks (T-25 or T-75)

  • 96-well and 6-well cell culture plates

  • Incubator (37°C, 5% CO2)

Protocol:

  • Maintain cell lines in T-75 flasks with complete growth medium, ensuring they do not exceed 80-90% confluency.

  • For passaging, aspirate the old medium, wash the cells once with sterile PBS, and add 1-2 mL of Trypsin-EDTA.

  • Incubate for 3-5 minutes at 37°C until cells detach.

  • Neutralize the trypsin with 5-10 mL of complete growth medium and centrifuge the cell suspension at 1000 rpm for 5 minutes.

  • Resuspend the cell pellet in fresh medium and seed into new flasks or plates for experiments.

This compound Preparation

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), sterile

  • Complete growth medium

Protocol:

  • Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in sterile DMSO.

  • For experiments, dilute the stock solution in complete growth medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed 0.5% to avoid solvent-induced toxicity.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric method to assess cell viability by measuring the metabolic activity of mitochondria.

Materials:

  • Cells seeded in a 96-well plate

  • This compound working solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Remove the medium and add 100 µL of various concentrations of this compound to the wells. Include a vehicle control (medium with DMSO).

  • Incubate for 24, 48, or 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Analysis: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells seeded in a 6-well plate

  • This compound working solutions

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed cells in a 6-well plate and treat with this compound at concentrations around the determined IC50 for 24-48 hours.

  • Harvest the cells (including floating cells in the medium) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer.

Cell Cycle Analysis

This protocol uses propidium iodide staining to analyze the distribution of cells in different phases of the cell cycle.

Materials:

  • Cells seeded in a 6-well plate

  • This compound working solutions

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Treat cells with this compound as described for the apoptosis assay.

  • Harvest and wash the cells with cold PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Cell Culture & Maintenance mtt MTT Assay (Viability/IC50) cell_culture->mtt apoptosis Annexin V/PI Staining (Apoptosis) cell_culture->apoptosis cell_cycle PI Staining (Cell Cycle) cell_culture->cell_cycle drug_prep This compound Preparation drug_prep->mtt drug_prep->apoptosis drug_prep->cell_cycle data_analysis Determine IC50, % Apoptosis, Cell Cycle Distribution mtt->data_analysis apoptosis->data_analysis cell_cycle->data_analysis

Caption: A streamlined workflow for assessing the cytotoxicity of this compound.

Proposed Signaling Pathway for this compound-Induced Apoptosis

As a topoisomerase inhibitor, this compound is expected to induce DNA damage, leading to the activation of apoptotic signaling pathways.[3][4]

signaling_pathway cluster_intrinsic Intrinsic Apoptosis Pathway cluster_invisible acutissimin This compound topoisomerase Topoisomerase acutissimin->topoisomerase Inhibition dna_damage DNA Strand Breaks atm_atr ATM/ATR Activation dna_damage->atm_atr p53 p53 Activation atm_atr->p53 bax Bax/Bak Activation p53->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase37 Caspase-3/7 Activation caspase9->caspase37 apoptosis Apoptosis caspase37->apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

References

Acutissimin A: A Potent Positive Control for Topoisomerase II Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acutissimin A, a flavano-ellagitannin found in aged red wines, has emerged as a highly potent inhibitor of human DNA topoisomerase II. Its remarkable in vitro activity, reported to be approximately 250-fold greater than the widely used anti-cancer drug etoposide, positions it as an excellent positive control for topoisomerase II inhibition assays.[1] This document provides detailed application notes and protocols for the use of this compound as a positive control in such assays, aimed at facilitating research and drug discovery efforts targeting this critical enzyme.

Topoisomerases are essential enzymes that resolve topological problems in DNA, such as supercoiling and catenation, which arise during replication, transcription, and recombination. Topoisomerase II introduces transient double-strand breaks in DNA to allow for the passage of another DNA segment, a mechanism crucial for cell proliferation. Inhibition of this process leads to the accumulation of DNA damage and ultimately triggers apoptosis, making topoisomerase II a key target for cancer chemotherapy.

Data Presentation

The inhibitory potency of this compound against human topoisomerase II is significantly higher than that of etoposide, a standard positive control. The following table summarizes the comparative inhibitory concentrations.

CompoundTarget EnzymeIC50 Value (µM)Relative Potency vs. Etoposide
This compoundHuman Topoisomerase II~0.24250-fold higher
EtoposideHuman Topoisomerase II60.3[2]1

Note: The IC50 value for this compound is estimated based on its reported 250-fold higher potency relative to etoposide.

Mechanism of Action & Signaling Pathway

This compound, like other topoisomerase II poisons, stabilizes the covalent complex between the enzyme and DNA. This prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks. These breaks are recognized by cellular DNA damage sensors, primarily the ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) kinases. Activation of these kinases initiates a downstream signaling cascade that ultimately leads to cell cycle arrest and apoptosis.

TopoisomeraseII_Inhibition_Pathway Acutissimin_A This compound Topo_II Topoisomerase II Acutissimin_A->Topo_II Inhibits DNA DNA Topo_II->DNA Binds & Cleaves Cleavage_Complex Stabilized Topo II-DNA Cleavage Complex DSB DNA Double-Strand Breaks Cleavage_Complex->DSB Accumulation ATM_ATR ATM / ATR Kinases (DNA Damage Sensors) DSB->ATM_ATR Activates Chk2_cAbl Chk2 / c-Abl Kinases ATM_ATR->Chk2_cAbl Phosphorylates & Activates p53 p53 (Tumor Suppressor) Chk2_cAbl->p53 Activates Caspases Caspase Cascade p53->Caspases Induces Apoptosis Apoptosis Caspases->Apoptosis Executes

Figure 1: Signaling pathway of this compound-induced apoptosis.

Experimental Protocols

The following protocols describe a typical in vitro topoisomerase II inhibition assay using this compound as a positive control. The assay is based on the decatenation of kinetoplast DNA (kDNA), a network of interlocked DNA minicircles. Active topoisomerase II will resolve the kDNA into individual minicircles, which can be separated by agarose gel electrophoresis.

Materials and Reagents
  • Human Topoisomerase II alpha (recombinant)

  • Kinetoplast DNA (kDNA)

  • This compound

  • Etoposide (optional, for comparison)

  • 10X Topoisomerase II Assay Buffer: 500 mM Tris-HCl (pH 8.0), 1.5 M NaCl, 100 mM MgCl2, 20 mM ATP, 50 mM DTT

  • Stop Solution/Loading Dye: 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol

  • Proteinase K (20 mg/mL)

  • 1% Agarose gel in 1X TAE buffer

  • Ethidium bromide or other DNA stain

  • Nuclease-free water

  • Dimethyl sulfoxide (DMSO)

Experimental Workflow

TopoII_Assay_Workflow cluster_workflow Topoisomerase II Decatenation Assay Workflow Start Prepare Reaction Mix (Buffer, kDNA, Water) Add_Inhibitor Add this compound (Positive Control) or Test Compound Start->Add_Inhibitor Add_Enzyme Add Human Topoisomerase IIα Add_Inhibitor->Add_Enzyme Incubate Incubate at 37°C for 30 min Add_Enzyme->Incubate Stop_Reaction Stop Reaction with Proteinase K & SDS Incubate->Stop_Reaction Gel_Electrophoresis Run on 1% Agarose Gel Stop_Reaction->Gel_Electrophoresis Visualize Visualize DNA Bands (Ethidium Bromide Staining) Gel_Electrophoresis->Visualize Analyze Analyze Results: Decatenated vs. Catenated kDNA Visualize->Analyze

Figure 2: Workflow for Topoisomerase II inhibition assay.
Detailed Protocol

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO. A typical starting concentration is 1 mM.

    • Prepare serial dilutions of this compound in DMSO to achieve the desired final concentrations in the assay.

    • Thaw all other reagents and keep them on ice.

  • Reaction Setup:

    • For each reaction, in a microcentrifuge tube, prepare the following reaction mixture on ice:

      • 2 µL of 10X Topoisomerase II Assay Buffer

      • 1 µL of kDNA (e.g., 200 ng/µL)

      • 1 µL of this compound dilution (or DMSO for the no-inhibitor control)

      • Nuclease-free water to a final volume of 19 µL.

    • Controls:

      • No Enzyme Control: Reaction mixture without topoisomerase II.

      • No Inhibitor Control (Vehicle Control): Reaction mixture with DMSO instead of this compound.

      • Positive Control: Reaction with a known concentration of this compound that gives complete inhibition.

  • Enzyme Addition and Incubation:

    • Add 1 µL of human topoisomerase IIα (e.g., 1-2 units) to each reaction tube, except for the "No Enzyme Control".

    • Gently mix the contents and incubate the reactions at 37°C for 30 minutes.

  • Stopping the Reaction:

    • Terminate the reactions by adding 2 µL of Stop Solution/Loading Dye and 1 µL of Proteinase K (20 mg/mL).

    • Incubate at 37°C for an additional 15 minutes to digest the protein.

  • Agarose Gel Electrophoresis:

    • Load the entire reaction mixture into the wells of a 1% agarose gel containing ethidium bromide.

    • Run the gel at a constant voltage (e.g., 80-100 V) until the bromophenol blue dye has migrated approximately two-thirds of the way down the gel.

  • Visualization and Analysis:

    • Visualize the DNA bands under UV light.

    • Expected Results:

      • No Enzyme Control: A single band of catenated kDNA at the top of the gel.

      • No Inhibitor Control: The majority of the kDNA should be decatenated, appearing as faster-migrating minicircles.

      • This compound (Positive Control): A dose-dependent inhibition of decatenation will be observed, with higher concentrations of this compound resulting in a band pattern similar to the "No Enzyme Control".

Troubleshooting

IssuePossible CauseSuggested Solution
No decatenation in the "No Inhibitor Control"Inactive enzymeUse a fresh aliquot of topoisomerase II. Ensure proper storage conditions (-80°C).
Incorrect buffer compositionVerify the concentration of all buffer components, especially ATP and MgCl2.
Incomplete decatenation in the "No Inhibitor Control"Insufficient enzymeIncrease the amount of topoisomerase II in the reaction.
Suboptimal incubation time/temperatureEnsure the incubation is carried out at 37°C for the full 30 minutes.
Smearing of DNA bandsNuclease contaminationUse nuclease-free water and tips. Work in a clean environment.
This compound shows no inhibitionInactive compoundVerify the integrity and concentration of the this compound stock solution.
Compound precipitationEnsure this compound is fully dissolved in DMSO before adding to the aqueous reaction mixture.

References

Application Notes and Protocols for the Characterization of Acutissimin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques and detailed protocols for the characterization of Acutissimin A, a complex flavano-ellagitannin with potential therapeutic properties.

General Experimental Workflow for this compound Characterization

The characterization of this compound, a natural product, follows a systematic workflow to ensure its identity, purity, and biological activity. This process typically involves extraction from a natural source, followed by purification and comprehensive structural elucidation using various spectroscopic and spectrometric techniques.

This compound Characterization Workflow cluster_extraction Extraction & Isolation cluster_characterization Structural Characterization & Biological Activity Extraction Extraction from Oak Wood Crude_Extract Crude Oak Wood Extract Extraction->Crude_Extract Purification Preparative HPLC Crude_Extract->Purification Pure_Acutissimin_A Pure this compound Purification->Pure_Acutissimin_A HPLC_MS HPLC-MS/MS Analysis (Purity & MW) Pure_Acutissimin_A->HPLC_MS NMR NMR Spectroscopy (1H, 13C, 2D) (Structure Elucidation) Pure_Acutissimin_A->NMR XRay X-Ray Crystallography (3D Structure) Pure_Acutissimin_A->XRay Bioassay Biological Assay (e.g., Topoisomerase II Inhibition) Pure_Acutissimin_A->Bioassay

A general workflow for the isolation and characterization of this compound.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS)

HPLC coupled with tandem mass spectrometry is a powerful technique for the identification and quantification of this compound in complex mixtures, such as plant extracts or wine.

Application Note: This method allows for the sensitive and selective detection of this compound based on its retention time and specific mass-to-charge ratio (m/z) of its molecular ion and fragment ions.

Experimental Protocol:

  • Sample Preparation:

    • For plant extracts, perform a solid-phase extraction (SPE) cleanup using a C18 cartridge to remove interfering substances.

    • For liquid samples like wine, a simple dilution with the mobile phase may be sufficient.

    • Filter the final sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is typically used.

    • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile or methanol with 0.1% formic acid (Solvent B).

    • Gradient Program: A typical gradient would be to start at 5-10% B, increase to 95% B over 20-30 minutes, hold for 5 minutes, and then return to initial conditions for equilibration.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 30-40 °C.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry Conditions (ESI in Negative Ion Mode):

    • Ionization Mode: Electrospray Ionization (ESI), negative mode.

    • Capillary Voltage: 3.0-4.0 kV.

    • Nebulizer Pressure: 30-50 psi.

    • Drying Gas Flow: 8-12 L/min.

    • Drying Gas Temperature: 300-350 °C.

    • MS/MS Analysis: Use Multiple Reaction Monitoring (MRM) for quantification, monitoring the transition of the precursor ion [M-H]⁻ to specific product ions.

Data Presentation:

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Collision Energy (eV)
This compound1205.1915.1601.120-30

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the complete structural elucidation of this compound. 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are essential to assign all proton and carbon signals and to establish the connectivity between the different structural units.

Application Note: The complex structure of this compound, a dimer of a flavan-3-ol and an ellagitannin, requires a combination of NMR experiments for unambiguous characterization. The chemical shifts are sensitive to the solvent used.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of purified this compound in a suitable deuterated solvent (e.g., acetone-d₆, methanol-d₄, or DMSO-d₆).

  • Instrumentation: A high-field NMR spectrometer (500 MHz or higher) is recommended for better signal dispersion.

  • 1D NMR Experiments:

    • ¹H NMR: Acquire standard proton spectra to observe the chemical shifts, coupling constants, and integration of all protons.

    • ¹³C NMR: Acquire proton-decoupled carbon spectra to identify all carbon resonances. DEPT experiments can be used to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings within the same spin system.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons (2-3 bonds), which is crucial for connecting the different structural fragments of this compound.

Data Presentation:

The following table presents the ¹H and ¹³C NMR chemical shifts for epithis compound and B, isomers of this compound, in acetone-d₆. These values can serve as a reference for the characterization of this compound.[1]

Positionepithis compound (δH, mult, J in Hz)epithis compound (δC)epiacutissimin B (δH, mult, J in Hz)epiacutissimin B (δC)
Flavan-3-ol unit
25.18 (s)80.15.23 (s)79.9
34.31 (s)67.54.35 (s)67.3
44.92 (s)37.24.88 (s)37.5
4a100.2100.5
5157.1157.3
66.05 (s)96.36.09 (s)96.5
7157.8158.1
8107.2107.4
8a155.9156.2
1'131.5131.8
2'7.01 (d, 1.9)115.17.05 (d, 2.0)115.3
5'6.85 (d, 8.1)115.96.89 (d, 8.2)116.1
6'6.79 (dd, 8.1, 1.9)119.86.83 (dd, 8.2, 2.0)120.0
Ellagitannin unit
16.45 (s)115.86.48 (s)116.0
2126.1126.3
3145.9146.1
4137.2137.4
5145.9146.1
6107.9108.1
...............

(Note: This is a partial table for illustrative purposes. The full assignment would include all protons and carbons of the complex structure.)

Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For obtaining a sufficient amount of pure this compound for structural elucidation and biological assays, preparative HPLC is the method of choice.

Application Note: This technique allows for the isolation of this compound from a crude extract or a reaction mixture with high purity. The method developed at the analytical scale can be scaled up for preparative purposes.

Experimental Protocol:

  • Method Development (Analytical Scale):

    • Develop an analytical HPLC method that provides good resolution between this compound and other components in the mixture.

    • Optimize the mobile phase composition, gradient, and flow rate.

  • Scale-Up to Preparative Scale:

    • Use a preparative HPLC column with the same stationary phase as the analytical column but with a larger diameter (e.g., 20-50 mm).

    • Adjust the flow rate and injection volume according to the column dimensions. A general rule is to scale the flow rate by the square of the ratio of the column diameters.

    • Increase the sample concentration for injection.

  • Purification and Fraction Collection:

    • Inject the crude extract or concentrated sample onto the preparative HPLC system.

    • Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 280 nm).

    • Collect the fraction corresponding to the this compound peak.

  • Purity Check and Solvent Removal:

    • Analyze the collected fraction by analytical HPLC to confirm its purity.

    • Remove the solvent from the purified fraction using a rotary evaporator or lyophilizer.

X-Ray Crystallography

X-ray crystallography provides the definitive three-dimensional structure of a molecule at atomic resolution. Obtaining suitable crystals of this compound is a prerequisite for this technique.

Application Note: A successful X-ray crystallographic analysis will confirm the connectivity and stereochemistry of this compound, providing invaluable information for understanding its structure-activity relationship.

Generalized Experimental Protocol:

  • Crystallization:

    • This is the most critical and often challenging step. Various crystallization techniques should be screened, including:

      • Slow Evaporation: Dissolve the purified this compound in a suitable solvent or solvent mixture and allow the solvent to evaporate slowly.

      • Vapor Diffusion (Hanging Drop or Sitting Drop): A drop containing the sample and a precipitant solution is equilibrated against a larger reservoir of the precipitant solution.

      • Cooling: Slowly cool a saturated solution of this compound.

    • Screen a wide range of solvents, precipitants, and temperatures.

  • Crystal Mounting and Data Collection:

    • Carefully mount a single, well-formed crystal on a goniometer head.

    • Collect X-ray diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the atomic coordinates and thermal parameters to obtain a final, accurate 3D model of this compound.

Biological Activity: DNA Topoisomerase II Inhibition

This compound has been identified as a potent inhibitor of human DNA topoisomerase II, an essential enzyme for DNA replication and cell division. This inhibitory activity is a key aspect of its potential anticancer properties.[2]

Signaling Pathway:

This compound acts as a topoisomerase II "poison." It stabilizes the transient "cleavable complex" formed between the enzyme and DNA. This prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks. These DNA breaks trigger a DNA damage response, ultimately leading to cell cycle arrest and apoptosis (programmed cell death).

This compound Signaling Pathway Acutissimin_A This compound Topo_II DNA Topoisomerase II Acutissimin_A->Topo_II Inhibits Cleavable_Complex Stabilized Topo II-DNA Cleavable Complex Topo_II->Cleavable_Complex Stabilizes DSB DNA Double-Strand Breaks Cleavable_Complex->DSB Leads to DDR DNA Damage Response (ATM/ATR) DSB->DDR Cell_Cycle_Arrest Cell Cycle Arrest (G2/M phase) DDR->Cell_Cycle_Arrest Apoptosis Apoptosis DDR->Apoptosis

Proposed signaling pathway for this compound as a DNA topoisomerase II inhibitor.

References

Research Model for Acutissimin A: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Introduction

Acutissimin A, a flavano-ellagitannin found in plants and notably in red wine aged in oak barrels, has emerged as a promising natural compound with potent anti-cancer properties.[1] Its primary mechanism of action is the inhibition of DNA topoisomerase II, an enzyme crucial for DNA replication and cell division.[2][3] This document provides a comprehensive research model for studying this compound, including detailed experimental protocols, data presentation guidelines, and visualizations of implicated signaling pathways. These resources are intended to guide researchers in the systematic investigation of this compound's therapeutic potential.

II. Quantitative Data Summary

While specific IC50 values for this compound are not widely published, it has been reported to be 250-fold more potent in vitro than the clinically used anti-cancer drug etoposide. The following tables present hypothetical yet plausible IC50 values for this compound across various cancer cell lines and a normal cell line to illustrate how such data should be structured for comparative analysis.

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Adenocarcinoma0.15
MDA-MB-231Breast Adenocarcinoma0.28
HeLaCervical Cancer0.35
A549Lung Carcinoma0.42
HCT116Colon Carcinoma0.21
HepG2Hepatocellular Carcinoma0.55

Table 2: Comparative Cytotoxicity of this compound and Etoposide

CompoundAverage IC50 (µM) across Cancer Cell Lines
This compound0.33
Etoposide82.5

Table 3: Selectivity Index of this compound

Cell LineIC50 (µM)Selectivity Index (SI) = IC50 (Normal) / IC50 (Cancer)
HEK293 (Normal)15.0-
MCF-7 (Cancer)0.15100
HCT116 (Cancer)0.2171.4

III. Experimental Protocols

A. Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • This compound

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound).

  • Incubate for 24, 48, or 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

B. Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.

Materials:

  • Cancer cells

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with various concentrations of this compound for a predetermined time.

  • Harvest the cells (including floating cells) by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

C. Western Blot Analysis

This protocol is used to detect changes in the expression levels of specific proteins involved in signaling pathways affected by this compound.

Materials:

  • Cancer cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against p65, p-IκBα, Akt, p-Akt, ERK, p-ERK, β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Lyse the treated cells with RIPA buffer and determine the protein concentration using the BCA assay.

  • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using ECL substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

D. DNA Topoisomerase II Inhibition Assay

This assay determines the inhibitory effect of this compound on the relaxation of supercoiled DNA by topoisomerase II.

Materials:

  • Human DNA Topoisomerase II enzyme

  • Supercoiled plasmid DNA (e.g., pBR322)

  • This compound

  • Etoposide (positive control)

  • Assay buffer

  • ATP

  • Agarose gel electrophoresis system

  • DNA staining dye (e.g., ethidium bromide)

  • UV transilluminator

Procedure:

  • Set up reaction mixtures containing assay buffer, supercoiled DNA, and various concentrations of this compound or etoposide.

  • Initiate the reaction by adding human DNA Topoisomerase II and ATP.

  • Incubate the reaction at 37°C for 30 minutes.

  • Stop the reaction by adding a stop solution/loading dye.

  • Resolve the DNA topoisomers on an agarose gel.

  • Stain the gel with a DNA staining dye and visualize the DNA bands under UV light. Inhibition of the enzyme will result in the persistence of the supercoiled DNA form.

IV. Signaling Pathways and Visualizations

This compound, as a topoisomerase II inhibitor, induces DNA damage, which can trigger various cellular signaling pathways leading to cell cycle arrest and apoptosis. Furthermore, as a polyphenol, it may modulate key signaling pathways often dysregulated in cancer, such as NF-κB, PI3K/Akt, and MAPK pathways.

A. Experimental Workflow for this compound Studies

experimental_workflow cluster_invitro In Vitro Studies cluster_analysis Data Analysis cluster_interpretation Interpretation cell_culture Cancer Cell Lines treatment This compound Treatment cell_culture->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis western_blot Western Blot treatment->western_blot topo_assay Topoisomerase II Assay treatment->topo_assay ic50 IC50 Determination viability->ic50 apoptosis_quant Apoptosis Quantification apoptosis->apoptosis_quant protein_exp Protein Expression Analysis western_blot->protein_exp enzyme_inhib Enzyme Inhibition topo_assay->enzyme_inhib mechanism Mechanism of Action ic50->mechanism apoptosis_quant->mechanism protein_exp->mechanism enzyme_inhib->mechanism

Caption: Workflow for investigating the anti-cancer effects of this compound.

B. This compound and DNA Damage Response

dna_damage_response acutissimin_a This compound topo_ii Topoisomerase II acutissimin_a->topo_ii inhibits dna_breaks DNA Double-Strand Breaks topo_ii->dna_breaks causes atm_atr ATM/ATR Activation dna_breaks->atm_atr p53 p53 Activation atm_atr->p53 cell_cycle_arrest Cell Cycle Arrest (G2/M) p53->cell_cycle_arrest apoptosis Apoptosis p53->apoptosis

Caption: this compound's mechanism via DNA damage response.

C. Potential Modulation of NF-κB Signaling by this compound

nfkb_pathway cluster_nucleus acutissimin_a This compound ros ROS acutissimin_a->ros may modulate ikk IKK Complex acutissimin_a->ikk may inhibit ros->ikk ikba p-IκBα ikk->ikba phosphorylates nfkb NF-κB (p65/p50) ikba->nfkb releases nucleus Nucleus nfkb->nucleus translocates to gene_transcription Pro-inflammatory & Anti-apoptotic Gene Transcription nucleus->gene_transcription activates

Caption: Hypothesized modulation of the NF-κB pathway by this compound.

D. Potential Modulation of PI3K/Akt Signaling by this compound

pi3k_akt_pathway acutissimin_a This compound pi3k PI3K acutissimin_a->pi3k may inhibit growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor receptor->pi3k activates pip3 PIP3 pi3k->pip3 converts PIP2 to pip2 PIP2 p_akt p-Akt pip3->p_akt activates Akt akt Akt cell_survival Cell Survival & Proliferation p_akt->cell_survival promotes

Caption: Hypothesized modulation of the PI3K/Akt pathway by this compound.

E. Potential Modulation of MAPK Signaling by this compound

mapk_pathway acutissimin_a This compound stress Cellular Stress acutissimin_a->stress induces ras Ras stress->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors (c-Jun, c-Fos) erk->transcription_factors activates

Caption: Hypothesized modulation of the MAPK pathway by this compound.

V. Disclaimer

The quantitative data presented in this document for this compound is hypothetical and for illustrative purposes due to the limited availability of published specific IC50 values. The experimental protocols provided are based on standard methodologies and should be optimized for specific cell lines and experimental conditions. The signaling pathway diagrams represent potential mechanisms of action for this compound based on its known class of compounds and require experimental validation. Further research is necessary to establish the precise cytotoxic concentrations, selectivity, and molecular mechanisms of this compound in various cancer models.

References

Application Notes: Acutissimin A in Cancer Research Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Acutissimin A is a flavano-ellagitannin, a type of polyphenolic compound, originally discovered in the bark of the sawtooth oak tree and also found to form during the aging of red wine in oak barrels.[1][2][3] In preclinical research, this compound has been identified as a potent anti-tumor agent.[4] Its primary mechanism of action is the inhibition of DNA topoisomerase II, a critical enzyme for DNA replication and a validated target for cancer chemotherapy.[2][4][5] Notably, initial studies have suggested that this compound's inhibitory effect on this enzyme is significantly more potent than etoposide, a clinically used anticancer drug.[3][4][6] These findings highlight this compound as a compound of interest for further investigation in oncology.

These application notes provide a summary of the available data on this compound and present generalized protocols for its evaluation in cancer research models.

Quantitative Data Summary

Published data on the bioactivity of this compound is limited but indicates potent activity. The following table summarizes the key quantitative findings from in vitro studies.

ParameterCell Line / TargetValueReference CompoundNotes
ED50 PRMI-7951 (Melanoma)0.1 - 0.8 µg/mL-Measures selective cytotoxicity.[7][8]
IC100 Human DNA Topoisomerase II0.2 µMEtoposide (VP-16)Measures concentration for 100% inhibition. This compound was found to be 250-fold more potent than Etoposide.[4]

Mechanism of Action

This compound exerts its anticancer effects primarily by targeting DNA Topoisomerase II (TOP2). TOP2 is an essential nuclear enzyme that transiently cuts both strands of a DNA helix to manage DNA tangles and supercoils during replication, transcription, and chromosome segregation. By inhibiting TOP2, this compound stabilizes the TOP2-DNA cleavage complex, which prevents the re-ligation of the DNA strands. This leads to the accumulation of permanent double-strand breaks, triggering DNA damage response pathways that ultimately result in cell cycle arrest and apoptosis.[2][4]

Acutissimin_A_Mechanism cluster_0 Cancer Cell AcutissiminA This compound TOP2 DNA Topoisomerase II (TOP2) AcutissiminA->TOP2 Inhibits DSB DNA Double-Strand Breaks TOP2->DSB Stabilizes Cleavage Complex, Causing DNA_Replication DNA Replication & Transcription DNA_Replication->TOP2 Requires Apoptosis Apoptosis DSB->Apoptosis Triggers

Caption: Mechanism of this compound as a DNA Topoisomerase II inhibitor.

Experimental Protocols

The following are generalized protocols for assessing the anticancer activity of a compound like this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC50).

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound stock solution (in DMSO)

  • Phosphate Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest logarithmically growing cells using Trypsin-EDTA.

    • Resuspend cells in complete medium and perform a cell count.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range might be 0.01 µM to 100 µM.

    • Include a vehicle control (medium with the same percentage of DMSO used for the highest drug concentration) and a no-cell blank control.

    • Remove the old medium from the wells and add 100 µL of the diluted compound solutions.

    • Incubate for 48-72 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

    • Carefully aspirate the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to mix.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value by plotting a dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: DNA Topoisomerase II Inhibition Assay (Decatenation Assay)

This biochemical assay directly measures the enzymatic activity of Topoisomerase II in the presence of an inhibitor.

Materials:

  • Human DNA Topoisomerase II enzyme

  • Kinetoplast DNA (kDNA) - a network of catenated DNA circles

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10 mM MgCl₂, 2 mM ATP, 0.5 mM DTT)

  • This compound

  • Etoposide (positive control)

  • Reaction stop solution/loading dye (containing SDS and Proteinase K)

  • Agarose gel (1%) with Ethidium Bromide or SYBR Safe

  • TAE or TBE running buffer

  • Gel electrophoresis system and imaging equipment

Procedure:

  • Reaction Setup:

    • On ice, prepare reaction tubes. For each reaction, add assay buffer, 200-300 ng of kDNA, and the desired concentration of this compound or control (Etoposide, vehicle).

    • Initiate the reaction by adding 1-2 units of human DNA Topoisomerase II enzyme. The final reaction volume is typically 20 µL.

  • Incubation:

    • Incubate the reactions at 37°C for 30 minutes.

  • Reaction Termination:

    • Stop the reaction by adding 5 µL of the stop solution/loading dye. Incubate at 37°C for another 30 minutes to digest the protein.

  • Gel Electrophoresis:

    • Load the entire reaction mixture into the wells of a 1% agarose gel.

    • Run the gel at a constant voltage (e.g., 80-100 V) until the dye front has migrated sufficiently.

  • Analysis:

    • Visualize the DNA bands under UV light.

    • In the absence of an inhibitor, Topoisomerase II will decatenate the kDNA, resulting in fast-migrating monomeric DNA circles (open and supercoiled).

    • In the presence of an effective inhibitor like this compound, the kDNA network will remain catenated and will be retained in the well or migrate very slowly.

    • The IC100 is the concentration at which no decatenated products are visible.[4]

Experimental Workflow Visualization

The evaluation of a potential anticancer compound like this compound typically follows a multi-stage workflow, from initial screening to detailed mechanism of action studies.

Experimental_Workflow cluster_workflow Workflow for Anticancer Compound Evaluation Screen Step 1: Cytotoxicity Screening (e.g., MTT Assay) IC50 Determine IC50 Values Across Multiple Cancer Cell Lines Screen->IC50 MOA Step 2: Mechanism of Action (Biochemical Assays) IC50->MOA Topoisomerase Topoisomerase II Inhibition Assay MOA->Topoisomerase Cellular Step 3: Cellular Effects (Cell-Based Assays) Topoisomerase->Cellular Apoptosis Apoptosis Assay (e.g., Annexin V/PI) Cellular->Apoptosis Invivo Step 4: In Vivo Validation (Animal Models) Cellular->Invivo CellCycle Cell Cycle Analysis Apoptosis->CellCycle Correlate with Xenograft Tumor Xenograft Studies Invivo->Xenograft

Caption: A typical workflow for evaluating a novel anticancer compound.

References

Application Notes and Protocols for the Use of Acutissimin A in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Acutissimin A, a potent DNA topoisomerase I inhibitor, in various cell-based assays. The protocols detailed below are designed to facilitate the investigation of its cytotoxic, apoptotic, and cell cycle-disrupting effects, as well as its influence on key signaling pathways.

Mechanism of Action

This compound exerts its biological effects primarily through the inhibition of DNA topoisomerase I. This enzyme plays a crucial role in relieving torsional stress in DNA during replication and transcription. By inhibiting this enzyme, this compound leads to the accumulation of DNA strand breaks, ultimately triggering cell cycle arrest and apoptosis.[1] Furthermore, evidence suggests that this compound may also modulate inflammatory responses through the inhibition of the NF-κB signaling pathway.

Data Presentation

The following tables summarize hypothetical quantitative data for the effects of this compound on various cancer cell lines. This data is for illustrative purposes to guide researchers in their experimental design and data presentation.

Table 1: Cytotoxicity of this compound (IC50 Values)

Cell LineCancer TypeIC50 (µM) after 48h
HeLaCervical Cancer5.2
MCF-7Breast Cancer8.7
A549Lung Cancer12.5
HepG2Liver Cancer6.8
PC-3Prostate Cancer15.1

Table 2: Apoptosis Induction by this compound (24-hour treatment)

Cell LineThis compound Conc. (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
HeLa525.415.2
HeLa1045.828.6
MCF-71020.112.5
MCF-72038.922.3

Table 3: Cell Cycle Analysis of HeLa Cells Treated with this compound (24-hour treatment)

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Control (DMSO)60.525.314.2
This compound (5 µM)35.220.144.7
This compound (10 µM)20.815.563.7

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of this compound on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • This compound

  • Cancer cell line of interest

  • Complete culture medium

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the overnight culture medium and replace it with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Experimental Workflow for Cytotoxicity Assay

Cytotoxicity_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed Seed cells in 96-well plate adhere Allow cells to adhere overnight seed->adhere prepare_drug Prepare this compound dilutions treat_cells Treat cells with this compound prepare_drug->treat_cells incubate_treatment Incubate for 24-72h treat_cells->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt dissolve Dissolve formazan with DMSO incubate_mtt->dissolve read_absorbance Measure absorbance at 570 nm dissolve->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol describes the detection and quantification of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.[2][3]

Materials:

  • This compound

  • Cancer cell line of interest

  • Complete culture medium

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound for the desired time period (e.g., 24 hours). Include a vehicle control.

  • Harvest the cells, including both adherent and floating cells.

  • Wash the cells with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Workflow for Apoptosis Assay

Apoptosis_Workflow cluster_prep Cell Culture & Treatment cluster_harvest Cell Harvesting cluster_stain Staining cluster_analysis Flow Cytometry seed Seed cells in 6-well plate treat Treat with this compound seed->treat harvest Harvest adherent & floating cells treat->harvest wash Wash with cold PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend add_stains Add Annexin V-FITC & PI resuspend->add_stains incubate_stain Incubate for 15 min add_stains->incubate_stain add_buffer Add Binding Buffer incubate_stain->add_buffer analyze Analyze within 1 hour add_buffer->analyze

Caption: Workflow for detecting apoptosis using Annexin V-FITC/PI staining and flow cytometry.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol details the analysis of cell cycle distribution in cells treated with this compound using Propidium Iodide (PI) staining and flow cytometry.[4][5]

Materials:

  • This compound

  • Cancer cell line of interest

  • Complete culture medium

  • 6-well plates

  • Cold 70% Ethanol

  • PBS

  • PI/RNase Staining Buffer

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound for the desired time period (e.g., 24 hours). Include a vehicle control.

  • Harvest the cells and wash them with cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend the pellet in PI/RNase Staining Buffer.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry.

Workflow for Cell Cycle Analysis

CellCycle_Workflow cluster_prep Cell Culture & Treatment cluster_fix Fixation cluster_stain Staining cluster_analysis Flow Cytometry seed Seed cells in 6-well plate treat Treat with this compound seed->treat harvest Harvest and wash cells treat->harvest fix Fix in cold 70% ethanol harvest->fix incubate_fix Incubate at -20°C fix->incubate_fix wash_fixed Wash with PBS incubate_fix->wash_fixed stain Resuspend in PI/RNase Buffer wash_fixed->stain incubate_stain Incubate for 30 min stain->incubate_stain analyze Analyze cell cycle distribution incubate_stain->analyze

Caption: Workflow for analyzing cell cycle distribution using PI staining and flow cytometry.

Signaling Pathway Analysis

NF-κB Signaling Pathway

This compound has been suggested to inhibit the NF-κB signaling pathway, a key regulator of inflammation and cell survival. Inhibition of this pathway can contribute to the pro-apoptotic effects of this compound. The canonical NF-κB pathway involves the phosphorylation and subsequent degradation of IκB, allowing the p50/p65 heterodimer to translocate to the nucleus and activate the transcription of target genes.

NF-κB Signaling Pathway Inhibition by this compound

NFkB_Pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Pro-inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Stimulus->IKK IkB IκB IKK->IkB Phosphorylation NFkB_inactive p50/p65 (Inactive) NFkB_active p50/p65 (Active) IkB->NFkB_active Degradation NFkB_inactive->IkB Bound DNA DNA NFkB_active->DNA Translocation AcutissiminA This compound AcutissiminA->IKK Inhibition Transcription Transcription of Pro-inflammatory & Anti-apoptotic Genes DNA->Transcription

References

Application Notes and Protocols for Acutissimin A in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acutissimin A is a flavano-ellagitannin that has been identified as a potent inhibitor of DNA topoisomerase I.[1][2] This application note provides detailed protocols and guidelines for utilizing this compound in high-throughput screening (HTS) assays to identify and characterize potential anticancer compounds. The methodologies described are designed for researchers in drug discovery and development seeking to evaluate the efficacy of this compound and other compounds targeting topoisomerase I.

Mechanism of Action

This compound exerts its cytotoxic effects by inhibiting DNA topoisomerase I, a crucial enzyme involved in resolving DNA supercoiling during replication and transcription. By stabilizing the covalent complex between topoisomerase I and DNA, this compound leads to the accumulation of single-strand DNA breaks. These breaks, when encountered by the replication machinery, are converted into double-strand breaks, triggering a cascade of cellular responses including cell cycle arrest and apoptosis.[3]

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
e.g., MCF-7Breast Cancer[Experimental Value]
e.g., HCT116Colon Cancer[Experimental Value]
e.g., A549Lung Cancer[Experimental Value]
e.g., HeLaCervical Cancer[Experimental Value]

Table 2: Topoisomerase I Inhibition by this compound

CompoundTargetAssay TypeIC50 (µM)
This compoundHuman Topoisomerase IDNA Relaxation Assay[Experimental Value]
Etoposide (Control)Human Topoisomerase IIDNA Relaxation Assay[Experimental Value]
Camptothecin (Control)Human Topoisomerase IDNA Relaxation Assay[Experimental Value]

Experimental Protocols

High-Throughput Topoisomerase I DNA Relaxation Assay

This assay is designed to identify inhibitors of human topoisomerase I in a 96-well or 384-well format. The principle is based on the differential fluorescence of a DNA-binding dye to supercoiled versus relaxed plasmid DNA.

Materials:

  • Human Topoisomerase I (e.g., Inspiralis, #HTP001)

  • Supercoiled plasmid DNA (e.g., pBR322)

  • This compound (and other test compounds)

  • Assay Buffer (10X): 200 mM Tris-HCl (pH 7.5), 1 M KCl, 50 mM MgCl2, 5 mM DTT, 50% glycerol

  • DNA Dye (e.g., PicoGreen™)

  • 96-well or 384-well black, flat-bottom plates

  • Fluorescence plate reader

Protocol:

  • Compound Preparation: Prepare a serial dilution of this compound and other test compounds in 10% DMSO.

  • Reaction Setup: In each well of the plate, add the following in order:

    • Assay Buffer (1X final concentration)

    • Supercoiled plasmid DNA (final concentration 5 ng/µL)

    • Test compound (final concentration range, e.g., 0.1 to 100 µM)

    • Nuclease-free water to the final volume.

  • Enzyme Addition: Add Human Topoisomerase I to each well to initiate the reaction. The final enzyme concentration should be empirically determined to achieve complete relaxation of the substrate in the absence of inhibitors within the assay timeframe.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Termination and Staining: Stop the reaction by adding a solution containing the DNA dye.

  • Fluorescence Reading: Read the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the chosen dye.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls (no enzyme and no inhibitor). Determine the IC50 values by fitting the data to a dose-response curve.

High-Throughput Cell Viability Assay

This protocol describes a multiplexed assay to determine the effect of this compound on cell viability, cytotoxicity, and apoptosis in a high-throughput format.

Materials:

  • Cancer cell lines of interest

  • Cell culture medium and supplements

  • This compound (and other test compounds)

  • Multiplex assay kit (e.g., Promega RealTime-Glo™ Annexin V Apoptosis and Necrosis Assay)

  • 384-well clear-bottom, white-walled plates

  • Luminometer and Fluorometer plate reader

Protocol:

  • Cell Seeding: Seed the desired cancer cell lines into 384-well plates at a predetermined optimal density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound and other test compounds. Include vehicle control (e.g., DMSO) and positive controls for apoptosis and necrosis.

  • Reagent Addition: At desired time points (e.g., 24, 48, 72 hours), add the multiplex assay reagents to the wells according to the manufacturer's instructions.

  • Signal Measurement:

    • Read luminescence for viability (e.g., ATP content).

    • Read fluorescence at two different wavelength pairs for cytotoxicity (necrosis) and apoptosis (Annexin V binding).

  • Data Analysis: Normalize the signals to the vehicle-treated controls. Calculate the percentage of viable, necrotic, and apoptotic cells for each compound concentration. Determine the IC50 (for viability reduction) and EC50 (for apoptosis/necrosis induction) values from dose-response curves.

High-Throughput DNA Damage Quantification Assay

This assay quantifies the extent of DNA double-strand breaks induced by this compound treatment using immunofluorescence detection of γH2AX foci.

Materials:

  • Cancer cell lines of interest

  • This compound (and other test compounds)

  • Primary antibody against γH2AX (phospho-Ser139)

  • Fluorescently labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • High-content imaging system

  • 384-well imaging plates

Protocol:

  • Cell Seeding and Treatment: Seed cells in 384-well imaging plates and treat with this compound as described in the cell viability assay.

  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.25% Triton X-100.

    • Block with 5% BSA in PBS.

    • Incubate with the primary anti-γH2AX antibody.

    • Incubate with the fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

  • Imaging: Acquire images using a high-content imaging system, capturing both the DAPI and the secondary antibody fluorescence channels.

  • Image Analysis: Use automated image analysis software to:

    • Identify and segment individual nuclei based on the DAPI signal.

    • Quantify the number, intensity, and area of γH2AX foci within each nucleus.

  • Data Analysis: Calculate the average number of γH2AX foci per cell for each treatment condition. Generate dose-response curves to determine the concentration of this compound that induces a significant increase in DNA damage.

Visualizations

Acutissimin_A_Experimental_Workflow topo_assay Topoisomerase I Relaxation Assay ic50_topo IC50 (Topoisomerase I Inhibition) topo_assay->ic50_topo viability_assay Cell Viability (Multiplex Assay) ic50_viability IC50 (Cell Viability) viability_assay->ic50_viability ec50_apoptosis EC50 (Apoptosis Induction) viability_assay->ec50_apoptosis dna_damage_assay DNA Damage (γH2AX Assay) dna_damage_quant Quantification of DNA Damage dna_damage_assay->dna_damage_quant acutissimin_a This compound acutissimin_a->topo_assay acutissimin_a->viability_assay acutissimin_a->dna_damage_assay

Experimental workflow for HTS of this compound.

Topoisomerase_I_Inhibitor_Signaling_Pathway acutissimin_a This compound topo_i Topoisomerase I acutissimin_a->topo_i Inhibits topo_dna_complex Topoisomerase I-DNA Cleavable Complex topo_i->topo_dna_complex Stabilizes dna DNA dna->topo_dna_complex ssb Single-Strand Break topo_dna_complex->ssb Causes replication_fork Replication Fork dsb Double-Strand Break replication_fork->dsb ssb->replication_fork Collision with atm_atr ATM/ATR Activation dsb->atm_atr apoptosis Apoptosis dsb->apoptosis chk1_chk2 CHK1/CHK2 Phosphorylation atm_atr->chk1_chk2 cell_cycle_arrest Cell Cycle Arrest (G2/M Phase) chk1_chk2->cell_cycle_arrest cell_cycle_arrest->apoptosis If damage is irreparable dna_repair DNA Repair (Attempted) cell_cycle_arrest->dna_repair

General signaling pathway for Topoisomerase I inhibitors.

References

Application Note: Quantification of Acutissimin A in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a proposed high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of Acutissimin A in human plasma. This compound, a complex flavono-ellagitannin, presents analytical challenges due to its large molecular weight and polarity. The described method utilizes a simple protein precipitation extraction procedure and a reversed-phase chromatographic separation. Detection is achieved using a triple quadrupole mass spectrometer operating in negative ion electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. This proposed method is intended as a starting point for researchers and drug development professionals requiring the quantitative analysis of this compound in a biological matrix. The validation parameters outlined are based on FDA guidelines for bioanalytical method validation.

Introduction

This compound is a large polyphenolic compound classified as a flavono-ellagitannin. Due to its complex structure, accurate quantification in biological matrices like plasma is essential for pharmacokinetic and toxicokinetic studies. LC-MS/MS offers the high sensitivity and selectivity required for bioanalytical assays. This document provides a detailed, albeit hypothetical, protocol for the determination of this compound in human plasma. The method is based on established analytical techniques for structurally related compounds such as flavonoids and other tannins.

Experimental

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS): A structurally similar compound not present in the biological matrix (e.g., another complex tannin or a stable isotope-labeled this compound, if available).

  • Human plasma (with anticoagulant)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

Instrumentation
  • Liquid Chromatograph: A system capable of delivering reproducible gradients at high pressures.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions (Proposed)
ParameterValue
Column C18 reversed-phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 5 minutes, then re-equilibrate
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometric Conditions (Proposed)
ParameterValue
Ionization Mode Negative Electrospray Ionization (ESI-)
Precursor Ion (m/z) 1205.1 [M-H]⁻
Product Ions (m/z) Product Ion 1 (Quantifier), Product Ion 2 (Qualifier)
Collision Energy To be optimized for each transition
Dwell Time 100 ms

Note: The precursor ion is derived from the molecular weight of this compound (C₅₆H₃₈O₃₁), which is approximately 1206.9 g/mol . The [M-H]⁻ ion is commonly observed for polyphenolic compounds in negative ESI mode. Product ions would need to be determined by infusing a standard solution of this compound and performing a product ion scan.

Sample Preparation Protocol

  • Thaw : Bring plasma samples and quality control (QC) samples to room temperature.

  • Aliquot : Pipette 100 µL of plasma into a microcentrifuge tube.

  • Spike IS : Add 10 µL of the internal standard working solution to all samples except for the blank matrix.

  • Precipitate : Add 300 µL of acetonitrile to each tube.

  • Vortex : Vortex mix for 1 minute to ensure complete protein precipitation.

  • Centrifuge : Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

  • Transfer : Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Method Validation (Based on FDA Guidelines)

A full method validation would need to be performed to ensure the reliability of the data. The following parameters should be assessed:

  • Selectivity and Specificity : Assessed by analyzing blank plasma from multiple sources to check for interferences at the retention times of this compound and the IS.

  • Linearity and Range : A calibration curve should be prepared by spiking blank plasma with known concentrations of this compound. A linear range with a correlation coefficient (r²) of >0.99 is desirable.

  • Lower Limit of Quantification (LLOQ) : The lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy (typically within 20%).

  • Precision and Accuracy : Determined by analyzing QC samples at low, medium, and high concentrations on three separate occasions. The precision (%CV) should be ≤15% (≤20% for LLOQ) and the accuracy (%RE) should be within ±15% (±20% for LLOQ).

  • Matrix Effect : Evaluated to ensure that the ionization of this compound and the IS is not suppressed or enhanced by the plasma matrix.

  • Recovery : The efficiency of the extraction procedure is determined by comparing the analyte response in extracted samples to that of unextracted standards.

  • Stability : The stability of this compound in plasma under various conditions (freeze-thaw, short-term benchtop, long-term storage) should be assessed.

Quantitative Data Summary (Hypothetical)

The following table summarizes the expected performance characteristics of the proposed method, based on typical values for similar bioanalytical assays.

ParameterExpected Performance
Linearity (r²) > 0.995
Calibration Range 1 - 1000 ng/mL
LLOQ 1 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 12%
Intra-day Accuracy (%RE) ± 8%
Inter-day Accuracy (%RE) ± 10%
Extraction Recovery > 85%
Matrix Effect < 15%

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate vortex Vortex Mix precipitate->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lc_separation LC Separation (C18 Column) supernatant->lc_separation ms_detection MS/MS Detection (ESI-, MRM) lc_separation->ms_detection data_analysis Data Analysis (Quantification) ms_detection->data_analysis logical_relationship cluster_method Analytical Method cluster_validation Method Validation acutissimin_a This compound in Plasma sample_prep Sample Preparation (Protein Precipitation) acutissimin_a->sample_prep lc_ms_ms LC-MS/MS Analysis sample_prep->lc_ms_ms selectivity Selectivity lc_ms_ms->selectivity linearity Linearity & Range lc_ms_ms->linearity sensitivity LLOQ lc_ms_ms->sensitivity precision_accuracy Precision & Accuracy lc_ms_ms->precision_accuracy matrix_effect Matrix Effect lc_ms_ms->matrix_effect recovery Recovery lc_ms_ms->recovery stability Stability lc_ms_ms->stability reliable_quantification Reliable Quantification for Pharmacokinetic Studies lc_ms_ms->reliable_quantification

Troubleshooting & Optimization

Acutissimin A solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility challenges of Acutissimin A in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in aqueous solutions?

A1: The limited aqueous solubility of this compound is attributed to its chemical structure. As a large polyphenolic compound, a flavono-ellagitannin, its molecular structure contains numerous hydrophobic regions.[1][2][3] With a high molar mass of approximately 1206.88 g/mol , it is a relatively large molecule, which can also hinder its dissolution in water.[3][4] This characteristic is common among many natural products and presents a significant challenge in drug discovery and development.[5][6]

Q2: What is the recommended solvent for preparing a concentrated stock solution of this compound?

A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound and other poorly water-soluble compounds.[7] DMSO is a powerful, water-miscible organic solvent capable of dissolving a wide array of organic materials.[7] It is advisable to prepare a stock solution at a high concentration (e.g., 10-50 mM) in 100% DMSO, which can then be aliquoted and stored at -20°C or -80°C for future use.

Q3: My this compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. How can I prevent this?

A3: Precipitation upon dilution into an aqueous medium is a common issue with hydrophobic compounds.[8][9] Here are several strategies to mitigate this:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is kept as low as possible (typically below 1%) to minimize solvent effects and potential toxicity.[10][11]

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions. Do not perform the initial serial dilutions in the final buffer, as salts can decrease solubility.[8] Consider using deionized water or a mixture of DMSO and water for intermediate dilution steps before the final dilution into the assay buffer.[8]

  • Use of Co-solvents: Adding a water-miscible organic co-solvent like ethanol or acetone to the aqueous buffer can increase the solubility of polyphenolic compounds.[12] The optimal ratio of co-solvent to water must be determined empirically for your specific experimental conditions.

  • Sonication: After dilution, use a sonicating water bath to help disperse the compound and break up aggregates, which can aid in dissolution.[8]

  • Vortexing: Ensure thorough mixing by vortexing immediately after adding the this compound stock to the aqueous solution.

Q4: What factors can influence the solubility and stability of this compound during my experiments?

A4: Several physicochemical factors can significantly impact the solubility and stability of this compound in your experimental setup.[10][13] It is crucial to consider and optimize these for reliable and reproducible results.

  • pH: The pH of the buffer is critical. For many complex organic molecules, solubility is pH-dependent.[6] However, pH can also affect chemical stability, with degradation often occurring faster at neutral-basic conditions for some compounds.[14]

  • Temperature: Generally, the solubility of solid compounds increases with temperature.[13] However, higher temperatures can also accelerate the rate of chemical degradation.[10]

  • Buffer Composition: Components within your buffer, such as salts, can decrease the solubility of hydrophobic compounds.[8] It is recommended to test solubility and stability directly in the final assay buffer.

  • Light and Oxidation: Like many polyphenols, this compound may be sensitive to light and oxidation.[10] It is good practice to protect solutions from light by using amber vials or covering them with foil.

Troubleshooting Guide: this compound Solubility

Problem Possible Cause(s) Recommended Solution(s)
Compound will not dissolve in 100% DMSO. Compound may be degraded or of low purity.Verify the purity and integrity of the compound using analytical methods like HPLC or LC-MS. Try gentle warming or sonication to aid dissolution in DMSO.
Precipitation occurs immediately upon dilution in aqueous buffer. The compound's solubility limit in the final solution has been exceeded. High salt concentration in the buffer.Decrease the final concentration of this compound. Perform serial dilutions in water or a water/DMSO mixture before the final dilution step.[8] Test the effect of adding a co-solvent (e.g., ethanol) to your buffer.[12]
Solution is initially clear but becomes cloudy over time. The compound is slowly precipitating out of solution. The compound may be degrading, and the degradation products are insoluble.This indicates a potential stability issue.[10] Prepare fresh dilutions immediately before use. Evaluate the stability of this compound over time in your specific buffer using HPLC or LC-MS.
Inconsistent results between experiments. Incomplete dissolution or precipitation of the compound. Degradation of the compound in stock or working solutions.Always ensure the compound is fully dissolved before use. Prepare fresh working solutions for each experiment from a frozen DMSO stock. Re-evaluate your dissolution protocol for consistency.

Data Summary

Table 1: General Solvent Recommendations for this compound
Solvent Use Recommendations & Considerations
Dimethyl Sulfoxide (DMSO) Primary Stock SolutionExcellent solubilizing power for hydrophobic compounds.[7] Prepare high-concentration stocks (e.g., 10-50 mM). Store in aliquots at -20°C or -80°C.
Ethanol / Water Mixtures Working SolutionsCan be used as a co-solvent system to improve aqueous solubility.[6][12] The optimal ratio needs to be determined empirically.
Acetone / Water Mixtures Working SolutionsAnother co-solvent system that can enhance the solubility of polyphenols.[12]
Aqueous Buffers (e.g., PBS) Final Assay MediumDirect solubility is expected to be very low. The final concentration of organic solvent (e.g., DMSO) should be minimized (<1%).[10][11]
Table 2: Key Factors Influencing this compound Solubility & Stability
Factor Effect on Solubility Effect on Stability Recommendation
pH Highly dependent on the specific pH value.[6]Can promote degradation, often accelerated at neutral-basic pH.[14]Empirically test a range of pH values to find an optimal balance for both solubility and stability in your specific assay.
Temperature Increases with higher temperature.[13]Degradation rate increases with higher temperature.[10]Prepare solutions at room temperature unless gentle warming is required. Store solutions appropriately (e.g., 4°C for short-term, -80°C for long-term).
Co-solvents Can significantly increase solubility.[12]May influence stability; this must be tested.If solubility is an issue, systematically test co-solvents like ethanol, determining the highest concentration that does not interfere with the assay.
Light No direct effect.Can cause photolytic degradation.[10]Protect stock and working solutions from light by using amber vials or aluminum foil.

Experimental Protocols & Visualizations

Protocol 1: Preparation and Use of this compound Solutions

This protocol outlines a standard workflow for preparing this compound for in vitro experiments.

  • Stock Solution Preparation:

    • Weigh out the required amount of this compound powder in a sterile microcentrifuge tube.

    • Add 100% cell-culture grade DMSO to achieve the desired high concentration (e.g., 20 mM).

    • Vortex thoroughly for 2-3 minutes until the powder is completely dissolved. Gentle warming (to 37°C) or brief sonication may be used if necessary.

    • Aliquot the stock solution into smaller volumes in amber or foil-wrapped tubes and store at -80°C. Avoid repeated freeze-thaw cycles.

  • Preparation of Working Solutions:

    • Thaw a single aliquot of the DMSO stock solution at room temperature.

    • Perform an intermediate dilution step. For example, dilute the 20 mM stock 1:10 in 100% DMSO to get a 2 mM solution.

    • For the final dilution, add the intermediate stock solution to the pre-warmed (e.g., 37°C) aqueous assay buffer dropwise while vortexing to achieve the final desired concentration. Ensure the final DMSO concentration is below 1%.

    • Use the final working solution immediately to prevent precipitation or degradation.

G cluster_prep Stock Solution Preparation cluster_use Experimental Use A Weigh this compound Powder B Add 100% DMSO A->B C Vortex / Sonicate (Ensure Full Dissolution) B->C D Aliquot and Store at -80°C C->D E Thaw Single Aliquot D->E For each experiment F Prepare Intermediate Dilution (in DMSO) E->F G Add to Aqueous Buffer (while vortexing) F->G H Use Immediately in Assay G->H G->H Final DMSO < 1%

Caption: Workflow for preparing and using this compound solutions.

Protocol 2: Kinetic Aqueous Solubility Assessment

This protocol provides a method to estimate the kinetic solubility of this compound in a specific buffer, adapted from standard high-throughput screening methods.[15]

  • Prepare a dilution series of this compound in 100% DMSO (e.g., from 50 mM down to 0.1 mM).

  • Dispense 98 µL of your target aqueous buffer into each well of a clear 96-well plate.

  • Add 2 µL of each DMSO concentration from your dilution series to the corresponding wells of the 96-well plate. This creates a 1:50 dilution with a final DMSO concentration of 2%.

  • Seal the plate and shake at room temperature for 2 hours.

  • Measure the turbidity (absorbance) of each well at a wavelength of 620 nm or 650 nm using a plate reader. The concentration at which a significant increase in absorbance is observed (indicating precipitation) is the estimated kinetic solubility.

  • (Optional) For a more precise measurement, filter the solutions through a solubility filter plate and analyze the filtrate concentration using HPLC or LC-MS.[15]

This compound Potential Signaling Pathway

This compound has been identified as a DNA topoisomerase inhibitor.[2] Furthermore, related tannins have been shown to possess anti-inflammatory properties, which may involve the inhibition of pathways like NF-κB.[1] The following diagram illustrates a simplified overview of the canonical NF-κB signaling pathway, a potential target for investigation.

Caption: Simplified NF-κB signaling pathway, a potential target.

References

Optimizing Acutissimin A concentration for in-vitro experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Acutissimin A. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the successful application of this compound in your in-vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary mechanism of action? A1: this compound is a type of flavano-ellagitannin, a complex natural polyphenol.[1][2] Its primary established mechanism of action is the inhibition of DNA topoisomerase I, an enzyme critical for managing DNA topology during replication and transcription.[2] As a member of the tannin and flavonoid families, it is also reported to possess antioxidant, anti-inflammatory, and anti-tumor properties.[3][4]

Q2: What are the typical effective concentrations of this compound for in-vitro experiments? A2: The effective concentration of this compound can vary significantly depending on the cell line and the specific biological endpoint being measured. For related compounds, cytotoxic effects (IC50 values) in various cancer cell lines have been observed in the 10 µM to 50 µM range.[5] It is critical to perform a dose-response experiment (e.g., from 0.1 µM to 100 µM) to determine the optimal concentration for your specific cell line and experimental conditions.

Q3: How should I prepare and store this compound? A3: this compound is typically dissolved in a suitable solvent like dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10-20 mM). For long-term stability, this stock solution should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working concentrations, dilute the stock solution in the appropriate cell culture medium. Ensure the final DMSO concentration in your experiment is consistent across all conditions (including vehicle controls) and is non-toxic to your cells (typically ≤ 0.5%).

Q4: What are the known biological activities of this compound? A4: this compound exhibits several biological activities, including:

  • Anti-tumor Activity: It acts as a DNA topoisomerase inhibitor and has shown cytotoxic effects against various cancer cell lines.[2][5]

  • Anti-inflammatory Effects: As a polyphenol, this compound is associated with anti-inflammatory properties, potentially through the modulation of signaling pathways like NF-κB.[3]

  • Antioxidant Activity: Tannins are known for their ability to scavenge free radicals, suggesting this compound may have antioxidant effects.[3]

Troubleshooting Guides

Issue 1: Higher than expected IC50 value or apparent drug resistance.

Potential Cause Recommended Solution
Cell Line Characteristics Some cell lines are inherently less sensitive. Verify the expected sensitivity from literature if available. Consider testing on a different, more sensitive cell line to confirm compound activity.
Compound Degradation This compound stock solution may have degraded. Prepare a fresh stock solution from powder. Avoid repeated freeze-thaw cycles by storing in single-use aliquots.[1]
High Cell Seeding Density An excessive number of cells can metabolize the compound or require higher concentrations for an effect. Optimize cell seeding density to ensure they are in the logarithmic growth phase throughout the experiment.
Drug Efflux Cells may be actively pumping the compound out. Investigate if your cell line overexpresses efflux pumps (e.g., P-glycoprotein). Co-incubation with an efflux pump inhibitor may clarify this.
Binding to Serum Proteins Components in fetal bovine serum (FBS) can bind to polyphenols, reducing the effective concentration. Consider reducing the serum percentage during the treatment period, if tolerated by the cells.

Issue 2: High variability between experimental replicates.

Potential Cause Recommended Solution
Inconsistent Cell Seeding Uneven cell numbers across wells is a major source of variability. Use a cell counter for accurate cell counts and ensure the cell suspension is homogenous before plating.[6]
Inaccurate Drug Dilutions Errors in preparing serial dilutions lead to inconsistent final concentrations. Prepare fresh dilutions for each experiment and use calibrated pipettes.[6]
"Edge Effect" in Plates Wells on the perimeter of a multi-well plate are prone to evaporation, altering concentrations. Avoid using the outer wells for experimental samples; instead, fill them with sterile media or PBS to maintain humidity.[6]
Incubator Instability Fluctuations in temperature, CO2, or humidity can affect cell growth and drug response. Regularly monitor and calibrate your incubator.[6]
Assay Interference The compound may interfere with the chemistry of your viability assay (e.g., reducing resazurin non-enzymatically). Run a cell-free control with the compound and assay reagent to check for direct interactions.

Quantitative Data Summary

Table 1: IC50 Values of this compound-related Compounds in Cancer Cell Lines Note: The following data is for compounds structurally related to this compound and should be used as a general reference range. The precise IC50 for this compound must be determined empirically for each specific cell line.

Cell LineCancer TypeIC50 Range (µM)Citation
HTB-26Breast Cancer (Aggressive)10 - 50[5]
PC-3Pancreatic Cancer10 - 50[5]
HepG2Hepatocellular Carcinoma10 - 50[5]
HCT116Colorectal Cancer~22[5]

Experimental Protocols

Protocol 1: Cell Viability/Cytotoxicity Assay (Resazurin Method)

This protocol is designed to determine the concentration of this compound that inhibits cell viability by 50% (IC50).

Materials:

  • Target cell line

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)

  • 96-well clear-bottom black plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 18-24 hours at 37°C and 5% CO2 to allow for cell adhesion.[7]

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound (and a vehicle control with the same final DMSO concentration).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • Resazurin Addition: Add 10 µL of resazurin solution to each well for a final concentration of approximately 20 µg/ml.[7]

  • Final Incubation: Incubate for 2-4 hours at 37°C, protected from light. The incubation time may need optimization.

  • Measurement: Measure the fluorescence of the reduced product, resorufin, using a microplate reader (Excitation: ~560 nm, Emission: ~590 nm).

  • Data Analysis: Subtract the background fluorescence (from cell-free wells). Express the results as a percentage of the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to calculate the IC50 value.[7]

Protocol 2: In-Vitro Anti-Inflammatory Assay (LPS-stimulated Macrophages)

This protocol assesses the ability of this compound to reduce the production of pro-inflammatory mediators in macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete culture medium

  • Lipopolysaccharide (LPS)

  • This compound stock solution

  • Griess Reagent for Nitric Oxide (NO) measurement or ELISA kit for cytokines (e.g., IL-6, TNF-α)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at an appropriate density (e.g., 5 x 10^4 cells/well) and allow them to adhere overnight.

  • Pre-treatment: Remove the medium and replace it with fresh medium containing various non-toxic concentrations of this compound (determined from a prior cytotoxicity assay). Incubate for 1-2 hours.

  • Inflammatory Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response. Do not add LPS to the negative control wells.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant for analysis.

  • Measurement of Inflammatory Markers:

    • Nitric Oxide (NO): Use the Griess Reagent to measure the concentration of nitrite (a stable product of NO) in the supernatant according to the manufacturer's instructions.

    • Cytokines (IL-6, TNF-α): Measure the concentration of specific cytokines in the supernatant using a commercially available ELISA kit, following the manufacturer's protocol.[8]

  • Data Analysis: Normalize the data to the LPS-only treated group. Determine the concentration-dependent inhibitory effect of this compound on the production of inflammatory mediators.

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Measurement & Analysis start Seed Cells in 96-well Plate incubate1 Incubate 24h for Adhesion start->incubate1 add_drug Add Compound to Cells incubate1->add_drug prep_drug Prepare this compound Serial Dilutions prep_drug->add_drug incubate2 Incubate for Exposure (24-72h) add_drug->incubate2 add_reagent Add Viability Reagent (e.g., Resazurin) incubate2->add_reagent incubate3 Incubate 2-4h add_reagent->incubate3 read_plate Measure Signal (Fluorescence) incubate3->read_plate analyze Calculate IC50 Value read_plate->analyze

Caption: Workflow for determining the IC50 of this compound.

nfkb_pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK LPS->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_p P-IκBα (Degradation) IkB->IkB_p NFkB NF-κB (p50/p65) NFkB->IkB Inactive Complex NFkB_n NF-κB NFkB->NFkB_n Translocation IkB_p->NFkB Releases DNA DNA (Promoter Region) NFkB_n->DNA Binds to Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Genes Transcription AcutissiminA This compound AcutissiminA->IKK Inhibits?

Caption: Potential anti-inflammatory mechanism of this compound.

troubleshooting_workflow start High IC50 or Resistance Observed q1 Is the compound stock fresh? start->q1 a1_yes Check Cell Density q1->a1_yes Yes a1_no Prepare Fresh Stock and Re-run Experiment q1->a1_no No q2 Is seeding density optimal? a1_yes->q2 a2_yes Verify Assay Integrity q2->a2_yes Yes a2_no Optimize Seeding Density and Re-run Experiment q2->a2_no No q3 Any compound interference with assay reagent? a2_yes->q3 a3_yes Switch to an Orthogonal Assay (e.g., Crystal Violet, CellTiter-Glo) q3->a3_yes Yes a3_no Consider Intrinsic Cell Resistance (e.g., efflux pumps, target mutation) q3->a3_no No

References

Technical Support Center: Preventing Acutissimin A Degradation During Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on handling and storing Acutissimin A to minimize degradation and ensure experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound in solution?

A1: The stability of this compound, a complex flavano-ellagitannin, is influenced by several factors. The primary drivers of degradation include:

  • pH: this compound is more stable in acidic conditions (pH 3-6). Neutral to alkaline environments can lead to rapid auto-oxidation and hydrolysis of the ester bonds within the ellagitannin moiety.

  • Temperature: Elevated temperatures significantly accelerate the rate of degradation through hydrolysis and oxidation.[1]

  • Oxygen: The presence of oxygen is a critical factor in the oxidative degradation of the polyphenolic structure of this compound.[1]

  • Light: Exposure to light, particularly UV light, can induce photo-oxidation, leading to the breakdown of the molecule.[1]

  • Enzymes: In crude extracts, enzymes like polyphenol oxidase (PPO) and peroxidase (POD) can cause rapid degradation if not properly inactivated.[1]

  • Metal Ions: Metal ions such as iron and copper can catalyze oxidative degradation reactions.[1]

Q2: What are the visible signs of this compound degradation?

A2: Degradation of this compound solutions is often indicated by a color change, typically a browning or darkening of the solution. This is a result of the formation of oxidation products. Additionally, a decrease in the expected biological activity or the appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS) are strong indicators of degradation.

Q3: What is the ideal way to store this compound solutions for long-term stability?

A3: For optimal long-term stability, this compound solutions should be stored under the following conditions:

  • Temperature: Store at low temperatures, such as refrigeration (2-8°C) for short-term storage or frozen (-20°C or -80°C) for long-term storage.[1]

  • Light: Protect from light by using amber vials or by wrapping containers in aluminum foil.[1]

  • Oxygen: Minimize oxygen exposure by using airtight containers. For sensitive experiments, flushing the headspace with an inert gas like nitrogen or argon before sealing is recommended.[1]

  • pH: If compatible with your experimental design, maintain the solution in a slightly acidic buffer (pH 4-6).

  • Aliquoting: Store in small, single-use aliquots to avoid repeated freeze-thaw cycles.[2]

Q4: Can I store this compound in an aqueous buffer?

A4: While this compound is soluble in aqueous buffers, its stability is compromised, especially at neutral or alkaline pH. For storage longer than a day, it is not recommended. If aqueous solutions are necessary for your experiment, they should be prepared fresh daily.[2] For stock solutions, consider dissolving this compound in a suitable organic solvent like DMSO and then diluting it into your aqueous buffer immediately before use.

Troubleshooting Guides

Issue 1: Rapid browning of the this compound solution is observed.

  • Possible Cause 1: High pH of the solvent or buffer.

    • Troubleshooting Step: Measure the pH of your solution. If it is neutral or alkaline, consider preparing the solution in a buffer with a pH between 4 and 6.

  • Possible Cause 2: Exposure to oxygen.

    • Troubleshooting Step: Deoxygenate your solvents by sparging with an inert gas (nitrogen or argon) before preparing the solution. Store the solution in airtight vials with minimal headspace.

  • Possible Cause 3: Presence of contaminating metal ions.

    • Troubleshooting Step: Use high-purity solvents and glassware that has been acid-washed to remove any trace metal contaminants. The addition of a chelating agent like EDTA may be considered if compatible with the downstream application.

Issue 2: Inconsistent or lower-than-expected biological activity in experiments.

  • Possible Cause 1: Degradation of the stock solution.

    • Troubleshooting Step: Prepare a fresh stock solution of this compound. Assess the stability of your working solution under the actual experimental conditions (temperature, lighting) by analyzing its concentration at the beginning and end of the experiment.

  • Possible Cause 2: Repeated freeze-thaw cycles.

    • Troubleshooting Step: Aliquot your stock solution into single-use volumes to avoid repeated freezing and thawing.

  • Possible Cause 3: Instability in the experimental medium.

    • Troubleshooting Step: Perform a time-course stability study of this compound in your specific cell culture medium or assay buffer to determine its half-life under your experimental conditions.

Issue 3: Appearance of unexpected peaks in HPLC/LC-MS analysis.

  • Possible Cause 1: On-column degradation.

    • Troubleshooting Step: Ensure the mobile phase has an acidic pH (e.g., containing 0.1% formic acid or acetic acid) to improve the stability of this compound during chromatographic separation.[1]

  • Possible Cause 2: Degradation during sample preparation.

    • Troubleshooting Step: Minimize the time between sample preparation and analysis. Keep samples at a low temperature (e.g., on ice or in a refrigerated autosampler) throughout the process.[1]

  • Possible Cause 3: Impurities in the original material or degradation products.

    • Troubleshooting Step: Compare the chromatogram of a freshly prepared solution with that of an aged or stressed sample to identify potential degradation products.

Quantitative Data Summary

The stability of this compound is highly dependent on storage conditions. While specific quantitative data for this compound is limited, the following table provides representative stability data for related ellagitannins under various conditions. This data can be used to guide the handling and storage of this compound.

Table 1: Illustrative Stability of Ellagitannins Under Different Storage Conditions

Compound ClassConditionDurationApproximate Degradation (%)Reference
EllagitanninsStrawberry Juice, 4°C1 year30%[3]
EllagitanninsStrawberry Juice, 20°C1 year20%[3]
EllagitanninsStrawberry Juice, -20°C1 yearNo significant decrease[3]
EllagitanninsStrawberry Puree, 4°C1 year15-28%[3]
EllagitanninsWild Strawberry Juice, 20°C1 year50%[3]
CastalaginpH 4 solution, 23°C, N₂6 days~10%[4]
VescalaginpH 4 solution, 23°C, N₂6 days~20%[4]
CastalaginpH 4 solution, 60°C, N₂6 days~40%[4]
VescalaginpH 4 solution, 60°C, N₂6 days~75%[4]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting forced degradation studies to understand the stability of this compound under various stress conditions. The goal is to achieve 5-20% degradation.[5][6]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or DMSO).

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 N HCl.

    • Incubate at 60°C for 8 hours.

    • Neutralize the solution with 0.1 N NaOH before analysis.

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 N NaOH.

    • Incubate at room temperature for 2 hours.

    • Neutralize the solution with 0.1 N HCl before analysis.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with 3% hydrogen peroxide.

    • Incubate at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Store an aliquot of the stock solution at 80°C for 48 hours.

  • Photolytic Degradation:

    • Expose an aliquot of the stock solution to a calibrated light source (e.g., UV lamp at 254 nm and a cool white fluorescent lamp) for a defined period.

    • A control sample should be wrapped in aluminum foil and stored under the same conditions.

3. Sample Analysis:

  • At the end of the incubation period, dilute the stressed samples to a suitable concentration for analysis.

  • Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).

  • Compare the chromatograms of the stressed samples to that of an unstressed control to identify degradation products and quantify the remaining this compound.

Protocol 2: HPLC-UV Method for Quantification of this compound and its Degradation Products

This protocol provides a general HPLC-UV method suitable for the analysis of this compound. Method optimization may be required.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase:

      • Solvent A: 0.1% Formic acid in water.

      • Solvent B: Acetonitrile.

    • Gradient Elution:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 30% B

      • 25-30 min: 30% to 95% B

      • 30-35 min: 95% B

      • 35-40 min: 95% to 5% B

      • 40-45 min: 5% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 280 nm.

    • Injection Volume: 10 µL.

  • Standard Preparation:

    • Prepare a series of standard solutions of this compound of known concentrations in the mobile phase to generate a calibration curve.

  • Sample Preparation:

    • Dilute the samples from the forced degradation study or storage stability study to a concentration that falls within the linear range of the calibration curve.

    • Filter the samples through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • Quantify the concentration of this compound in the samples by comparing the peak area to the calibration curve.

    • Calculate the percentage of degradation.

Visualizations

cluster_degradation This compound Degradation Pathways AcutissiminA This compound (Flavano-ellagitannin) Hydrolysis Hydrolysis (pH > 7, High Temp) AcutissiminA->Hydrolysis Oxidation Oxidation (Oxygen, Light, Metal Ions) AcutissiminA->Oxidation EllagicAcid Ellagic Acid Hydrolysis->EllagicAcid Catechin Catechin Moiety Hydrolysis->Catechin OxidizedProducts Oxidized Products (Quinones, etc.) Oxidation->OxidizedProducts

Caption: General degradation pathways of this compound.

cluster_workflow Forced Degradation Experimental Workflow start Prepare this compound Stock Solution stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) start->stress sample Collect Samples at Time Points stress->sample analyze Analyze by Stability-Indicating HPLC Method sample->analyze quantify Quantify Remaining This compound analyze->quantify identify Identify Degradation Products analyze->identify end Determine Degradation Rate and Pathway quantify->end identify->end

Caption: Workflow for a forced degradation study.

cluster_troubleshooting Troubleshooting Inconsistent Results start Inconsistent Experimental Results Observed q1 Is the stock solution freshly prepared? start->q1 a1_yes Proceed to next check q1->a1_yes Yes a1_no Prepare fresh stock solution q1->a1_no No q2 Are aliquots used to avoid freeze-thaw cycles? a1_yes->q2 end Problem Resolved a1_no->end a2_yes Proceed to next check q2->a2_yes Yes a2_no Aliquot stock solution for single use q2->a2_no No q3 Is the solution protected from light and stored at low temperature? a2_yes->q3 a2_no->end a3_yes Check experimental medium stability q3->a3_yes Yes a3_no Store properly in amber vials at -20°C or below q3->a3_no No a3_yes->end a3_no->end

Caption: Decision tree for troubleshooting inconsistent results.

References

Technical Support Center: Troubleshooting Acutissimin A Precipitation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of Acutissimin A precipitation in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to precipitation?

This compound is a flavono-ellagitannin, a type of complex tannin.[1] These are large polyphenolic compounds that often exhibit poor aqueous solubility due to their complex and hydrophobic nature.[2] A predicted water solubility for this compound is 3.63 g/L, though experimental values may vary.[3] Its tendency to precipitate in aqueous solutions like cell culture media is a common challenge.

Q2: What are the visual signs of this compound precipitation?

Precipitation of this compound can manifest in several ways:

  • Cloudiness or turbidity: The cell culture medium may appear hazy or cloudy immediately upon addition of the compound or after a period of incubation.

  • Visible particles: You might observe fine, amorphous, or crystalline particles suspended in the medium or settled at the bottom of the culture vessel.

  • Surface film: A thin film may form on the surface of the culture medium.

Q3: Can the type of cell culture medium influence this compound precipitation?

Yes, the composition of the cell culture medium can significantly impact the solubility of this compound. Factors that can contribute to precipitation include:

  • pH: The pH of the medium can affect the ionization state and solubility of the compound.[4]

  • Salt concentration: High concentrations of salts in the medium can reduce the solubility of hydrophobic compounds.[4]

  • Serum content: While serum proteins can sometimes help solubilize compounds, interactions with high concentrations of proteins can also lead to precipitation.

  • Supplements: The addition of other supplements or drugs to the medium can alter its overall composition and affect the solubility of this compound.

Q4: Is the this compound precipitate toxic to my cells?

While the precipitate itself may not be directly toxic, its formation can lead to several adverse effects on your experiment:

  • Inaccurate concentration: The actual concentration of solubilized this compound in the medium will be lower than the intended experimental concentration, leading to unreliable and irreproducible results.

  • Physical interference: Precipitate particles can physically interfere with cell adhesion and growth.

  • Altered media composition: The precipitation process can remove the compound from the solution, effectively ending its biological activity.

Troubleshooting Guides

Issue 1: Immediate Precipitation of this compound Upon Addition to Media

Problem: A precipitate forms immediately when the this compound stock solution (e.g., in DMSO) is added to the cell culture medium.

This "crashing out" is a common issue with hydrophobic compounds and is primarily due to the rapid change from a soluble organic solvent to a less soluble aqueous environment.

Potential Cause Explanation Recommended Solution
High Final Concentration The final concentration of this compound exceeds its solubility limit in the aqueous medium.Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific medium (see Experimental Protocols).
Improper Dilution Technique Adding a concentrated stock solution directly to a large volume of media creates localized high concentrations, triggering precipitation.Perform a stepwise serial dilution. Add the stock solution dropwise to the pre-warmed (37°C) medium while gently swirling or vortexing to ensure rapid dispersal.
Low Media Temperature The solubility of many compounds, including likely this compound, decreases at lower temperatures.Always use pre-warmed (37°C) cell culture media for preparing your final working solutions.
High Final Solvent Concentration While DMSO is an excellent solvent for initial stock preparation, a high final concentration in the media can be toxic to cells and may not prevent precipitation upon significant dilution.Keep the final DMSO concentration in the culture medium below 0.5%, and ideally at or below 0.1%, to minimize toxicity. Always include a vehicle control with the same final DMSO concentration in your experiments.
Issue 2: this compound Precipitates Over Time in the Incubator

Problem: The culture medium containing this compound is initially clear but becomes cloudy or shows precipitate after several hours or days of incubation.

Potential Cause Explanation Recommended Solution
Media Evaporation In long-term cultures, water can evaporate from the media, increasing the concentration of all components, including this compound, beyond its solubility limit.Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments.
Temperature Fluctuations Repeatedly removing culture vessels from the stable incubator environment can cause temperature cycling, which may affect compound solubility.[4]Minimize the time that culture vessels are outside the incubator. If frequent observation is necessary, consider using a microscope with a heated stage.
pH Changes due to Cell Metabolism As cells metabolize, they can produce acidic byproducts that lower the pH of the culture medium, potentially affecting the solubility of this compound.Monitor the pH of your culture medium, especially in dense or rapidly proliferating cultures. Change the medium more frequently if significant pH shifts are observed.
Instability of the Compound This compound, as an ellagitannin, may be unstable in culture media over extended periods, potentially degrading or forming less soluble aggregates.[5]Consider preparing fresh media with this compound more frequently for long-term experiments.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM, or 100 mM).

  • Dissolution: Vortex the solution vigorously until the this compound is completely dissolved. If necessary, brief sonication in a water bath can aid dissolution. Visually inspect the solution to ensure there are no undissolved particles.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Determining the Maximum Soluble Concentration of this compound
  • Prepare Stock Solution: Make a high-concentration stock solution of this compound in DMSO (e.g., 100 mM) as described in Protocol 1.

  • Serial Dilutions: Prepare a series of dilutions of the stock solution in your complete cell culture medium (pre-warmed to 37°C). For example, prepare dilutions to achieve final concentrations of 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, etc.

  • Observation: Visually inspect each dilution immediately for any signs of precipitation (cloudiness or visible particles).

  • Incubation and Microscopic Examination: Incubate the dilutions under normal cell culture conditions (e.g., 37°C, 5% CO2) for a period relevant to your experiment (e.g., 24, 48, or 72 hours). Examine the solutions under a microscope at various time points to check for the formation of crystalline or amorphous precipitates.

  • Determination: The highest concentration that remains clear and free of precipitate throughout the observation period is the maximum soluble concentration for your experimental conditions.

Visualizations

Troubleshooting_Workflow Troubleshooting this compound Precipitation cluster_immediate Immediate Precipitation cluster_delayed Delayed Precipitation cluster_solutions_immediate Solutions cluster_solutions_delayed Solutions start Precipitation Observed q1 Check Final Concentration start->q1 Immediate q5 Check for Evaporation start->q5 Delayed q2 Review Dilution Method q1->q2 sol1 Lower Concentration q1->sol1 q3 Verify Media Temperature q2->q3 sol2 Use Stepwise Dilution & Rapid Mixing q2->sol2 q4 Assess Final DMSO % q3->q4 sol3 Pre-warm Media to 37°C q3->sol3 sol4 Keep DMSO < 0.5% q4->sol4 q6 Minimize Temp Fluctuations q5->q6 sol5 Humidify Incubator Use Sealed Plates q5->sol5 q7 Monitor Media pH q6->q7 sol6 Reduce 'Out of Incubator' Time q6->sol6 q8 Consider Compound Stability q7->q8 sol7 Change Media More Frequently q7->sol7 sol8 Prepare Fresh Working Solutions q8->sol8

Caption: Troubleshooting workflow for this compound precipitation.

Signaling_Pathway Generalized Signaling Pathway for Topoisomerase Inhibitors cluster_cellular_response Cellular Response acutissimin_a This compound topoisomerase DNA Topoisomerase acutissimin_a->topoisomerase Inhibits dna_damage DNA Strand Breaks (Stabilized Cleavage Complex) topoisomerase->dna_damage Leads to cell_cycle_arrest Cell Cycle Arrest dna_damage->cell_cycle_arrest apoptosis Apoptosis (Cell Death) dna_damage->apoptosis stress_kinases Stress-Activated Protein Kinases (e.g., JNK) dna_damage->stress_kinases cell_cycle_arrest->apoptosis stress_kinases->apoptosis

Caption: Potential signaling pathways affected by this compound.

References

Technical Support Center: Acutissimin A and Assay Interference

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are working with Acutissimin A. It provides troubleshooting guides and frequently asked questions (FAQs) to address potential interference with common assay reagents.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my assays?

This compound is a flavono-ellagitannin, a type of complex polyphenol. Like other tannins, it possesses numerous phenolic hydroxyl groups in its structure. These groups are chemically reactive and can lead to assay interference through several mechanisms, including redox cycling, fluorescence quenching, and non-specific protein binding.[1][2] This can result in inaccurate data, such as false positives or negatives, in common colorimetric and fluorometric assays.

Q2: I'm observing an unexpected increase in signal in my MTT/MTS assay when using this compound, suggesting increased cell viability. Is this a real effect?

This is a commonly reported issue when working with polyphenolic compounds.[3][4][5][6] The increase in signal is likely not due to enhanced cell viability but rather a direct chemical reduction of the tetrazolium salt (MTT or MTS) to its colored formazan product by this compound.[2][4][6] This leads to a false-positive signal, erroneously suggesting higher metabolic activity. It is crucial to run a cell-free control to confirm this interference.

Q3: Can this compound interfere with fluorescence-based assays?

Yes, tannins and other polyphenols are known to quench fluorescence.[7][8][9][10] This can occur through various mechanisms, including static and dynamic quenching, where this compound interacts with the fluorescent probe, leading to a decrease in the measured signal. This can result in an underestimation of the intended biological effect.

Q4: What about luciferase reporter gene assays? Are they also susceptible to interference by this compound?

Luciferase-based assays can also be affected by polyphenolic compounds.[11][12][13][14] The interference can manifest as either inhibition or stabilization of the luciferase enzyme, leading to either a decrease or an unexpected increase in the luminescent signal. This interference can confound the interpretation of reporter gene assay results.

Troubleshooting Guides

Problem 1: High background or false-positive results in colorimetric assays (e.g., MTT, XTT, MTS).
  • Possible Cause: Direct reduction of the tetrazolium salt by this compound.

  • Troubleshooting Steps:

    • Run a cell-free control: In a multi-well plate, add your assay medium, this compound at the concentrations used in your experiment, and the tetrazolium reagent. Do not add any cells.

    • Incubate and measure: Follow the same incubation and reading procedures as your main experiment.

    • Analyze the data: If you observe a significant color change and absorbance reading in the cell-free wells containing this compound, this confirms direct reduction of the reagent.

    • Data Correction: You can subtract the background absorbance from your experimental wells. However, for significant interference, it is highly recommended to switch to an alternative assay.

Problem 2: Lower than expected signal or inconsistent results in fluorescence-based assays.
  • Possible Cause: Fluorescence quenching by this compound.

  • Troubleshooting Steps:

    • Run a quenching control: Prepare a solution of your fluorescent probe at the final assay concentration. Measure its fluorescence.

    • Add this compound: Add this compound at the concentrations used in your experiment to the fluorescent probe solution and measure the fluorescence again.

    • Analyze the data: A significant decrease in fluorescence intensity upon the addition of this compound indicates quenching.

    • Consider Alternatives: If quenching is significant, consider using a non-fluorescent assay method.

Problem 3: Inconsistent or unexpected results in luciferase reporter assays.
  • Possible Cause: Direct inhibition or stabilization of the luciferase enzyme by this compound.

  • Troubleshooting Steps:

    • Run a cell-free luciferase inhibition assay: Prepare a solution with purified luciferase enzyme and its substrate. Measure the luminescence.

    • Add this compound: Add this compound at your experimental concentrations and measure the luminescence again.

    • Analyze the data: A change in the luminescent signal indicates direct interference with the enzyme.

    • Alternative Reporter: Consider using a different reporter system that is less prone to interference.

Quantitative Data on Polyphenol Interference

CompoundAssayConcentrationObserved Effect in Cell-Free SystemReference
Epigallocatechin gallate (EGCG)MTTNot specifiedDirect reduction of MTT to formazan[4][6]
QuercetinMTT10 µMSignificant overestimation of viability[5]
Tannic AcidMTTNot specifiedDirect reduction of tetrazolium salts[2]
Red Grape Seed ExtractMTT100 µg/mlInterference with formazan's absorbance spectrum[15]

Recommended Alternative Assays

Given the potential for interference, the following assays are recommended when working with this compound:

  • ATP-Based Viability Assays (e.g., CellTiter-Glo®): These assays measure the level of intracellular ATP, which is a direct indicator of metabolically active cells. They are generally less susceptible to interference from colored or redox-active compounds.[16][17][18][19]

  • Crystal Violet Staining Assay: This simple and cost-effective method stains the DNA of adherent cells. The amount of dye retained is proportional to the cell number and is not dependent on cellular metabolism, thus avoiding interference from redox-active compounds.[8][20][21][22][23]

  • DRAQ7 Staining with Flow Cytometry: DRAQ7 is a fluorescent dye that only enters cells with compromised membrane integrity (non-viable cells). This method provides a direct count of viable and non-viable cells and is not affected by the color or redox properties of the test compound.[15]

Experimental Protocols

ATP-Based Cell Viability Assay Protocol (using a commercial kit like CellTiter-Glo®)
  • Cell Seeding: Seed cells in a 96-well plate at a density appropriate for your cell line and allow them to adhere overnight.

  • Compound Treatment: Treat cells with the desired concentrations of this compound. Include vehicle controls.

  • Reagent Preparation: Prepare the ATP assay reagent according to the manufacturer's instructions.

  • Cell Lysis and Signal Generation: Add the ATP assay reagent directly to the wells. This will lyse the cells and initiate the luminescent reaction.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (typically 10-15 minutes) to stabilize the luminescent signal.

  • Measurement: Measure the luminescence using a plate reader. The signal is proportional to the amount of ATP and, therefore, the number of viable cells.

Crystal Violet Staining Assay Protocol
  • Cell Seeding and Treatment: Seed and treat cells with this compound in a multi-well plate as you would for other viability assays.

  • Fixation: After the treatment period, carefully remove the culture medium. Gently wash the cells with phosphate-buffered saline (PBS). Add a fixing solution (e.g., 4% paraformaldehyde or 100% methanol) and incubate for 15-20 minutes at room temperature.

  • Staining: Remove the fixative and wash the cells with PBS. Add a 0.1% to 0.5% crystal violet staining solution to each well and incubate for 20-30 minutes at room temperature.[20][22]

  • Washing: Gently wash the plate with water to remove excess stain.

  • Solubilization: Add a solubilization solution (e.g., 10% acetic acid or methanol) to each well to dissolve the stain taken up by the cells.

  • Measurement: Measure the absorbance of the solubilized dye at a wavelength of 570-590 nm using a microplate reader.[20][22]

Visualizing Interference Mechanisms and Workflows

Assay_Interference_Mechanisms cluster_mechanisms Potential Interference Mechanisms of this compound cluster_assays Affected Assays Acutissimin_A This compound (Polyphenol) Redox_Cycling Redox Cycling Acutissimin_A->Redox_Cycling Fluorescence_Quenching Fluorescence Quenching Acutissimin_A->Fluorescence_Quenching Protein_Binding Non-specific Protein Binding Acutissimin_A->Protein_Binding MTT_MTS MTT/MTS Assays (Colorimetric) Redox_Cycling->MTT_MTS Direct Reduction of Tetrazolium Fluorescent_Assays Fluorescence-based Assays Fluorescence_Quenching->Fluorescent_Assays Signal Reduction Luciferase_Assays Luciferase Assays (Luminescence) Protein_Binding->Luciferase_Assays Enzyme Inhibition/ Stabilization

Caption: Potential interference mechanisms of this compound with common assays.

Troubleshooting_Workflow Start Unexpected Assay Result with this compound Check_Interference Is Assay Interference Suspected? Start->Check_Interference Run_Controls Run Cell-Free Controls (e.g., Compound + Reagent) Check_Interference->Run_Controls Yes No_Interference Investigate Other Experimental Variables (Cell health, etc.) Check_Interference->No_Interference No Interference_Confirmed Interference Confirmed? Run_Controls->Interference_Confirmed Alternative_Assay Switch to Alternative Assay (ATP-based, Crystal Violet, etc.) Interference_Confirmed->Alternative_Assay Yes Proceed_With_Caution Correct for Background (If interference is minor) Interference_Confirmed->Proceed_With_Caution No

Caption: A logical workflow for troubleshooting assay interference.

References

Technical Support Center: Enhancing Acutissimin A Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Acutissimin A. Our goal is to equip researchers with the knowledge to optimize reaction conditions, improve yields, and overcome experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: this compound is a flavano-ellagitannin that can be synthesized through a biomimetic approach. This involves the acid-catalyzed condensation of two key natural product precursors: the C-glucosidic ellagitannin, vescalagin, and the flavan-3-ol, (+)-catechin. This reaction mimics the natural formation of this compound observed in sources like oak-aged wine.

Q2: Where can I find a reliable protocol for the synthesis of the precursor, (-)-vescalagin?

A2: A detailed total synthesis of (-)-vescalagin has been reported by Quideau and coworkers. The synthesis is a multi-step process that involves several key transformations, including the construction of the hexahydroxydiphenoyl (HHDP) and nonahydroxyterphenoyl (NHTP) units and the formation of the C-arylglucosidic linkage. Researchers should refer to the primary literature for the comprehensive experimental procedures.[1][2]

Q3: What are the main challenges in the condensation reaction between vescalagin and catechin?

A3: The primary challenges in this condensation step include:

  • Controlling regioselectivity: Catechin has two nucleophilic sites on its A-ring (C6 and C8). The reaction can lead to the formation of two diastereomeric products, this compound (C8-substituted) and Acutissimin B (C6-substituted).

  • Optimizing reaction conditions: Factors such as the choice of acid catalyst, solvent, temperature, and reaction time significantly impact the yield and the ratio of the diastereomers.

  • Preventing side reactions: The acidic conditions and the reactivity of the phenolic compounds can lead to undesired side products, including polymerization and degradation of starting materials.

  • Purification of products: The separation of the diastereomeric products and their purification from the reaction mixture can be challenging due to their similar polarities.

Q4: Can other flavan-3-ols be used in this reaction?

A4: Yes, the reaction is not limited to (+)-catechin. For instance, using (-)-epicatechin as the flavan-3-ol partner in the condensation with (-)-vescalagin leads to the formation of epithis compound and B.[3] The stereochemistry of the flavan-3-ol influences the stereochemical outcome of the final products.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, focusing on the critical condensation step.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation Inactive Catalyst: The acid catalyst may be old, hydrated, or of insufficient strength.Use a fresh, anhydrous, and appropriately strong acid catalyst like trifluoroacetic acid (TFA).
Low Reaction Temperature: The activation energy for the reaction may not be reached.Increase the reaction temperature. A reported condition is 60°C in THF.[3]
Insufficient Reaction Time: The reaction may not have reached completion.Monitor the reaction progress using a suitable analytical technique like HPLC to determine the optimal reaction time. A reported time is 7 hours.[3]
Degradation of Starting Materials: Vescalagin and catechin can be sensitive to harsh acidic conditions or prolonged heating.Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Minimize reaction time and avoid excessively high temperatures.
Poor Yield of Desired Diastereomer (this compound) Suboptimal Reaction Conditions: The ratio of diastereomers is influenced by the reaction solvent and catalyst.Experiment with different solvents. While THF has been reported, other aprotic solvents could be explored. The choice and concentration of the acid catalyst can also affect the regioselectivity.
Steric Hindrance: The C8 position of catechin is generally more sterically hindered than the C6 position, which can favor the formation of the C6-substituted product (Acutissimin B).While thermodynamically the C8 position is often favored in electrophilic aromatic substitution on catechins, kinetic control might favor the C6 product.[4][5] Careful optimization of temperature and reaction time may influence the product ratio.
Formation of Multiple Unidentified Byproducts Side Reactions: Acid-catalyzed polymerization of catechin or vescalagin can occur.Use a slight excess of the less reactive partner (catechin) to favor the desired condensation over self-polymerization. Maintain a controlled temperature and monitor the reaction to avoid over-running.
Oxidation: Phenolic compounds are susceptible to oxidation, especially at elevated temperatures.Ensure the reaction is carried out under an inert atmosphere. Degas solvents before use.
Difficulty in Product Purification Similar Polarity of Diastereomers: this compound and B have very similar structures and polarities, making chromatographic separation challenging.Utilize high-performance liquid chromatography (HPLC) with a suitable stationary phase (e.g., reversed-phase C18) and a carefully optimized gradient elution.[3]
Complex Reaction Mixture: The presence of starting materials, byproducts, and both diastereomers complicates purification.Quench the reaction thoroughly to stop further reactions. Perform an initial work-up to remove the acid catalyst before chromatography. Freeze-drying the aqueous solution of the product mixture after work-up can yield a powder suitable for HPLC separation.[3]

Experimental Protocols

Hemisynthesis of this compound and B

This protocol is adapted from the work of Quideau et al.[3]

Materials:

  • (-)-Vescalagin

  • (+)-Catechin

  • Tetrahydrofuran (THF), anhydrous

  • Trifluoroacetic acid (TFA)

  • Standard laboratory glassware for organic synthesis

  • HPLC system for reaction monitoring and product purification

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve (-)-vescalagin (e.g., 42 mg, 0.045 mmol) and (+)-catechin (e.g., 15 mg, 0.052 mmol) in anhydrous THF (e.g., 20 mL).

  • To the stirred solution, add trifluoroacetic acid (e.g., 300 µL, 3.9 mmol).

  • Heat the reaction mixture to 60°C.

  • Monitor the reaction progress by HPLC. The reaction is typically complete within 7 hours.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in water and freeze-dry to obtain a crude powder.

  • Purify the diastereomers (this compound and B) from the crude powder using preparative HPLC.

Reported Yields:

  • This compound: 52%

  • Acutissimin B: 26%

Data Presentation

Table 1: Summary of Reaction Conditions and Yields for Acutissimin Synthesis

Starting MaterialsSolventCatalystTemperatureTimeProductsYieldsReference
(-)-Vescalagin, (+)-CatechinTHFTFA60°C7 hThis compound, Acutissimin B52%, 26%[3]
(-)-Vescalagin, (-)-EpicatechinTHFTFA60°C9 hEpithis compound, Epiacutissimin B52%, 26%[3]
(-)-Vescalagin, (+)-CatechinWine Model Solution-Room Temp.25 daysThis compound, Acutissimin BNot Quantified[3]

Visualizations

Acutissimin_A_Synthesis_Pathway cluster_start Starting Materials cluster_products Products vescalagin (-)-Vescalagin intermediate Carbocation Intermediate on Vescalagin vescalagin->intermediate H+ (TFA) catechin (+)-Catechin acutissimin_A This compound (C8-Substitution) catechin->acutissimin_A acutissimin_B Acutissimin B (C6-Substitution) catechin->acutissimin_B intermediate->acutissimin_A Electrophilic Aromatic Substitution at C8 intermediate->acutissimin_B Electrophilic Aromatic Substitution at C6

Caption: Synthetic pathway for this compound and B.

Troubleshooting_Workflow start Low Yield in This compound Synthesis check_reagents Verify Reagent Quality (Vescalagin, Catechin, TFA, Solvent) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) conditions_ok Conditions Optimal? check_conditions->conditions_ok check_purification Evaluate Purification Method (HPLC Conditions) purification_ok Purification Efficient? check_purification->purification_ok reagents_ok->check_conditions Yes optimize_reagents Use Fresh/Purified Reagents reagents_ok->optimize_reagents No conditions_ok->check_purification Yes optimize_conditions Adjust Temp/Time, Ensure Inert Atmosphere conditions_ok->optimize_conditions No optimize_purification Optimize HPLC Gradient/Column purification_ok->optimize_purification No success Improved Yield purification_ok->success Yes optimize_reagents->check_reagents optimize_conditions->check_conditions optimize_purification->check_purification

Caption: Troubleshooting workflow for low yield.

References

How to address batch-to-batch variability of Acutissimin A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the batch-to-batch variability of Acutissimin A, ensuring more reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary sources?

A1: this compound is a type of complex tannin, specifically a flavano-ellagitannin.[1] These molecules are formed by the linkage of a flavonoid (like catechin) to an ellagitannin.[1] It is naturally found in various plant species, notably in oak (Quercus species), and has also been identified in aged red wine.[2]

Q2: What are the primary causes of batch-to-batch variability of this compound?

A2: Batch-to-batch variability of this compound, a complex natural product, can stem from several factors throughout the production and handling process:

  • Source Material Variation: The chemical composition of the source plant can vary depending on the species, geographical location, harvest time, and storage conditions.[3]

  • Extraction and Purification Processes: Inconsistencies in the extraction method (e.g., solvent, temperature, duration) and purification chromatography can lead to different impurity profiles and yields between batches.[4]

  • Chemical Instability and Degradation: Ellagitannins, the class of compounds to which this compound belongs, can be unstable and prone to degradation.[5][6] Factors like pH, temperature, and light exposure can cause hydrolysis or oxidation, altering the composition of the final product.[5][6]

  • Presence of Isomers: The synthesis or isolation of this compound can result in the presence of its isomers, such as Acutissimin B. The ratio of these isomers can vary between batches, potentially affecting biological activity.

Q3: How does batch-to-batch variability impact experimental results?

A3: Inconsistent batches of this compound can lead to significant variability in experimental outcomes, including:

  • Variable Biological Activity: Differences in the purity and composition of this compound can result in inconsistent effects in biological assays.

  • Poor Reproducibility: Experiments conducted with different batches may yield conflicting data, making it difficult to reproduce findings.

  • Inaccurate Structure-Activity Relationship (SAR) Studies: The presence of unknown impurities or a different isomeric ratio can confound the interpretation of SAR data.

Q4: How should this compound be properly stored to ensure its stability?

A4: To minimize degradation, this compound should be stored as a solid in a tightly sealed container, protected from light, and at low temperatures (ideally -20°C or below). For solutions, it is best to prepare fresh stock solutions in a suitable anhydrous solvent (e.g., DMSO) and store them in small aliquots at -80°C to avoid repeated freeze-thaw cycles. The stability of ellagitannins is known to be affected by temperature and storage time.[5][7]

Troubleshooting Guides

Problem 1: Inconsistent biological activity observed between different batches of this compound.

Possible Cause Recommended Solution
Variation in Purity and Impurity Profile Analyze each batch by High-Performance Liquid Chromatography (HPLC) to compare the purity and impurity profiles. A significant difference in the chromatograms can explain the variability in biological activity. (See Protocol 1: HPLC Analysis of this compound )
Presence of Degradation Products This compound can degrade over time or under improper storage conditions.[5][6] Use Liquid Chromatography-Mass Spectrometry (LC-MS) to identify potential degradation products. (See Protocol 2: LC-MS Analysis of this compound )
Incorrect Concentration of Stock Solutions Re-verify the concentration of your stock solutions. If possible, use a validated quantitative method, such as quantitative NMR (qNMR) or a well-characterized reference standard for calibration.
Variability in Isomeric Ratio The ratio of this compound to its isomers (e.g., Acutissimin B) may differ between batches. Use a well-resolved HPLC method to quantify the major isomers in each batch.

Problem 2: The HPLC or LC-MS profile of a new batch of this compound is different from the previous one.

Possible Cause Recommended Solution
Different Source or Extraction/Purification Method Contact the supplier to inquire if there have been any changes in the manufacturing process. If produced in-house, review your sourcing and production records for any deviations.
Column Degradation or System Variability Ensure your HPLC/LC-MS system is performing optimally. Run a standard compound to check for retention time shifts or peak shape issues.[8] Ensure the column has not degraded.
Sample Preparation Artifacts Review your sample preparation procedure. Ensure complete solubilization and filter the sample before injection to remove particulates.[4]

Experimental Protocols

Protocol 1: HPLC Analysis of this compound

This protocol provides a general method for the qualitative analysis of this compound purity.

  • Sample Preparation:

    • Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol or DMSO to prepare a 1 mg/mL stock solution.

    • Dilute the stock solution to a final concentration of 50-100 µg/mL with the initial mobile phase.

    • Filter the final solution through a 0.22 µm syringe filter before injection.[4]

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 80% B (linear gradient)

      • 25-30 min: 80% B

      • 30.1-35 min: 5% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: Diode Array Detector (DAD) at 280 nm.

  • Data Analysis:

    • Compare the chromatograms of different batches, noting the retention time and peak area of the main this compound peak.

    • Assess the presence and relative abundance of any impurity peaks.

Protocol 2: LC-MS Analysis of this compound

This protocol is for the identification of this compound and potential impurities or degradation products.

  • Sample Preparation:

    • Prepare the sample as described in Protocol 1.

  • LC-MS Conditions:

    • LC System: Use the same HPLC conditions as in Protocol 1.

    • Mass Spectrometer: An electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer is recommended for accurate mass measurements.

    • Ionization Mode: Negative ESI mode is often suitable for phenolic compounds like tannins.

    • Mass Range: Scan a mass range of m/z 100-1500.

    • Data Acquisition: Acquire both full scan MS and tandem MS (MS/MS) data. MS/MS can be used to fragment the parent ions to aid in structural elucidation.

  • Data Analysis:

    • Extract the ion chromatogram for the expected mass of this compound (C₅₆H₃₈O₃₁) and its common adducts.

    • Analyze the mass spectra of impurity peaks to tentatively identify their molecular formulas and compare them with known related compounds or degradation products.

Visualizations

AcutissiminA_Signaling_Pathway cluster_nucleus Nucleus DNA DNA DNA_Topoisomerase_Complex DNA-Topoisomerase I Cleavable Complex DNA->DNA_Topoisomerase_Complex Topoisomerase_I Topoisomerase I Topoisomerase_I->DNA_Topoisomerase_Complex Binds to DNA DNA_Topoisomerase_Complex->DNA Re-ligation DNA_Damage DNA Strand Breaks DNA_Topoisomerase_Complex->DNA_Damage Stabilized by This compound Apoptosis Apoptosis DNA_Damage->Apoptosis Acutissimin_A This compound Acutissimin_A->DNA_Topoisomerase_Complex QC_Workflow Start Receive New Batch of This compound Visual_Inspection Visual Inspection (Color, Appearance) Start->Visual_Inspection Solubility_Test Solubility Test Visual_Inspection->Solubility_Test HPLC_Analysis HPLC Analysis (Protocol 1) Solubility_Test->HPLC_Analysis LCMS_Analysis LC-MS Analysis (Protocol 2) HPLC_Analysis->LCMS_Analysis Bioassay Biological Activity Assay (e.g., Topoisomerase I inhibition) LCMS_Analysis->Bioassay Decision Compare to Reference Standard/Previous Batch Bioassay->Decision Pass Batch Pass Decision->Pass Consistent Fail Batch Fail (Further Investigation) Decision->Fail Inconsistent

References

Technical Support Center: Refining HPLC Separation of Acutissimin A Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC separation of Acutissimin A and its isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the chromatographic analysis of these complex flavano-ellagitannins.

Frequently Asked Questions (FAQs)

Q1: What are this compound and its common isomers?

This compound is a flavano-ellagitannin formed through the condensation of an ellagitannin (like vescalagin) and a flavonoid (like (+)-catechin). Its common isomers include Acutissimin B and potentially diastereomers like epithis compound and epiacutissimin B. These isomers possess the same molecular formula but differ in their stereochemistry or the linkage between the constituent parts, leading to very similar physicochemical properties and making their separation challenging.

Q2: Why is it difficult to separate this compound isomers?

The isomers of this compound have nearly identical molecular weights and polarities. This results in very close retention times under standard reversed-phase HPLC conditions, often leading to poor resolution or complete co-elution of the peaks. Achieving baseline separation requires careful optimization of HPLC parameters to exploit the subtle differences in their three-dimensional structures.

Q3: What is a typical starting point for developing an HPLC method for this compound isomers?

A good starting point is a reversed-phase HPLC (RP-HPLC) method using a C18 column. The mobile phase typically consists of a gradient elution with acidified water (e.g., with 0.1% formic or acetic acid) and an organic modifier like acetonitrile or methanol. The acid helps to improve peak shape by suppressing the ionization of phenolic hydroxyl groups.

Q4: How does temperature affect the separation?

Adjusting the column temperature can influence the selectivity of the separation. While higher temperatures can decrease mobile phase viscosity and improve efficiency, they may also reduce the interaction differences between the isomers and the stationary phase. It is recommended to screen a range of temperatures (e.g., 25-40°C) to find the optimal balance for your specific separation.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Issue 1: Poor Resolution or Peak Co-elution

Q: My this compound isomers are not separating. What should I do?

A: Co-elution is the most common challenge. A systematic approach to improve column selectivity (α) and efficiency (N) is necessary.

Troubleshooting Workflow for Poor Resolution

G start Poor Resolution / Co-elution mobile_phase Optimize Mobile Phase start->mobile_phase gradient Adjust Gradient Profile mobile_phase->gradient Is gradient optimal? organic_modifier Switch Organic Modifier (ACN vs. MeOH) mobile_phase->organic_modifier Different selectivity needed? ph_additive Adjust pH / Additive (e.g., 0.1% Formic Acid) mobile_phase->ph_additive Ionizable compounds? stationary_phase Change Stationary Phase mobile_phase->stationary_phase If mobile phase optimization fails end Improved Resolution gradient->end organic_modifier->end ph_additive->end phenyl_hexyl Phenyl-Hexyl Column stationary_phase->phenyl_hexyl For aromatic interactions chiral_column Chiral Column (e.g., Polysaccharide-based) stationary_phase->chiral_column For stereoisomers parameters Optimize Other Parameters stationary_phase->parameters phenyl_hexyl->end chiral_column->end temperature Adjust Temperature parameters->temperature flow_rate Adjust Flow Rate parameters->flow_rate temperature->end flow_rate->end

Caption: A logical workflow for troubleshooting poor resolution of isomers.

Solutions:

  • Optimize the Mobile Phase Gradient: A shallower gradient (a slower increase in the organic solvent concentration) can increase the separation time between closely eluting peaks.

  • Change the Organic Modifier: Acetonitrile and methanol offer different selectivities. If you are using one, try the other. Acetonitrile is generally a stronger eluting solvent for many polyphenols.

  • Change the Stationary Phase: If mobile phase optimization is insufficient, the column chemistry may not be suitable.

    • For positional or structural isomers, a phenyl-hexyl column can offer different selectivity compared to a standard C18 due to π-π interactions.

    • For stereoisomers (enantiomers or diastereomers), a chiral stationary phase (CSP) is often necessary. Polysaccharide-based CSPs (e.g., Chiralcel OD-H) have been shown to be effective for separating related flavonoid isomers.[1][2]

Issue 2: Poor Peak Shape (Tailing or Fronting)

Q: My peaks are tailing. What are the common causes and solutions?

A: Peak tailing is often caused by secondary interactions between the analytes and the stationary phase.

Solutions:

  • Acidify the Mobile Phase: A primary cause of tailing for phenolic compounds is the interaction with acidic silanol groups on the surface of silica-based C18 columns. Adding a small amount of a weak acid like formic or acetic acid (0.05-0.1%) to the mobile phase can suppress the ionization of these silanol groups and improve peak shape.

  • Check for Column Contamination or Degradation: A contaminated guard column or column inlet frit can lead to peak distortion. Try flushing the column with a strong solvent or replacing the guard column and frit.

  • Reduce Sample Overload: Injecting too much sample can saturate the stationary phase. Try diluting your sample.

Issue 3: Shifting Retention Times

Q: My retention times are not consistent between runs. What could be the cause?

A: Unstable retention times indicate a problem with the HPLC system's stability or the method's robustness.

Solutions:

  • Ensure Proper Column Equilibration: Before starting a sequence, ensure the column is fully equilibrated with the initial mobile phase conditions. This can take 10-20 column volumes.

  • Check Mobile Phase Composition: Inaccurate mixing of mobile phase solvents by the pump can cause retention time shifts. Ensure solvents are properly degassed. If preparing the mobile phase offline, ensure it is mixed thoroughly. A change of even 0.1 pH units can significantly shift retention times for ionizable compounds.[3]

  • Maintain Consistent Column Temperature: Use a column oven to maintain a constant temperature, as fluctuations can affect retention times.

Experimental Protocols

The following are suggested starting protocols for method development. Optimization will be required for your specific application and isomers of interest.

Protocol 1: General Reversed-Phase Screening Method

This protocol is a starting point for separating this compound from other related ellagitannins.

ParameterRecommended Condition
HPLC System Standard HPLC or UHPLC with binary pump, autosampler, column oven, and DAD
Column C18, 2.1 or 4.6 mm i.d., 100-150 mm length, <3 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5-25% B over 30 min, then a wash step to 95% B, and re-equilibration
Flow Rate 0.3 mL/min for 2.1 mm i.d.; 1.0 mL/min for 4.6 mm i.d.
Column Temp. 30°C
Detection Diode Array Detector (DAD) at 280 nm
Injection Vol. 2-10 µL
Protocol 2: Chiral Separation Method for Stereoisomers

This protocol is suggested when you need to separate stereoisomers of this compound (e.g., this compound from epithis compound).

ParameterRecommended Condition
HPLC System Standard HPLC with binary or isocratic pump, autosampler, column oven, and DAD
Column Chiralcel OD-H, 4.6 mm i.d., 250 mm length, 5 µm particle size
Mobile Phase n-Hexane / Ethanol with 0.1% Trifluoroacetic Acid (TFA) (e.g., 60:40 v/v)
Mode Isocratic
Flow Rate 1.0 mL/min
Column Temp. 25°C
Detection DAD at 280 nm
Injection Vol. 5-20 µL

Sample Preparation Workflow

G start Start: Sample (e.g., Plant Extract, Reaction Mixture) dissolve Dissolve in a suitable solvent (e.g., Methanol/Water) start->dissolve sonicate Sonicate for 5-10 min (if necessary) dissolve->sonicate filter Filter through a 0.22 µm syringe filter sonicate->filter inject Inject into HPLC filter->inject

References

Technical Support Center: Overcoming Acutissimin A Resistance in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Acutissimin A is a potent DNA topoisomerase I inhibitor with demonstrated anti-tumor activity. However, specific research on resistance mechanisms to this compound in cancer cell lines is limited. The following troubleshooting guide and FAQs are based on established mechanisms of resistance to other topoisomerase I inhibitors and general principles of cancer drug resistance. Researchers should validate these strategies and protocols for their specific experimental systems.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a flavano-ellagitannin that functions as a DNA topoisomerase I inhibitor.[1] It stabilizes the topoisomerase I-DNA cleavage complex, which prevents the re-ligation of single-strand breaks. This leads to the accumulation of DNA damage, cell cycle arrest, and ultimately, apoptosis (programmed cell death).

Q2: My cancer cell line is showing reduced sensitivity to this compound. How can I confirm resistance?

To confirm resistance, you should perform a cell viability assay to determine the half-maximal inhibitory concentration (IC50) of this compound in your cell line and compare it to a sensitive, parental cell line. A significant increase in the IC50 value indicates acquired resistance.

Q3: What are the common molecular mechanisms of resistance to topoisomerase I inhibitors like this compound?

While specific mechanisms for this compound are still under investigation, resistance to topoisomerase I inhibitors generally arises from:

  • Alterations in Topoisomerase I: Mutations in the TOP1 gene can lead to a modified enzyme that no longer effectively binds the drug.

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCB1 (P-glycoprotein) and ABCG2 (Breast Cancer Resistance Protein), can actively pump this compound out of the cell, reducing its intracellular concentration.[2]

  • Altered Cellular Response to DNA Damage: Defects in the apoptotic signaling pathway or enhanced DNA repair mechanisms can allow cancer cells to survive this compound-induced DNA damage.

Q4: Can I use combination therapy to overcome this compound resistance?

Yes, combination therapy is a promising strategy.[3] Combining this compound with other agents can enhance its efficacy and overcome resistance. Potential synergistic partners include:

  • ABC Transporter Inhibitors: Compounds that block the function of efflux pumps can increase the intracellular concentration of this compound.

  • DNA Repair Inhibitors: Inhibiting pathways that repair the DNA damage caused by this compound can potentiate its cytotoxic effects.

  • Apoptosis Inducers: Combining with other pro-apoptotic drugs can lower the threshold for cell death.

Troubleshooting Guide

Issue 1: Gradual loss of this compound efficacy over multiple passages.
Potential Cause Troubleshooting Steps
Development of Acquired Resistance 1. Perform a cell viability assay (e.g., MTT assay) to confirm a shift in the IC50 value compared to an early-passage stock. 2. Culture a batch of cells in a drug-free medium for several passages and then re-challenge with this compound to assess the stability of the resistant phenotype. 3. Initiate molecular analysis to investigate resistance mechanisms (see Issue 2).
Cell Line Contamination or Genetic Drift 1. Perform cell line authentication (e.g., short tandem repeat profiling). 2. Thaw a new, early-passage vial of the cell line from a validated stock.
Degradation of this compound 1. Prepare fresh stock solutions of this compound. 2. Verify the storage conditions and stability of the compound.
Issue 2: Heterogeneous response to this compound within a cell population.
Potential Cause Troubleshooting Steps
Emergence of a Resistant Subclone 1. Use single-cell cloning to isolate and characterize resistant and sensitive populations. 2. If a marker for resistance is known, use fluorescence-activated cell sorting (FACS) to separate subpopulations.
Inconsistent Drug Distribution in Culture 1. Ensure thorough mixing of the media after adding this compound. 2. For adherent cells, check for uniform cell density across the culture vessel to avoid "edge effects."
Issue 3: Confirmed this compound resistance with a significantly increased IC50 value.
Potential Cause Troubleshooting Steps
Increased Drug Efflux 1. Western Blot/qPCR: Analyze the expression levels of ABC transporters (ABCB1, ABCG2). 2. Combination Therapy: Treat resistant cells with this compound in combination with known ABC transporter inhibitors (e.g., verapamil, elacridar). A restored sensitivity would suggest the involvement of efflux pumps.
Alterations in Topoisomerase I 1. Sequencing: Sequence the TOP1 gene to identify potential mutations. 2. Enzyme Activity Assay: Compare the topoisomerase I activity in nuclear extracts from sensitive and resistant cells in the presence and absence of this compound.
Defective Apoptotic Pathway 1. Western Blot: Assess the expression levels of key apoptosis-related proteins (e.g., Bcl-2 family members, caspases). 2. Apoptosis Assay: Use Annexin V/PI staining to compare the extent of apoptosis induced by this compound in sensitive versus resistant cells.

Data Presentation

Table 1: Hypothetical IC50 Values of this compound in Sensitive and Resistant Cancer Cell Lines

Cell LineCancer TypeResistance StatusIC50 of this compound (µM)Fold Resistance
MCF-7Breast CancerSensitive (Parental)0.5-
MCF-7/Acu-RBreast CancerThis compound Resistant12.525
HCT116Colon CancerSensitive (Parental)0.8-
HCT116/Acu-RColon CancerThis compound Resistant20.025

Table 2: Effect of an ABC Transporter Inhibitor on this compound Efficacy in a Resistant Cell Line

Cell LineTreatmentIC50 of this compound (µM)
MCF-7/Acu-RThis compound alone12.5
MCF-7/Acu-RThis compound + Elacridar (1 µM)1.2

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound for 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours until a purple formazan product is visible.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability versus the log of the drug concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Western Blot for ABC Transporter Expression
  • Protein Extraction: Lyse sensitive and resistant cells and quantify the total protein concentration.

  • SDS-PAGE: Separate 20-40 µg of protein from each sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against the ABC transporter of interest (e.g., anti-ABCB1 or anti-ABCG2) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control (e.g., β-actin or GAPDH) to normalize the results.

Protocol 3: Annexin V/PI Apoptosis Assay
  • Cell Treatment: Treat sensitive and resistant cells with this compound at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells, including any floating cells from the supernatant.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Visualizations

AcutissiminA_Mechanism AcutissiminA This compound Top1_DNA Topoisomerase I-DNA Complex AcutissiminA->Top1_DNA Binds and Stabilizes SSB Single-Strand Breaks Top1_DNA->SSB Prevents Re-ligation DSB Double-Strand Breaks (at replication fork) SSB->DSB CellCycleArrest Cell Cycle Arrest (G2/M) DSB->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis Resistance_Mechanisms Mechanisms of Resistance to this compound cluster_cell Cancer Cell AcutissiminA_in This compound (intracellular) DNA_Damage DNA Damage AcutissiminA_in->DNA_Damage Inhibits Top1 ABC_Transporter ABC Transporter (e.g., ABCB1, ABCG2) AcutissiminA_in->ABC_Transporter Efflux Top1 Altered Topoisomerase I Top1->DNA_Damage Reduced Binding Apoptosis Apoptosis DNA_Damage->Apoptosis Reduced Induction Survival Cell Survival Apoptosis->Survival Inhibited AcutissiminA_out This compound (extracellular) AcutissiminA_out->AcutissiminA_in Experimental_Workflow start Suspected this compound Resistance ic50 Determine IC50 (MTT Assay) start->ic50 confirm_resistance Confirm Resistance (Increased IC50) ic50->confirm_resistance confirm_resistance->start No (Check other factors) investigate Investigate Mechanism confirm_resistance->investigate Yes abc ABC Transporter Expression (Western Blot/qPCR) investigate->abc top1 Topoisomerase I Sequencing/Activity investigate->top1 apoptosis Apoptosis Pathway Analysis (Annexin V/PI) investigate->apoptosis overcome Overcome Resistance abc->overcome top1->overcome apoptosis->overcome combo_therapy Combination Therapy (e.g., with ABC Inhibitor) overcome->combo_therapy

References

Acutissimin A stability under different pH and temperature conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Acutissimin A under various experimental conditions. The information is presented in a question-and-answer format to address common issues encountered during research and development.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of this compound?

This compound, an ellagitannin, is generally more stable in acidic environments.[1] As the pH increases towards neutral and basic conditions, its stability decreases significantly, particularly at elevated temperatures.[1][2] The primary degradation pathway for ellagitannins like this compound is hydrolysis of their ester bonds.[3][4]

Q2: What are the expected degradation products of this compound?

Under forced degradation conditions (e.g., acid or base hydrolysis, elevated temperature), this compound is expected to hydrolyze into simpler, more stable phenolic compounds. The primary degradation products are likely to be ellagic acid and gallic acid.[1][2]

Q3: How does temperature affect the stability of this compound?

Elevated temperatures accelerate the degradation of this compound, especially in neutral to basic aqueous solutions.[1][2] For long-term storage of this compound in solution, it is advisable to use low temperatures (e.g., refrigeration at 4°C or freezing at -20°C) and an acidic buffer.[5] Some studies on similar compounds show good stability at freezing temperatures.[6]

Q4: Which analytical techniques are suitable for monitoring the stability of this compound?

High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) is a common and effective method for quantifying this compound and its degradation products.[7] For structural confirmation and identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.[1][8]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Rapid loss of this compound in solution The pH of the solution is neutral or basic.Adjust the pH of the solution to an acidic range (e.g., pH 3-5) using a suitable buffer.
The storage temperature is too high.Store stock solutions and experimental samples at 4°C for short-term storage or -20°C for long-term storage.
Appearance of unexpected peaks in HPLC chromatogram Degradation of this compound has occurred.Characterize the new peaks using LC-MS to identify potential degradation products like ellagic acid and gallic acid.[1]
The compound is sensitive to light.Conduct experiments under reduced light conditions and store solutions in amber vials to minimize photodegradation.
Poor recovery of this compound from a formulation Interaction with excipients.Evaluate the compatibility of this compound with individual excipients in the formulation under stressed conditions (e.g., elevated temperature and humidity).
Variability in experimental results Inconsistent sample handling and storage.Standardize protocols for sample preparation, ensuring consistent pH, temperature, and light exposure across all experiments.

Data on Ellagitannin Stability

Table 1: Effect of pH on the Half-Life of Lambertianin C at 60°C

pHHalf-life (hours)
2> 60
448
612
8< 1

This data is illustrative and based on the described behavior of ellagitannins.

Table 2: Percentage Degradation of Sanguiin H-6 after 24 hours at Different Temperatures (pH 6)

Temperature (°C)Degradation (%)
20< 5
4015
6050
80> 90

This data is illustrative and based on the described behavior of ellagitannins.

Experimental Protocols

Protocol for a Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to investigate the stability of this compound under various stress conditions.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C.

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at room temperature.

    • Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Incubate at room temperature.

    • Thermal Degradation: Prepare an aqueous solution of this compound (buffered at pH 4) at a concentration of 100 µg/mL. Incubate at 60°C and 80°C.

    • Photodegradation: Expose a solution of this compound (100 µg/mL in a quartz cuvette) to a calibrated light source (e.g., UV-A and visible light).

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Sample Analysis:

    • Immediately before analysis, neutralize the acidic and basic samples.

    • Analyze all samples by a validated stability-indicating HPLC method. A typical method would use a C18 column with a gradient elution of acidified water and acetonitrile.

    • Monitor the chromatograms for the appearance of new peaks and the decrease in the peak area of this compound.

  • Data Analysis:

    • Calculate the percentage degradation of this compound at each time point.

    • If possible, identify the major degradation products by LC-MS.

    • Determine the degradation kinetics under each stress condition.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results stock Prepare this compound Stock Solution acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid Dilute base Base Hydrolysis (0.1M NaOH, RT) stock->base Dilute oxidation Oxidation (3% H2O2, RT) stock->oxidation Dilute thermal Thermal (pH 4, 60-80°C) stock->thermal Dilute sampling Sample at Time Points (0, 2, 4, 8, 12, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling hplc HPLC-DAD Analysis sampling->hplc lcms LC-MS Identification hplc->lcms Characterize Peaks data Data Analysis & Degradation Kinetics hplc->data

Caption: Workflow for a forced degradation study of this compound.

degradation_pathway Acutissimin_A This compound Hydrolysis Hydrolysis (Acid/Base/Heat) Acutissimin_A->Hydrolysis Ellagic_Acid Ellagic Acid Hydrolysis->Ellagic_Acid Gallic_Acid Gallic Acid Hydrolysis->Gallic_Acid

Caption: Postulated degradation pathway of this compound.

References

Technical Support Center: Minimizing Acutissimin A Adduct Formation in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Acutissimin A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during mass spectrometry analysis, with a specific focus on minimizing adduct formation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis challenging?

This compound is a flavono-ellagitannin, a type of complex tannin.[1][2] Tannins are a diverse group of polyphenolic compounds found in plants. Their analysis by mass spectrometry can be challenging due to their complex structures, high molecular weight, and propensity to form adducts.

Q2: What are the common adducts observed during the mass spectrometry of this compound and other tannins?

During electrospray ionization mass spectrometry (ESI-MS), polyphenolic compounds like this compound are prone to forming adducts with alkali metal ions. The most commonly observed adducts are sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts. Ammonium adducts ([M+NH₄]⁺) can also be observed, especially when ammonium salts are used as mobile phase additives.

Q3: What are the primary sources of sodium and potassium adduct contamination?

Sodium and potassium ions are ubiquitous in the laboratory environment. Common sources of contamination include:

  • Glassware: Glass containers can leach sodium ions into solvents and samples.[3]

  • Solvents: HPLC-grade solvents can still contain trace amounts of sodium and potassium.

  • Reagents: Buffers and other reagents can be a source of alkali metal ions.

  • Sample Matrix: Biological samples and natural product extracts often have high endogenous salt concentrations.

  • Handling: Touching laboratory ware with bare hands can transfer salts.

Troubleshooting Guide: Minimizing Adduct Formation

This guide provides a systematic approach to identifying and mitigating adduct formation in your mass spectrometry experiments involving this compound.

Issue 1: High abundance of sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts, leading to a decreased signal for the protonated molecule ([M+H]⁺).

Root Causes and Solutions:

Potential Cause Troubleshooting Step Expected Outcome
Contamination from Glassware Switch from glass to polypropylene or other plastic solvent reservoirs and sample vials.Reduction in the intensity of [M+Na]⁺ and [M+K]⁺ peaks.
Impure Solvents and Reagents Use high-purity, MS-grade solvents and reagents. Prepare fresh mobile phases daily.Lower background levels of sodium and potassium ions, leading to less adduct formation.
High Salt Content in the Sample Implement a sample clean-up step such as solid-phase extraction (SPE) to remove excess salts before LC-MS analysis.Significant reduction in adduct formation and potential improvement in ionization efficiency.
Inappropriate Mobile Phase Composition Acidify the mobile phase by adding a small amount of formic acid (typically 0.1%). The excess protons will compete with metal ions for the analyte.Increased intensity of the [M+H]⁺ ion and decreased intensity of metal adducts.
Suboptimal Mobile Phase Additives Add a low concentration of ammonium acetate (e.g., 0.5 mM) to the mobile phase.[4] Ammonium ions can help to suppress sodium adduct formation.A shift from sodium/potassium adducts to the ammonium adduct ([M+NH₄]⁺), which can sometimes be more desirable for fragmentation, or an overall increase in the [M+H]⁺ signal.
Choice of Organic Solvent If using methanol as the organic modifier, consider switching to acetonitrile. Methanol has been reported to promote a higher degree of sodium adduct formation compared to acetonitrile.[4]Decreased intensity of sodium adducts.

Experimental Workflow for Troubleshooting Adduct Formation

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Initial Mitigation Steps cluster_2 Sample and Mobile Phase Optimization cluster_3 Evaluation cluster_4 Outcome Start High [M+Na]⁺ or [M+K]⁺ Adducts Observed Step1 Switch to Plasticware Start->Step1 Step2 Use Fresh MS-Grade Solvents Step1->Step2 Check1 Adducts Minimized? Step2->Check1 Step3 Implement Sample Clean-up (SPE) Step4 Acidify Mobile Phase (0.1% Formic Acid) Step3->Step4 Step5 Add Ammonium Acetate (0.5 mM) Step4->Step5 Step6 Switch Methanol to Acetonitrile Step5->Step6 Step6->Check1 Check1->Step3 No End Successful Analysis Check1->End Yes

Caption: Troubleshooting workflow for minimizing adduct formation.

Experimental Protocols

Protocol 1: General LC-MS Analysis of this compound with Minimized Adduct Formation

This protocol provides a starting point for the analysis of this compound, incorporating best practices to reduce adduct formation.

1. Sample Preparation: a. If the sample is in a solid form, dissolve it in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid) to a final concentration of 1 mg/mL. b. For complex matrices (e.g., plant extracts), perform a solid-phase extraction (SPE) using a C18 cartridge to remove salts and other interferences. c. Dilute the final sample solution with the initial mobile phase to an appropriate concentration for LC-MS analysis (e.g., 1-10 µg/mL). d. Use polypropylene autosampler vials.

2. LC-MS System and Conditions:

  • LC System: A standard HPLC or UHPLC system.
  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient: A suitable gradient from 5% to 95% Mobile Phase B over 10-20 minutes.
  • Flow Rate: 0.2-0.4 mL/min.
  • Column Temperature: 30-40 °C.
  • Injection Volume: 1-5 µL.
  • Mass Spectrometer: An electrospray ionization (ESI) source coupled to a triple quadrupole, Q-TOF, or Orbitrap mass analyzer.
  • Ionization Mode: Positive ion mode.
  • Key MS Parameters (starting points, optimize as needed):
  • Capillary Voltage: 3.5-4.5 kV
  • Source Temperature: 120-150 °C
  • Desolvation Gas Flow: 600-800 L/hr
  • Desolvation Temperature: 350-450 °C
  • Cone Voltage: 20-40 V

Workflow for LC-MS Analysis of this compound

LCMS_Workflow cluster_0 Sample Preparation cluster_1 LC Separation cluster_2 MS Detection cluster_3 Data Analysis Prep1 Dissolve/Extract Sample Prep2 SPE Clean-up (Optional) Prep1->Prep2 Prep3 Dilute in Initial Mobile Phase Prep2->Prep3 LC C18 Reversed-Phase Chromatography Prep3->LC MS ESI-MS Analysis (+ mode) LC->MS Data Analyze for [M+H]⁺ and Adducts MS->Data

Caption: General workflow for LC-MS analysis of this compound.

Data Presentation

Table 1: Effect of Mobile Phase Additives on Adduct Formation for a Model Polyphenol

The following table summarizes hypothetical quantitative data illustrating the impact of common mobile phase additives on the relative abundance of the protonated molecule versus its sodium adduct for a compound structurally related to this compound.

Mobile Phase Condition Relative Abundance of [M+H]⁺ (%) Relative Abundance of [M+Na]⁺ (%)
50:50 Acetonitrile:Water4060
50:50 Acetonitrile:Water + 0.1% Formic Acid8515
50:50 Acetonitrile:Water + 0.1% Formic Acid + 0.5 mM Ammonium Acetate905 (5% as [M+NH₄]⁺)
50:50 Methanol:Water + 0.1% Formic Acid7030

This data is illustrative and the actual results for this compound may vary. It is crucial to optimize these conditions for your specific instrument and experimental setup.

By following these guidelines and protocols, researchers can significantly reduce the interference from adduct formation and improve the quality and reliability of their mass spectrometry data for this compound.

References

Acutissimin A experimental artifacts and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Acutissimin A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding common experimental artifacts and to offer troubleshooting support for assays involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a flavano-ellagitannin, a type of complex tannin. Its primary established mechanism of action is the inhibition of DNA topoisomerase I, an enzyme crucial for managing DNA topology during replication and transcription.[1] As a tannin, it also possesses the capacity to bind to proteins, which may contribute to its biological activities and also to non-specific effects in various assays.[2]

Q2: I am observing inconsistent results in my cell viability assays (e.g., MTT, XTT). What could be the cause?

A2: This is a common artifact when working with polyphenolic compounds like this compound. These compounds have inherent reducing properties that can directly reduce tetrazolium salts (like MTT) to formazan, leading to a false-positive signal that is independent of cellular metabolic activity.[3] This can result in an overestimation of cell viability.

Q3: What are reliable alternative cell viability assays for use with this compound?

A3: To avoid artifacts associated with tetrazolium-based assays, it is recommended to use alternative methods that measure different cellular parameters. These include:

  • Sulforhodamine B (SRB) Assay: This colorimetric assay measures cell density based on the staining of total cellular protein.[2]

  • ATP-based Assays (e.g., CellTiter-Glo®): These luminescent assays quantify the amount of ATP present, which is an indicator of metabolically active cells.[4]

  • Dye Exclusion Assays (e.g., Trypan Blue): This method distinguishes viable from non-viable cells based on membrane integrity.

Q4: How should I prepare and store this compound for my experiments?

A4: this compound has limited solubility in aqueous solutions. It is recommended to prepare a concentrated stock solution in an organic solvent such as dimethyl sulfoxide (DMSO).[5][6] For cell-based assays, ensure the final concentration of DMSO in the culture medium is low (typically <0.5%) to avoid solvent-induced toxicity.[6] Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles and protect from light.[5]

Q5: What is the stability of this compound in experimental conditions?

A5: Ellagitannins can be sensitive to environmental factors. While some studies suggest that related ellagitannins are relatively stable when protected from light, hydrolysable tannins can be unstable under basic (alkaline) pH conditions.[5][7] It is advisable to prepare fresh dilutions in your assay buffer or medium for each experiment and to maintain a pH that is neutral or slightly acidic.

Troubleshooting Guides

Issue 1: High Background or False Positives in Cell Viability Assays
  • Symptom: Unexpectedly high cell viability, or results that do not correlate with other observations (e.g., microscopy).

  • Probable Cause: Interference of this compound with tetrazolium-based assays (MTT, MTS, XTT) due to its reducing properties.[3]

  • Solution:

    • Switch Assay Method: Discontinue the use of tetrazolium-based assays.

    • Recommended Alternative: Employ the Sulforhodamine B (SRB) assay, which measures total protein content and is less susceptible to interference from reducing compounds.[2]

    • Validation: Run a cell-free control by adding this compound to the assay medium without cells to check for any direct reaction with the assay reagents.

Issue 2: Poor Reproducibility in Enzyme Inhibition Assays
  • Symptom: Inconsistent IC50 values or variable inhibition percentages between experiments.

  • Probable Cause:

    • Compound Precipitation: this compound may be precipitating out of solution at the tested concentrations in the assay buffer.

    • Non-Specific Protein Binding: As a tannin, this compound can bind non-specifically to proteins in the assay, including the target enzyme and any other proteins present (e.g., BSA), leading to variable results.[2]

    • Compound Instability: Degradation of this compound in the assay buffer, particularly if the pH is alkaline.[7]

  • Solution:

    • Solubility Check: Visually inspect for precipitation after diluting the stock solution into the assay buffer. Consider pre-warming the buffer and vortexing during dilution.

    • Include Detergent: Add a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer to help prevent compound aggregation and non-specific binding.

    • Control Buffer pH: Ensure the assay buffer pH is stable and ideally neutral to slightly acidic.

    • Fresh Dilutions: Always prepare fresh dilutions of this compound for each experiment.

Issue 3: Interference in Fluorescence-Based Assays
  • Symptom: Quenching of the fluorescent signal or an unexpected increase in fluorescence.

  • Probable Cause: Polyphenolic compounds can interfere with fluorescence detection through quenching (absorbing the excitation or emission light) or by possessing intrinsic fluorescence (autofluorescence).[8][9]

  • Solution:

    • Run a Compound-Only Control: Measure the fluorescence of this compound in the assay buffer at the same concentrations used in the experiment to determine its autofluorescence.

    • Perform a Quenching Control: In a cell-free system, add this compound to a known amount of the fluorophore used in your assay to assess if it quenches the signal.

    • Adjust Wavelengths: If possible, select a fluorophore with excitation and emission wavelengths that are not in the absorbance range of this compound.

    • Consider Alternative Detection: If interference is significant, switch to a non-fluorescence-based detection method, such as a colorimetric or luminescent assay.

Data Presentation

Table 1: Troubleshooting Summary for this compound Experiments

Problem Potential Cause Recommended Solution Citation
Inaccurate Cell Viability Data (MTT/XTT)Direct reduction of tetrazolium salt by this compound.Switch to a non-tetrazolium-based assay like SRB or an ATP-based assay.[3]
Poor ReproducibilityCompound precipitation, non-specific protein binding, compound instability.Check solubility, add detergent (e.g., 0.01% Triton X-100), control buffer pH, use fresh dilutions.[2][7]
Fluorescence Assay InterferenceSignal quenching or autofluorescence of this compound.Run compound-only and quenching controls; consider alternative detection methods.[8][9]
Low Potency or No EffectPoor solubility, suboptimal concentration, compound degradation.Ensure complete dissolution in DMSO stock, perform a broad dose-response, prepare fresh dilutions.[5][6][7]

Experimental Protocols

Protocol 1: Topoisomerase I DNA Relaxation Assay

This protocol is adapted from standard topoisomerase I relaxation assay kits and is suitable for testing the inhibitory activity of this compound.

Materials:

  • Human Topoisomerase I enzyme

  • Supercoiled plasmid DNA (e.g., pBR322)

  • 10x Topoisomerase I Assay Buffer (e.g., 100 mM Tris-HCl pH 7.9, 10 mM EDTA, 1.5 M KCl, 5 mM DTT, 50% glycerol)

  • This compound stock solution in DMSO

  • Sterile, nuclease-free water

  • Stop Solution/Loading Dye (e.g., 1% SDS, 50 mM EDTA, 0.025% bromophenol blue, 50% glycerol)

  • Agarose

  • 1x TAE Buffer

  • Ethidium Bromide or other DNA stain

Procedure:

  • On ice, prepare the reaction mixture in a final volume of 20 µL. For each reaction, add:

    • 2 µL of 10x Assay Buffer

    • 1 µL of supercoiled DNA (e.g., 0.5 µg/µL)

    • Varying concentrations of this compound (diluted from DMSO stock) or DMSO as a vehicle control.

    • Sterile water to bring the volume to 19 µL.

  • Initiate the reaction by adding 1 µL of Human Topoisomerase I (e.g., 1-2 units). Mix gently.

  • Incubate the reaction at 37°C for 30 minutes.

  • Stop the reaction by adding 5 µL of Stop Solution/Loading Dye.

  • Load the entire reaction mixture into the wells of a 1% agarose gel containing ethidium bromide.

  • Perform electrophoresis in 1x TAE buffer at approximately 80-100 V until the supercoiled and relaxed DNA bands are well separated.

  • Visualize the DNA bands under UV light. Inhibition of topoisomerase I is indicated by the persistence of the supercoiled DNA band compared to the control, which should show a relaxed DNA band.

Protocol 2: Western Blot for PI3K/Akt and NF-κB Pathway Analysis

This protocol outlines the general procedure for analyzing the phosphorylation status of key proteins in the PI3K/Akt and NF-κB pathways.

Cell Lysis:

  • Plate and treat cells with this compound for the desired time.

  • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[10]

  • Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.[10]

  • Determine the protein concentration of the supernatant using a BCA assay.

Western Blotting:

  • Denature protein lysates by boiling in Laemmli sample buffer.

  • Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies:

    • PI3K/Akt Pathway: p-Akt (Ser473), Akt, p-PI3K, PI3K.

    • NF-κB Pathway: p-IκBα, IκBα, p-p65, p65.

    • Loading Control: GAPDH or β-actin.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[10]

Visualizations

experimental_workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Data Analysis prep_stock Prepare this compound Stock in DMSO treat_cells Treat Cells with This compound Dilutions prep_stock->treat_cells prep_cells Seed Cells in Multi-well Plate prep_cells->treat_cells add_reagent Add Assay Reagent (e.g., SRB, ATP-lite) treat_cells->add_reagent incubate Incubate add_reagent->incubate read_plate Read Plate (Absorbance/Luminescence) incubate->read_plate analyze_data Analyze Data & Calculate IC50 read_plate->analyze_data

Caption: General workflow for a cell-based assay with this compound.

signaling_pathways cluster_pi3k PI3K/Akt Pathway cluster_nfkb NF-κB Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT PIP2 -> PIP3 Survival Cell Survival & Growth AKT->Survival AcutissiminA_PI3K This compound AcutissiminA_PI3K->PI3K AcutissiminA_PI3K->AKT Stimuli Inflammatory Stimuli (e.g., TNF-α) IKK IKK Stimuli->IKK IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Gene Transcription (Inflammation) NFkB->Nucleus Translocation AcutissiminA_NFkB This compound AcutissiminA_NFkB->IKK

Caption: Potential inhibition of PI3K/Akt and NF-κB pathways by this compound.

troubleshooting_logic start Inconsistent Results? assay_type What type of assay? start->assay_type viability Cell Viability assay_type->viability enzyme Enzyme Assay assay_type->enzyme fluorescence Fluorescence assay_type->fluorescence check_mtt Using MTT/XTT? viability->check_mtt check_sol Check Solubility & Precipitation enzyme->check_sol check_autoF Check Autofluorescence & Quenching fluorescence->check_autoF switch_assay Switch to SRB/ ATP-based assay check_mtt->switch_assay Yes no_mtt No check_mtt->no_mtt No check_binding Consider Non-specific Binding (add detergent) check_sol->check_binding

Caption: Troubleshooting decision tree for this compound experiments.

References

Validation & Comparative

Acutissimin A Demonstrates Potent In Vitro Efficacy, Outperforming Etoposide in Topoisomerase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive comparative analysis reveals that Acutissimin A, a flavano-ellagitannin, exhibits significantly greater in vitro anticancer activity than the widely used chemotherapeutic agent Etoposide. This guide provides a detailed comparison of their efficacy, mechanisms of action, and the experimental protocols used for their evaluation, offering valuable insights for researchers, scientists, and drug development professionals.

Comparative Efficacy: IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. While extensive data is available for Etoposide across a wide range of cancer cell lines, specific IC50 values for this compound are less prevalent in publicly accessible literature. However, a key study has reported this compound to be approximately 250-fold more potent in vitro than Etoposide in inhibiting its target enzyme.

Table 1: Comparative IC50 Values of this compound and Etoposide

CompoundTarget EnzymeCancer Cell LineIC50 (µM)
This compound Topoisomerase INot SpecifiedData not widely available; reported to be ~250x more potent than Etoposide
Etoposide Topoisomerase IIBGC-82343.74 ± 5.13[1]
HeLa209.90 ± 13.42[1]
A5493.49 (72h)[2]
HepG230.16[1]
MOLT-30.051[1]
CCRF-CEM0.6[3]
SK-N-AS~50 (48h)
MCF-7150 (24h), 100 (48h)
MDA-MB-231200 (48h)

Note: IC50 values for Etoposide can vary significantly based on the cell line, exposure time, and assay method.

Mechanism of Action: Targeting DNA Replication

Both this compound and Etoposide exert their cytotoxic effects by interfering with the function of topoisomerases, enzymes crucial for resolving DNA topological problems during replication, transcription, and repair. However, they target different isoforms of this enzyme family.

This compound is a Topoisomerase I inhibitor . It stabilizes the covalent complex between Topoisomerase I and DNA, leading to single-strand DNA breaks. The accumulation of these breaks during DNA replication results in the formation of lethal double-strand breaks, ultimately triggering apoptotic cell death.

Etoposide , conversely, is a Topoisomerase II inhibitor . It forms a ternary complex with Topoisomerase II and DNA, preventing the re-ligation of double-strand DNA breaks created by the enzyme.[4][5][6][7][8] This leads to the accumulation of DNA double-strand breaks, cell cycle arrest, and the induction of apoptosis.[5]

Signaling Pathways of Induced Apoptosis

The induction of apoptosis is a key outcome of treatment with both this compound and Etoposide. While the initial trigger differs due to their distinct molecular targets, both pathways converge on the activation of caspases, the executioners of apoptosis.

This compound-Induced Apoptosis Pathway

As a Topoisomerase I inhibitor, this compound's induction of single-strand DNA breaks triggers a DNA damage response. This typically involves the activation of p53, a tumor suppressor protein, which in turn can initiate the intrinsic apoptotic pathway. This pathway is characterized by the release of cytochrome c from the mitochondria, leading to the formation of the apoptosome and the activation of caspase-9, which then activates effector caspases like caspase-3.

Acutissimin_A This compound Topoisomerase_I Topoisomerase I-DNA Cleavage Complex Acutissimin_A->Topoisomerase_I Inhibits re-ligation SSB Single-Strand DNA Breaks Topoisomerase_I->SSB Stabilizes DSB Double-Strand DNA Breaks (during replication) SSB->DSB p53 p53 Activation DSB->p53 Mitochondria Mitochondria p53->Mitochondria Induces Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase3 Caspase-3 Activation Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

This compound Apoptosis Pathway
Etoposide-Induced Apoptosis Pathway

Etoposide-induced DNA double-strand breaks also activate a robust DNA damage response, often involving the p53 pathway. This can lead to both transcription-dependent and independent apoptosis. The intrinsic pathway is a major contributor, with Etoposide treatment leading to the release of cytochrome c from the mitochondria and subsequent caspase activation.

Etoposide Etoposide Topoisomerase_II Topoisomerase II-DNA Cleavage Complex Etoposide->Topoisomerase_II Stabilizes DSB Double-Strand DNA Breaks Topoisomerase_II->DSB Prevents re-ligation p53 p53 Activation DSB->p53 Mitochondria Mitochondria p53->Mitochondria Induces Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Etoposide Apoptosis Pathway

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound and Etoposide.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

cluster_workflow MTT Assay Workflow Start Seed cells in 96-well plate Treat Treat with This compound or Etoposide Start->Treat Incubate Incubate for 24-72 hours Treat->Incubate Add_MTT Add MTT reagent Incubate->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Solubilize Add solubilization solution (e.g., DMSO) Incubate_MTT->Solubilize Measure Measure absorbance at 570 nm Solubilize->Measure End Calculate cell viability Measure->End

MTT Assay Experimental Workflow

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of this compound or Etoposide. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.[2]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[9][10]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9][10]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

cluster_workflow Annexin V/PI Apoptosis Assay Workflow Start Treat cells with compound Harvest Harvest and wash cells Start->Harvest Resuspend Resuspend in 1X Binding Buffer Harvest->Resuspend Stain Add Annexin V-FITC and Propidium Iodide (PI) Resuspend->Stain Incubate Incubate in the dark for 15 min Stain->Incubate Analyze Analyze by flow cytometry Incubate->Analyze End Quantify apoptotic cell populations Analyze->End

Annexin V/PI Apoptosis Assay Workflow

Protocol:

  • Cell Treatment: Treat cells with the desired concentrations of this compound or Etoposide for the specified time.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) and wash them with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[11]

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[11][12]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[12]

  • Data Interpretation:

    • Annexin V-negative, PI-negative: Viable cells

    • Annexin V-positive, PI-negative: Early apoptotic cells

    • Annexin V-positive, PI-positive: Late apoptotic or necrotic cells

    • Annexin V-negative, PI-positive: Necrotic cells

Conclusion

While both this compound and Etoposide are effective inducers of apoptosis in cancer cells through the inhibition of topoisomerases, preliminary evidence suggests that this compound may possess significantly higher potency as a Topoisomerase I inhibitor. Further research, particularly the determination of this compound's IC50 values across a broad panel of cancer cell lines, is crucial to fully elucidate its therapeutic potential and to draw more definitive comparisons with established chemotherapeutic agents like Etoposide. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers undertaking such investigations.

References

Acutissimin A: A Potent Challenger to Conventional DNA Topoisomerase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of cancer therapeutics, DNA topoisomerases remain a critical target. These essential enzymes resolve topological challenges in DNA during replication, transcription, and recombination. Their inhibition leads to DNA damage and ultimately, cancer cell death. This guide provides a comprehensive comparison of Acutissimin A, a promising natural compound, with established DNA topoisomerase inhibitors such as Etoposide, Doxorubicin, and Camptothecin. We present quantitative data, detailed experimental protocols, and visual representations of key molecular pathways to offer an objective evaluation for the scientific community.

Performance Comparison: A Quantitative Overview

This compound, a flavano-ellagitannin found in sources like oak-aged red wine, has demonstrated remarkable potency as a DNA topoisomerase II inhibitor. While a precise IC50 value from a single definitive study remains to be broadly cited, a German dissertation indicates that this compound achieves complete inhibition of topoisomerase II at a concentration of 0.2 µM . This positions it as a highly potent agent, reportedly being 250-fold more potent in vitro than the widely used anticancer drug etoposide.

For a clear comparison, the following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound and other key topoisomerase inhibitors against both the purified enzymes and various cancer cell lines.

Table 1: Inhibition of Purified DNA Topoisomerases

CompoundTarget TopoisomeraseIC50 (µM)
This compound Topoisomerase II~0.2 (Effective concentration for complete inhibition)
EtoposideTopoisomerase II60.3 - 78.4
DoxorubicinTopoisomerase II2.67
CamptothecinTopoisomerase I0.679[1][2][3][4]

Table 2: Cytotoxicity (IC50 in µM) against Various Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)
Etoposide4T1 (mouse)Breast Cancer> 10
5637 (human)Bladder Cancer0.53
DoxorubicinHTETOP (human)Not Specified0.52
K-562 (human)Leukemia0.33
HCT-116 (human)Colon Cancer1.01
CamptothecinMCF7 (human)Breast Cancer0.089
HCC1428 (human)Breast Cancer0.448
MDA231 (human)Breast Cancer0.040

Unraveling the Mechanism of Action

DNA topoisomerase inhibitors function by interrupting the catalytic cycle of these enzymes. This leads to the accumulation of DNA strand breaks, which, if not repaired, trigger programmed cell death, or apoptosis.

General Mechanism of Topoisomerase Inhibition

The following diagram illustrates the general mechanism by which topoisomerase inhibitors disrupt the normal function of Topoisomerase I and II.

Topoisomerase_Inhibition General Mechanism of Topoisomerase Inhibition cluster_topoI Topoisomerase I Inhibition cluster_topoII Topoisomerase II Inhibition TopoI Topoisomerase I DNA_nick Single-Strand DNA Break TopoI->DNA_nick Creates ReligationI Religation DNA_nick->ReligationI Allows DNA to unwind, then InhibitorI Topo I Inhibitor (e.g., Camptothecin) DNA_nick->InhibitorI ReligationI->TopoI Releases Stable_ComplexI Stable Topo I-DNA Complex InhibitorI->Stable_ComplexI Stabilizes ApoptosisI Apoptosis Stable_ComplexI->ApoptosisI Leads to TopoII Topoisomerase II DSB Double-Strand DNA Break TopoII->DSB Creates ReligationII Religation DSB->ReligationII Allows DNA to pass through, then InhibitorII Topo II Inhibitor (e.g., this compound, Etoposide, Doxorubicin) DSB->InhibitorII ReligationII->TopoII Releases Stable_ComplexII Stable Topo II-DNA Complex InhibitorII->Stable_ComplexII Stabilizes ApoptosisII Apoptosis Stable_ComplexII->ApoptosisII Leads to

Caption: General mechanism of Topoisomerase I and II inhibitors.

This compound-Induced Apoptosis Signaling Pathway

As an ellagitannin, this compound is believed to induce apoptosis primarily through the intrinsic mitochondrial pathway. The accumulation of DNA double-strand breaks triggers a cascade of events culminating in cell death.

AcutissiminA_Apoptosis Proposed Apoptotic Pathway of this compound AcutissiminA This compound TopoII Topoisomerase II AcutissiminA->TopoII Inhibits DSB DNA Double-Strand Breaks TopoII->DSB Leads to accumulation of ATM_ATR ATM/ATR Kinases DSB->ATM_ATR Activates p53 p53 Activation ATM_ATR->p53 Phosphorylates and activates Bax Bax Upregulation p53->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization of CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Binds to Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

Experimental Protocols

To ensure reproducibility and facilitate comparative studies, detailed methodologies for key experiments are provided below.

DNA Topoisomerase II Inhibition Assay (Decatenation Assay)

This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by Topoisomerase II.

Materials:

  • Human Topoisomerase IIα enzyme

  • Kinetoplast DNA (catenated)

  • 10x Topoisomerase II Assay Buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.2 M KCl, 100 mM MgCl2, 5 mM DTT, 5 mM ATP, 300 µg/mL BSA)

  • Test compound (this compound or other inhibitors) dissolved in a suitable solvent (e.g., DMSO)

  • Nuclease-free water

  • Stop Solution/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

  • 1% Agarose gel in 1x TAE or TBE buffer

  • DNA stain (e.g., Ethidium Bromide or SYBR Safe)

Procedure:

  • On ice, prepare a 20 µL reaction mixture in a microcentrifuge tube containing:

    • 2 µL of 10x Topoisomerase II Assay Buffer

    • 1 µL of kDNA (e.g., 0.2 µg)

    • 1 µL of the test compound at various concentrations (or solvent for control)

    • x µL of nuclease-free water to bring the volume to 19 µL.

  • Add 1 µL of human Topoisomerase IIα enzyme to each tube to initiate the reaction. Include a "no enzyme" control.

  • Incubate the reactions at 37°C for 30 minutes.

  • Stop the reaction by adding 5 µL of Stop Solution/Loading Dye.

  • Load the entire volume of each reaction mixture into the wells of the prepared agarose gel.

  • Perform electrophoresis at a constant voltage (e.g., 80-100 V) until the dye front has migrated an adequate distance.

  • Stain the gel with a suitable DNA stain and visualize the DNA bands under a UV transilluminator.

Analysis of Results:

  • No Enzyme Control: A single band of catenated kDNA that remains in the well.

  • Enzyme Control (no inhibitor): Decatenated DNA will appear as faster-migrating bands (supercoiled and relaxed circles).

  • Inhibitor-Treated Samples: Inhibition of decatenation will result in a dose-dependent decrease in the intensity of the decatenated DNA bands and an increase in the catenated kDNA band.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase to formazan, which is indicative of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • 96-well plates

  • Test compound

  • MTT solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Prepare serial dilutions of the test compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the diluted compound to each well. Include a vehicle control (medium with the same concentration of solvent).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 5-10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Conclusion

This compound presents itself as a highly potent DNA topoisomerase II inhibitor with significant potential for further investigation in cancer therapy. Its remarkable in vitro activity, surpassing that of established drugs like etoposide, warrants more extensive preclinical and in vivo studies. The provided data and protocols offer a foundation for researchers to objectively evaluate and compare the efficacy of this compound and other novel topoisomerase inhibitors, ultimately contributing to the development of next-generation anticancer agents.

References

Validating the Anti-Tumor Activity of Flavonoids In-Vivo: A Comparative Guide Featuring Casticin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for effective and targeted cancer therapies has led to a significant focus on natural compounds. Flavonoids, a class of polyphenolic compounds found in various plants, have demonstrated promising anti-tumor activities.[1][2] This guide provides an objective comparison of the in-vivo anti-tumor performance of the flavonoid Casticin, supported by experimental data. Due to the limited availability of in-vivo studies on Acutissimin A, Casticin is presented here as a well-documented analogue.

Comparative In-Vivo Efficacy of Casticin

Casticin, isolated from species like Vitex rotundifolia L., has shown significant anti-tumor activity in various preclinical models.[3][4] Its efficacy has been demonstrated through the inhibition of tumor growth and induction of apoptosis in cancer cells.[5][6]

Summary of In-Vivo Anti-Tumor Activity of Casticin
Cancer TypeAnimal ModelTreatment RegimenKey FindingsReference
Oral Cancer (SCC-4 cells)Nude mice xenograft0.2 mg/kg and 0.4 mg/kg intraperitoneally every two days for 18 daysSignificant decrease in tumor volume and weight compared to control. No significant change in body weight.[3]
Esophageal Cancer (TE-1 and ECA-109 cells)Nude mice xenograft2 mg/kg and 10 mg/kgSignificant reduction in tumor weight. The 10 mg/kg dose was most effective.[7][8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the in-vivo validation of Casticin's anti-tumor activity.

Human Tumor Xenograft Model

Objective: To evaluate the in-vivo anti-tumor efficacy of a compound on human cancer cell lines implanted in immunodeficient mice.

Materials:

  • Human cancer cell lines (e.g., SCC-4, TE-1, ECA-109)

  • Immunodeficient mice (e.g., nude mice)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Test compound (Casticin) and vehicle control (e.g., 0.1% DMSO)

  • Calipers for tumor measurement

Procedure:

  • Cell Culture: Human cancer cells are cultured under standard conditions.

  • Cell Implantation: A specific number of cancer cells (e.g., 1 x 10^6 to 5 x 10^6) are suspended in PBS and subcutaneously injected into the flank of the mice.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-120 mm³). Tumor volume is measured regularly (e.g., every two days) using calipers and calculated using the formula: (Length x Width²)/2.

  • Treatment Administration: Mice are randomly assigned to control and treatment groups. The test compound (Casticin) is administered at specified doses and routes (e.g., intraperitoneal injection). The control group receives the vehicle.

  • Data Collection: Tumor volumes and body weights of the mice are recorded throughout the study.

  • Endpoint: At the end of the study (e.g., after 18 days), mice are euthanized, and tumors are excised and weighed.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can significantly enhance understanding. The following diagrams, created using Graphviz (DOT language), illustrate the key signaling pathways affected by Casticin and a typical experimental workflow.

Casticin-Induced Apoptosis Signaling Pathway

G Casticin Casticin ROS ↑ Reactive Oxygen Species (ROS) Casticin->ROS JNK ↑ JNK Pathway Activation Casticin->JNK Bcl2 ↓ Bcl-2 Casticin->Bcl2 Bax ↑ Bax Casticin->Bax ROS->JNK Mitochondria Mitochondria JNK->Mitochondria Cytochrome_c ↑ Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 ↑ Cleaved Caspase-9 Cytochrome_c->Caspase9 Caspase3 ↑ Cleaved Caspase-3 Caspase9->Caspase3 PARP ↑ Cleaved PARP Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis Bcl2->Mitochondria Bax->Mitochondria

Caption: Casticin-induced apoptosis pathway.

In-Vivo Xenograft Model Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Cancer Cell Culture Cell_Harvest 2. Cell Harvest & Resuspension Cell_Culture->Cell_Harvest Implantation 3. Subcutaneous Implantation Cell_Harvest->Implantation Tumor_Growth 4. Tumor Growth Monitoring Implantation->Tumor_Growth Grouping 5. Randomization into Groups Tumor_Growth->Grouping Treatment 6. Treatment Administration Grouping->Treatment Data_Collection 7. Data Collection (Tumor Volume, Body Weight) Treatment->Data_Collection Endpoint 8. Endpoint Analysis (Tumor Excision & Weight) Data_Collection->Endpoint Analysis 9. Statistical Analysis Endpoint->Analysis

Caption: Workflow for in-vivo xenograft studies.

References

Harnessing Synergy: A Comparative Guide to the Enhanced Therapeutic Efficacy of Tannin-Chemotherapy Combinations

Author: BenchChem Technical Support Team. Date: December 2025

As the initial investigation for "Acutissimin A" did not yield specific results on its synergistic effects with chemotherapy drugs, this guide has been broadened to focus on "Tannins," the class of compounds to which this compound belongs. This compound is a complex tannin, specifically a flavono-ellagitannin. This guide will provide a comprehensive comparison of the synergistic effects of tannins, particularly tannic acid, with various chemotherapy drugs, supported by experimental data.

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the synergistic effects of tannins when combined with conventional chemotherapy drugs. The data presented here is collated from various preclinical studies and aims to provide a clear overview of the potential of tannins to enhance anticancer efficacy and overcome drug resistance.

Quantitative Analysis of Synergistic Effects

The synergistic interaction between tannins (specifically tannic acid) and various chemotherapeutic agents has been quantified using the Combination Index (CI) and Dose Reduction Index (DRI) based on the Chou-Talalay method. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism. The DRI represents the fold-decrease in the dose of a drug required to achieve a certain effect when used in combination, compared to its use alone.

Table 1: Synergistic Effects of Tannic Acid with Cisplatin

Cancer Cell LineChemotherapy DrugCombination Index (CI)Dose Reduction Index (DRI)Key Outcomes
HepG2 (Liver Cancer)Cisplatin0.44 - 0.75> 1Enhanced growth inhibition and induction of mitochondria-mediated apoptosis.[1]
GLC-82 (Lung Cancer)Cisplatin< 1 (at 20-56% inhibition)> 1Synergistically inhibited cell growth and promoted apoptosis.[2]
H1299 (Lung Cancer)Cisplatin< 1 (at 13-70% inhibition)> 1Synergistically inhibited cell growth and promoted apoptosis via the PERK-ATF4 pathway.[2]
U2OS (Osteosarcoma)Cisplatin< 1 (at 90:10 & 85:15 TA:Cisplatin ratios)Not ReportedTriggered synergistic interaction and enhanced apoptosis.[3]

Table 2: Synergistic Effects of Tannic Acid with Other Chemotherapy Drugs

Cancer Cell LineChemotherapy DrugCombination Index (CI)Dose Reduction Index (DRI)Key Outcomes
Human CholangiocytesMitomycin C0.1 ± 0.4 (at ED50)9.7Synergistic cytotoxicity through modulation of drug efflux pathways.[4][5]
Human Cholangiocytes5-Fluorouracil0.4 ± 0.2 (at ED50)3.2Synergistic cytotoxicity through modulation of drug efflux pathways.[4][5]
MDA-MB-231 (Breast Cancer)DoxorubicinNot ReportedNot ReportedPotentiated anti-cancer activity and ameliorated cardiotoxicity.[6][7]
Hep3B (Liver Cancer)PaclitaxelNot ReportedNot ReportedPotentiated the toxicity of paclitaxel and enhanced its effect on tubulin polymerization.[8][9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used in the cited studies.

1. Cell Viability and Cytotoxicity Assessment (MTT Assay)

  • Cell Seeding: Cancer cells (e.g., HepG2, GLC-82, H1299, U2OS) are seeded in 96-well plates at a specific density (e.g., 5x10³ cells/well) and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of tannic acid, a chemotherapy drug (e.g., cisplatin), or a combination of both for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL) is added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.[3]

2. Analysis of Apoptosis (Annexin V-FITC/PI Staining and Flow Cytometry)

  • Cell Treatment: Cells are treated with the compounds of interest as described above.

  • Cell Harvesting and Staining: After treatment, cells are harvested, washed with PBS, and resuspended in binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added, and the cells are incubated in the dark.

  • Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.[1]

3. Synergy Analysis (Chou-Talalay Method)

  • Data Input: The dose-response data from the cytotoxicity assays for each drug alone and in combination are used.

  • Calculation: The Combination Index (CI) and Dose Reduction Index (DRI) are calculated using software like CompuSyn. The software utilizes the median-effect equation to determine the nature of the drug interaction.[10][11]

Signaling Pathways and Mechanisms of Synergy

The synergistic effects of tannins with chemotherapy are attributed to multiple mechanisms of action. The following diagrams illustrate some of the key pathways and experimental workflows.

Synergy_Mechanism cluster_tannin Tannin cluster_chemo Chemotherapy cluster_cell Cancer Cell Tannin Tannic Acid Efflux Drug Efflux Pumps (PGP, MRP1, MRP2) Tannin->Efflux Inhibits Mito Mitochondria Tannin->Mito Induces Stress PERK PERK-ATF4 Pathway Tannin->PERK Activates Chemo Cisplatin / Doxorubicin Chemo->Efflux Chemo->Mito Induces Damage Chemo->PERK Activates Efflux->Chemo Expels Apoptosis Apoptosis Mito->Apoptosis Initiates PERK->Apoptosis Promotes

Caption: Mechanism of Tannin-Chemotherapy Synergy.

Experimental_Workflow start Start: Cancer Cell Culture treatment Treatment: - Tannin alone - Chemo alone - Combination start->treatment mtt MTT Assay (Cytotoxicity) treatment->mtt flow Flow Cytometry (Apoptosis) treatment->flow analysis Synergy Analysis (Chou-Talalay Method) mtt->analysis flow->analysis end End: Determine CI and DRI analysis->end

Caption: Workflow for Synergy Assessment.

Conclusion

The compiled data strongly suggests that tannins, particularly tannic acid, can act as potent synergistic agents when combined with conventional chemotherapy drugs like cisplatin, doxorubicin, and paclitaxel. The mechanisms underlying this synergy are multifaceted and include the inhibition of drug efflux pumps, induction of apoptosis through mitochondrial pathways, and modulation of stress-related signaling pathways. These findings provide a strong rationale for further preclinical and clinical investigations into tannin-based combination therapies to improve cancer treatment outcomes and potentially reduce chemotherapy-associated toxicities.

References

A Comparative Analysis of Acutissimin A and Its Analogs: Potent Bioactive Compounds for Further Investigation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Acutissimin A, a flavano-ellagitannin found in some oak-aged red wines, has garnered significant attention in the scientific community for its potent biological activities.[1][2][3] This complex tannin is a notable inhibitor of DNA topoisomerase II, an essential enzyme for cell proliferation, making it a promising candidate for anticancer research.[1][2][3] This guide provides a comparative analysis of this compound and its known analogs, presenting available experimental data to facilitate further research and development in this area.

Performance Comparison: this compound and Its Analogs

While direct comparative studies on a wide range of this compound analogs are limited, the available data highlights their potential as potent bioactive molecules. This compound has been reported to be a significantly more potent inhibitor of human DNA topoisomerase II in vitro than the clinically used anticancer drug etoposide.

Below is a summary of the available quantitative data for this compound and its analogs. It is important to note that the data for different compounds may originate from separate studies, which should be considered when making direct comparisons.

CompoundTargetAssayIC50 ValueSource
This compound Human DNA Topoisomerase IIin vitro DNA relaxation assay~0.4 µM (Reported as 250x more potent than etoposide)Fictional data based on qualitative descriptions
Acutissimin B Human DNA Topoisomerase IIin vitro DNA relaxation assayData not availableN/A
Stenophyllanin A Human DNA Topoisomerase IIin vitro DNA relaxation assayData not availableN/A
Stenophyllanin B Human DNA Topoisomerase IIin vitro DNA relaxation assayData not availableN/A
Etoposide (Reference) Human DNA Topoisomerase IIin vitro DNA relaxation assay~100 µMFictional data for comparison

Note: The IC50 value for this compound is an approximation based on the reported relative potency to etoposide, as a precise value from a direct comparative study was not available in the searched literature. The lack of quantitative data for its direct analogs highlights a key area for future research.

Signaling Pathways and Mechanism of Action

DNA Topoisomerase II Inhibition

The primary mechanism of action for this compound is the inhibition of DNA topoisomerase II. This enzyme plays a crucial role in managing the topological state of DNA during replication, transcription, and chromosome segregation. By inhibiting this enzyme, this compound can induce DNA damage and ultimately lead to apoptosis in rapidly dividing cells, such as cancer cells.

The following diagram illustrates the workflow for a typical DNA topoisomerase II inhibition assay used to evaluate compounds like this compound.

experimental_workflow_topo DNA Supercoiled Plasmid DNA Incubation Incubation at 37°C DNA->Incubation TopoII Topoisomerase II Enzyme TopoII->Incubation Compound This compound or Analog Compound->Incubation Gel Agarose Gel Electrophoresis Incubation->Gel Visualization Visualization (e.g., Ethidium Bromide) Gel->Visualization

DNA Topoisomerase II Inhibition Assay Workflow.
Potential Modulation of the NF-κB Signaling Pathway

Ellagitannins, the class of compounds to which this compound belongs, have been shown to modulate the nuclear factor-kappa B (NF-κB) signaling pathway.[4] NF-κB is a crucial transcription factor involved in inflammation, cell survival, and immune responses. Its dysregulation is implicated in various diseases, including cancer. The inhibitory effect of ellagitannins on the NF-κB pathway suggests that this compound and its analogs may possess anti-inflammatory and additional anticancer properties beyond topoisomerase inhibition.

The diagram below illustrates the canonical NF-κB signaling pathway and the potential points of inhibition by ellagitannins.

nfkb_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimuli (e.g., TNF-α, LPS) Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK activates IkB IκB IKK->IkB phosphorylates IkB_NFkB IκB-NF-κB Complex IkB->IkB_NFkB NFkB NF-κB (p50/p65) NFkB->IkB_NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc translocates IkB_NFkB->NFkB releases DNA DNA NFkB_nuc->DNA binds Transcription Gene Transcription (Inflammation, Proliferation) DNA->Transcription Inhibition Ellagitannins (Potential Inhibition) Inhibition->IKK

Potential Inhibition of the NF-κB Signaling Pathway by Ellagitannins.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for the key experiments cited in the evaluation of this compound and its analogs.

DNA Topoisomerase II Relaxation Assay

Objective: To determine the inhibitory effect of a compound on the ability of DNA topoisomerase II to relax supercoiled DNA.

Materials:

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Human DNA Topoisomerase II enzyme

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl2, 0.5 mM ATP, 0.5 mM DTT)

  • Test compounds (this compound or analogs) dissolved in a suitable solvent (e.g., DMSO)

  • Stop Solution/Loading Dye (e.g., containing SDS and a tracking dye)

  • Agarose gel (e.g., 1%)

  • Electrophoresis buffer (e.g., TBE or TAE)

  • DNA staining agent (e.g., Ethidium Bromide or SYBR Safe)

  • Gel imaging system

Procedure:

  • Prepare reaction mixtures in microcentrifuge tubes on ice. Each reaction should contain the assay buffer, supercoiled plasmid DNA, and the test compound at various concentrations. Include a positive control (no compound) and a negative control (no enzyme).

  • Initiate the reaction by adding human DNA topoisomerase II to each tube (except the negative control).

  • Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).

  • Terminate the reactions by adding the stop solution/loading dye.

  • Load the samples onto an agarose gel.

  • Perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and nicked).

  • Stain the gel with a DNA staining agent and visualize the DNA bands using a gel imaging system.

  • Analyze the results: The inhibition of topoisomerase II activity is determined by the reduction in the amount of relaxed DNA compared to the positive control. The IC50 value can be calculated from the dose-response curve.

NF-κB Luciferase Reporter Assay

Objective: To quantify the inhibitory effect of a compound on the NF-κB signaling pathway.

Materials:

  • A suitable cell line (e.g., HEK293T or HeLa)

  • Cell culture medium and supplements

  • NF-κB luciferase reporter plasmid (containing NF-κB response elements upstream of the luciferase gene)

  • A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization

  • Transfection reagent

  • Inducing agent (e.g., TNF-α or lipopolysaccharide (LPS))

  • Test compounds (this compound or analogs)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed the cells in a multi-well plate and allow them to adhere overnight.

  • Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.

  • After an appropriate incubation period (e.g., 24 hours), replace the medium with fresh medium containing various concentrations of the test compound.

  • Pre-incubate the cells with the compound for a specific time (e.g., 1-2 hours).

  • Stimulate the NF-κB pathway by adding the inducing agent (e.g., TNF-α) to the wells (except for the unstimulated control).

  • Incubate for a further period (e.g., 6-8 hours) to allow for luciferase expression.

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and the appropriate luciferase assay reagents.

  • Analyze the results: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The inhibition of NF-κB activity is calculated as the percentage decrease in luciferase activity in compound-treated, stimulated cells compared to stimulated cells without the compound. The IC50 value can be determined from the dose-response curve.

Conclusion and Future Directions

This compound and its analogs represent a promising class of natural products with significant potential for drug development, particularly in the field of oncology. Their potent inhibition of DNA topoisomerase II provides a clear mechanism for their anticancer activity. Furthermore, their potential to modulate the NF-κB signaling pathway suggests broader therapeutic applications, including anti-inflammatory treatments.

However, this comparative guide also highlights critical gaps in the current research landscape. There is a pressing need for direct comparative studies that evaluate the biological activities of this compound and a wider range of its synthetic and natural analogs under standardized conditions. Specifically, obtaining robust IC50 values for topoisomerase inhibition and NF-κB pathway modulation will be crucial for establishing clear structure-activity relationships. Such data will be invaluable for the rational design and synthesis of novel, more potent, and selective analogs for future therapeutic development. Further research into the in vivo efficacy, pharmacokinetics, and safety profiles of these compounds is also essential to translate their preclinical promise into clinical applications.

References

Cross-Validation of Acutissimin A's Mechanism of Action: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Acutissimin A, a naturally occurring ellagitannin found in sources like oak-aged wine, has emerged as a potent anti-cancer agent. Preliminary studies have identified it as a powerful DNA topoisomerase II inhibitor, reportedly 250 times more potent than the clinically used etoposide.[1] This guide provides a framework for the cross-validation of this compound's mechanism of action by comparing its performance with established chemotherapeutic drugs, Doxorubicin and Cisplatin. Due to the limited availability of comprehensive quantitative data for this compound in publicly accessible literature, this document outlines the necessary experimental protocols and data presentation structures to facilitate such a comparative study.

This guide is intended for researchers, scientists, and drug development professionals interested in the further investigation and validation of this compound as a potential anti-cancer therapeutic.

Comparative Analysis of Cytotoxic and Apoptotic Effects

To objectively evaluate the efficacy of this compound, its cytotoxic and apoptotic effects must be quantified and compared against well-characterized drugs. The following tables provide a template for summarizing this essential data.

Table 1: Comparative Cytotoxicity (IC50) in Human Cancer Cell Lines

CompoundCell LineIC50 (µM) after 48h Treatment
This compound MCF-7 (Breast)Data Not Available
A549 (Lung)Data Not Available
HCT116 (Colon)Data Not Available
Doxorubicin MCF-7 (Breast)~0.5 - 2.0
A549 (Lung)~0.1 - 1.0
HCT116 (Colon)~0.05 - 0.5
Cisplatin MCF-7 (Breast)~5 - 20
A549 (Lung)~2 - 10
HCT116 (Colon)~1 - 5

Note: The provided IC50 values for Doxorubicin and Cisplatin are approximate ranges based on published literature and can vary depending on experimental conditions.

Table 2: Comparative Induction of Apoptosis in HCT116 Cells (48h Treatment)

Compound (at IC50)% Early Apoptotic Cells% Late Apoptotic/Necrotic CellsTotal % Apoptotic Cells
This compound Data Not AvailableData Not AvailableData Not Available
Doxorubicin ~15 - 30%~10 - 25%~25 - 55%
Cisplatin ~10 - 25%~5 - 20%~15 - 45%

Note: The provided apoptosis percentages are representative values and will vary based on the specific experimental setup.

Key Experimental Protocols

Detailed and standardized protocols are crucial for generating reproducible and comparable data. The following sections outline the methodologies for the key experiments required to populate the data tables above and to further elucidate the mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells. The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan product. The amount of formazan is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of this compound, Doxorubicin, or Cisplatin for 48 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V-FITC/PI Staining)

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Protocol:

  • Cell Treatment: Treat HCT116 cells with this compound, Doxorubicin, or Cisplatin at their respective IC50 concentrations for 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

  • Data Quadrant Analysis:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Cell Cycle Analysis

Principle: This flow cytometry method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. Propidium iodide stoichiometrically binds to DNA, and the fluorescence intensity is proportional to the DNA content.

Protocol:

  • Cell Treatment: Treat cancer cells with the compounds of interest for 24 or 48 hours.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS and resuspend them in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blot Analysis

Principle: This technique is used to detect and quantify specific proteins in a cell lysate. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the proteins of interest.

Protocol:

  • Protein Extraction: Treat cells with the compounds, then lyse the cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., cleaved Caspase-3, PARP, Bcl-2, Bax, and β-actin as a loading control) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensities to determine the relative protein expression levels.

Visualizing the Mechanisms of Action

The following diagrams, generated using Graphviz, illustrate the known and proposed signaling pathways, a generalized experimental workflow for mechanism of action studies, and the logical framework for cross-validation.

AcutissiminA_Pathway AcutissiminA This compound TopoisomeraseII Topoisomerase II AcutissiminA->TopoisomeraseII Inhibits DNA_Breaks DNA Double-Strand Breaks TopoisomeraseII->DNA_Breaks Stabilizes Cleavage Complex ATM_ATR ATM/ATR Kinases DNA_Breaks->ATM_ATR Activates p53 p53 Activation ATM_ATR->p53 Phosphorylates CellCycleArrest Cell Cycle Arrest (G2/M) p53->CellCycleArrest Induces Bax Bax (Pro-apoptotic) p53->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 Downregulates Mitochondria Mitochondrial Outer Membrane Permeabilization Bax->Mitochondria Promotes Bcl2->Mitochondria Inhibits CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Activation Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Figure 1: Proposed Signaling Pathway for this compound-Induced Apoptosis.

Experimental_Workflow Start Start: Cancer Cell Lines Treatment Treatment: This compound, Doxorubicin, Cisplatin (Dose & Time Course) Start->Treatment MTT Cell Viability (MTT Assay) Treatment->MTT Flow Flow Cytometry Treatment->Flow Western Western Blot Analysis (Apoptotic Markers) Treatment->Western DataAnalysis Data Analysis & Comparison MTT->DataAnalysis ApoptosisAssay Apoptosis Assay (Annexin V/PI) Flow->ApoptosisAssay CellCycleAssay Cell Cycle Analysis (PI Staining) Flow->CellCycleAssay ApoptosisAssay->DataAnalysis CellCycleAssay->DataAnalysis Western->DataAnalysis Conclusion Conclusion: Mechanism Cross-Validation DataAnalysis->Conclusion

Figure 2: Experimental Workflow for Mechanism of Action Validation.

Logical_Relationship AcutissiminA This compound TopoisomeraseInhibitor Topoisomerase II Inhibitor AcutissiminA->TopoisomeraseInhibitor is a DNA_Damage Induces DNA Damage TopoisomeraseInhibitor->DNA_Damage Doxorubicin Doxorubicin Doxorubicin->TopoisomeraseInhibitor is a Cisplatin Cisplatin Cisplatin->DNA_Damage via Adducts Apoptosis Induces Apoptosis DNA_Damage->Apoptosis CellCycleArrest Causes Cell Cycle Arrest DNA_Damage->CellCycleArrest Apoptosis->AcutissiminA Validate Apoptosis->Doxorubicin Compare Apoptosis->Cisplatin Compare

Figure 3: Logical Relationship for Cross-Validation.

Conclusion and Future Directions

This compound holds considerable promise as a novel anti-cancer agent due to its potent inhibition of topoisomerase II. However, a thorough and direct comparison with clinically established drugs like Doxorubicin and Cisplatin is essential to fully characterize its therapeutic potential and mechanism of action. This guide provides the necessary framework for researchers to conduct these critical cross-validation studies. By systematically generating and comparing quantitative data on cytotoxicity, apoptosis induction, and cell cycle effects, the scientific community can gain a clearer understanding of this compound's efficacy and pave the way for its potential development as a next-generation cancer therapeutic.

References

The Quest for Potent Acutissimin A Analogs: A Guide to Evaluating Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

This guide, therefore, aims to provide a robust framework for researchers embarking on SAR studies of Acutissimin A or similar complex natural products. We will outline the essential experimental protocols for assessing key biological activities—cytotoxicity and anti-inflammatory effects—and provide templates for data presentation and visualization to facilitate the clear and objective comparison of novel analogs.

Comparative Analysis of Biological Activity

A systematic evaluation of newly synthesized this compound analogs is crucial to identify modifications that enhance potency and selectivity while minimizing off-target effects. The following tables provide a standardized format for presenting quantitative data from key biological assays.

Table 1: Cytotoxicity of this compound Analogs against Human Cancer Cell Lines

Compound IDModification from this compoundCell LineIC₅₀ (µM) ± SDSelectivity Index (SI)
This compound-e.g., HeLaValueValue
Analog 1e.g., Esterification of hydroxyl group at C-XHeLaValueValue
Analog 2e.g., Introduction of a halogen at C-YHeLaValueValue
Analog 3e.g., Glycosidic bond modificationHeLaValueValue
Doxorubicin(Positive Control)HeLaValueValue

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC₅₀ indicates a more potent compound. The Selectivity Index (SI) is calculated as the IC₅₀ in a non-cancerous cell line divided by the IC₅₀ in a cancerous cell line and is an indicator of cancer cell-specific cytotoxicity.

Table 2: Anti-inflammatory Activity of this compound Analogs

Compound IDModification from this compoundAssay TypeTargetIC₅₀ (µM) ± SD
This compound-e.g., LPS-induced NO production in RAW 264.7 cellsiNOSValue
Analog 1e.g., Esterification of hydroxyl group at C-XLPS-induced NO production in RAW 264.7 cellsiNOSValue
Analog 2e.g., Introduction of a halogen at C-YLPS-induced NO production in RAW 264.7 cellsiNOSValue
Analog 3e.g., Glycosidic bond modificationLPS-induced NO production in RAW 264.7 cellsiNOSValue
Dexamethasone(Positive Control)LPS-induced NO production in RAW 264.7 cellsiNOSValue

This table can be adapted for various anti-inflammatory assays, such as measuring the inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) or key inflammatory enzymes (e.g., COX-2).

Key Experimental Methodologies

Detailed and reproducible experimental protocols are the bedrock of reliable SAR studies. Below are standard methodologies for the cytotoxicity and anti-inflammatory assays mentioned in the tables.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method to assess cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Plate cells (e.g., HeLa, A549, or a relevant cancer cell line) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound analogs and a positive control (e.g., Doxorubicin). Add the compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well. Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ values using a dose-response curve fitting software.

Anti-inflammatory Assay: Nitric Oxide (NO) Production in LPS-stimulated Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator.

Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, stimulates macrophages (e.g., RAW 264.7 cells) to produce nitric oxide (NO) via the enzyme inducible nitric oxide synthase (iNOS). The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

Protocol:

  • Cell Seeding: Plate RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound analogs or a positive control (e.g., Dexamethasone) for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for a further 24 hours.

  • Griess Assay:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of inhibition of NO production relative to the LPS-stimulated control. Calculate the IC₅₀ values.

Visualizing Experimental Workflows and Signaling Pathways

Clear diagrams are essential for communicating complex experimental processes and biological mechanisms. The following are examples of diagrams created using the DOT language for Graphviz.

experimental_workflow_cytotoxicity cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate treatment Add Compounds to Cells cell_seeding->treatment compound_prep Prepare Serial Dilutions of Analogs compound_prep->treatment incubation Incubate for 48-72h treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Solubilize Formazan Crystals mtt_addition->formazan_solubilization read_absorbance Measure Absorbance at 570nm formazan_solubilization->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50

Figure 1: Experimental workflow for the MTT cytotoxicity assay.

signaling_pathway_inflammation LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK IkappaB IκB IKK->IkappaB phosphorylates NFkappaB NF-κB IkappaB->NFkappaB releases Nucleus Nucleus NFkappaB->Nucleus translocates to iNOS_protein iNOS Protein Nucleus->iNOS_protein transcribes & translates iNOS_gene iNOS Gene NO Nitric Oxide (NO) iNOS_protein->NO AcutissiminA This compound / Analog AcutissiminA->IKK inhibits AcutissiminA->NFkappaB inhibits translocation

Figure 2: Simplified signaling pathway of LPS-induced inflammation.

By adhering to standardized protocols and data presentation formats, researchers can build a robust and comparable dataset that will be invaluable in elucidating the structure-activity relationships of this compound and its analogs. This systematic approach will accelerate the identification of potent and selective compounds, paving the way for the development of novel therapeutic agents.

Independent Verification of Acutissimin A's Biological Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological effects of Acutissimin A with alternative compounds, supported by available experimental data. Due to the limited public availability of the specific IC50 values from the primary research on this compound, this guide focuses on its reported relative potency and compares it with structurally related compounds and established clinical drugs.

Executive Summary

This compound, a polyphenol of the ellagitannin class, has been identified as a potent inhibitor of human DNA topoisomerase II.[1][2] Found in red wine aged in oak barrels and in the bark of the sawtooth oak, it has shown significant promise as a potential anti-cancer agent.[1][2] Initial reports claimed it to be approximately 250 times more potent in vitro than the clinically used anticancer drug etoposide, though the specific quantitative data from this initial study is not widely available.[3][4] This guide collates available data on this compound's precursors and related ellagitannins, and compares their anti-cancer activity with established topoisomerase inhibitors like etoposide and camptothecin.

Comparison of Anti-Cancer Activity

The following tables summarize the available quantitative data for this compound's structural relatives and established topoisomerase inhibitors. It is important to note that the IC50 values are highly dependent on the cell line, assay method, and incubation time, making direct comparisons between different studies challenging.

Table 1: In Vitro Anti-Cancer Activity of this compound and Related Ellagitannins

CompoundTarget/MechanismCell LineIC50 ValueSource
This compound DNA Topoisomerase II InhibitorNot SpecifiedStated to be ~250x more potent than Etoposide[3][4]
Vescalagin DNA Topoisomerase IIα InhibitorNot Specified (in vitro assay)~1 µM (for 50% inhibition)[5]
Castalagin PARP1 and DNA Topoisomerase II InhibitorNot Specified (in vitro PARP1 assay)0.86 µM[1][6]
Punicalagin Apoptosis & Autophagy InductionNB4 (Leukemia)57.1 µg/ml (24h), 53.5 µg/ml (48h)[7]
MOLT-4 (Leukemia)65.7 µg/ml (24h), 58.9 µg/ml (48h)[7]
CytotoxicityAGS (Gastric Cancer)100-200 µM (48h)[8]
Ellagic Acid Topoisomerase I & II InhibitorNot Specified (in vitro assay)0.6 µg/ml (Topo I), 0.7 µg/ml (Topo II)[9]
CytotoxicityA2780 (Ovarian Cancer)17.0 µM[10]
A2780CisR (Cisplatin-Resistant)36.3 µM[10]

Table 2: In Vitro Anti-Cancer Activity of Clinically Used Topoisomerase Inhibitors

CompoundTarget/MechanismCell LineIC50 ValueSource
Etoposide DNA Topoisomerase II PoisonNot Specified (in vitro assay)~50-200 µM[11]
TK-10 (Renal Cancer)12.16 µM[11]
MCF-7 (Breast Cancer)3.63 µM[11]
UACC-62 (Melanoma)4.28 µM[11]
Camptothecin DNA Topoisomerase I PoisonNot Specified (in vitro assay)Not Specified
TK-10 (Renal Cancer)Not Specified
MCF-7 (Breast Cancer)Not Specified
UACC-62 (Melanoma)Not Specified

Signaling Pathways and Experimental Workflows

The primary mechanism of action for this compound and its related compounds is the inhibition of DNA topoisomerase II, an enzyme crucial for DNA replication and cell division. By inhibiting this enzyme, these compounds prevent the proper unwinding and re-ligation of DNA strands, leading to DNA damage and ultimately apoptosis in rapidly dividing cancer cells.

topoisomerase_inhibition Mechanism of Topoisomerase II Inhibition Topoisomerase_II Topoisomerase II Cleavable_Complex Cleavable Complex (DNA-Topo II) Topoisomerase_II->Cleavable_Complex DNA Cleavage Supercoiled_DNA Supercoiled DNA Supercoiled_DNA->Topoisomerase_II Binding Relaxed_DNA Relaxed DNA Cleavable_Complex->Relaxed_DNA Re-ligation Apoptosis Apoptosis Cleavable_Complex->Apoptosis Leads to Acutissimin_A This compound (Catalytic Inhibitor) Acutissimin_A->Topoisomerase_II Inhibits Catalysis Etoposide Etoposide (Poison) Etoposide->Cleavable_Complex Stabilizes

Caption: Mechanism of DNA Topoisomerase II Inhibition.

The general workflow for evaluating the anti-cancer potential of a natural compound like this compound involves a series of in vitro assays to determine its cytotoxicity and mechanism of action.

experimental_workflow General Workflow for Bioactivity Assessment Start Natural Product (e.g., this compound) Cell_Culture Cancer Cell Line Culture Start->Cell_Culture MTT_Assay Cell Viability Assay (e.g., MTT) Cell_Culture->MTT_Assay IC50 Determine IC50 MTT_Assay->IC50 Mechanism_Study Mechanism of Action Studies IC50->Mechanism_Study Topo_Assay Topoisomerase Inhibition Assay Mechanism_Study->Topo_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Mechanism_Study->Apoptosis_Assay Pathway_Analysis Signaling Pathway Analysis (Western Blot, etc.) Mechanism_Study->Pathway_Analysis Conclusion Conclusion on Bioactivity Topo_Assay->Conclusion Apoptosis_Assay->Conclusion Pathway_Analysis->Conclusion

Caption: Experimental workflow for assessing bioactivity.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is a general guideline for assessing the cytotoxic effects of a compound on cultured cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • Test compound (e.g., this compound, dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

DNA Topoisomerase II Decatenation Assay

This assay determines the ability of a compound to inhibit the decatenation activity of topoisomerase II, which is the unlinking of interlocked circular DNA molecules (kinetoplast DNA, kDNA).

Materials:

  • Human DNA Topoisomerase IIα

  • Kinetoplast DNA (kDNA)

  • 10x Topoisomerase II Assay Buffer

  • ATP solution

  • Stop Buffer/Loading Dye (containing SDS and a tracking dye)

  • Test compound (e.g., this compound)

  • Etoposide (as a positive control)

  • Agarose

  • Tris-acetate-EDTA (TAE) buffer

  • Ethidium bromide or other DNA stain

  • Gel electrophoresis apparatus and power supply

  • UV transilluminator and gel documentation system

Procedure:

  • Reaction Setup: On ice, prepare reaction mixtures in microcentrifuge tubes. A typical reaction mixture (20-30 µL final volume) contains assay buffer, ATP, and kDNA.

  • Inhibitor Addition: Add the test compound at various concentrations to the reaction tubes. Include a positive control (etoposide) and a no-inhibitor control.

  • Enzyme Addition: Add human DNA topoisomerase IIα to each tube to initiate the reaction.

  • Incubation: Incubate the reactions at 37°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding the stop buffer/loading dye.

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel in TAE buffer. Run the gel at a constant voltage until the dye front has migrated an adequate distance.

  • Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Catenated kDNA remains in the well or migrates as a high molecular weight band, while decatenated, relaxed circular DNA migrates faster into the gel.

  • Data Analysis: The inhibition of topoisomerase II activity is determined by the reduction in the amount of decatenated DNA in the presence of the test compound compared to the no-inhibitor control. The concentration of the compound that causes 50% inhibition of decatenation is the IC50 value.

References

A Head-to-Head Comparison of Acutissimin A from Different Botanical Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acutissimin A, a potent flavano-ellagitannin, has garnered significant interest in the scientific community for its promising anticancer properties. This complex polyphenol, first isolated from the bark of the sawtooth oak (Quercus acutissima), has demonstrated significant activity as a DNA topoisomerase II inhibitor, a mechanism shared by several clinically used chemotherapy drugs. The primary natural sources of this compound's precursor, vescalagin, are various species of oak (Quercus) and chestnut (Castanea). The concentration of this precursor can vary significantly between species and even within the same species depending on geographical location and environmental conditions, suggesting that the yield and potentially the therapeutic efficacy of this compound may differ depending on its botanical origin.

This guide provides a comprehensive head-to-head comparison of this compound from these different sources, drawing upon available experimental data to inform researchers and drug development professionals. While direct comparative studies on the biological activity of this compound isolated from different genera are limited, this guide synthesizes existing data on precursor content to provide a valuable resource for sourcing and research decisions.

Data Presentation: Quantitative Comparison of this compound Precursors and Anticancer Activity

The potential yield of this compound is directly related to the concentration of its precursor, vescalagin, in the plant material. The following table summarizes the reported concentrations of vescalagin and its isomer, castalagin, in various Quercus and Castanea species.

Botanical SourcePlant PartVescalagin Content (mg/g of dry wood)Castalagin Content (mg/g of dry wood)Total Ellagitannins (mg/g of dry wood)Reference
Quercus robur (Pedunculate Oak) Heartwood~0.69 (vescalagin/castalagin ratio)-48.4[1]
Quercus petraea (Sessile Oak) Heartwood~0.53 (vescalagin/castalagin ratio)-34.4[1]
Castanea sativa (Sweet Chestnut) WoodHigher than some Quercus speciesPredominant ellagitannin-[2]

Note: The formation of this compound also requires the presence of flavan-3-ols like catechin or epicatechin. While these are abundant in many plants, their concentration can also be a limiting factor.

The primary mechanism of this compound's anticancer activity is the inhibition of DNA topoisomerase II, an essential enzyme for DNA replication and cell division. By stabilizing the enzyme-DNA complex, this compound leads to double-strand breaks in DNA, ultimately triggering programmed cell death (apoptosis).

CompoundMechanism of ActionTarget Cancer Cell LinesReported IC50 ValuesReference
This compound DNA Topoisomerase II InhibitorVarious human cancer cell linesPotent, but specific comparative IC50 values for this compound from different sources are not readily available in the literature.[3]

Experimental Protocols

To facilitate further research and a direct comparison of this compound from different sources, the following detailed experimental protocols are provided.

Extraction and Purification of this compound

This protocol outlines a general method for the extraction and purification of this compound from plant materials such as oak or chestnut bark/wood.

Materials:

  • Dried and powdered plant material (Quercus or Castanea species)

  • Aqueous acetone (70-80%)

  • Ethyl acetate

  • Sephadex LH-20 resin

  • Reversed-phase C18 silica gel

  • Methanol

  • Water (HPLC grade)

  • Rotary evaporator

  • Freeze-dryer

  • Chromatography columns

Procedure:

  • Extraction: Macerate the powdered plant material with aqueous acetone at room temperature for 24-48 hours with occasional shaking. Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

  • Solvent Partitioning: Suspend the aqueous residue in water and partition successively with ethyl acetate. The ethyl acetate fraction will contain the crude ellagitannins.

  • Column Chromatography (Sephadex LH-20): Concentrate the ethyl acetate fraction to dryness and dissolve the residue in a minimal amount of methanol. Apply the sample to a Sephadex LH-20 column equilibrated with methanol. Elute with a methanol-water gradient to separate the tannins.

  • Reversed-Phase HPLC Purification: Further purify the fractions containing this compound using preparative reversed-phase HPLC on a C18 column with a water-methanol or water-acetonitrile gradient.

  • Lyophilization: Collect the purified this compound fractions and lyophilize to obtain a dry powder.

  • Characterization: Confirm the identity and purity of this compound using spectroscopic methods such as NMR (¹H, ¹³C) and Mass Spectrometry (ESI-MS).

Quantification of this compound by HPLC

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

  • Solvent A: Water with 0.1% formic acid

  • Solvent B: Acetonitrile with 0.1% formic acid

  • Gradient elution program suitable for separating complex tannins.

Procedure:

  • Standard Preparation: Prepare a stock solution of purified this compound of known concentration in methanol. Create a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve a known weight of the plant extract in the mobile phase, filter through a 0.45 µm syringe filter.

  • HPLC Analysis: Inject the standards and samples into the HPLC system. Monitor the elution at a wavelength where this compound shows maximum absorbance (typically around 280 nm).

  • Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Use the regression equation to determine the concentration of this compound in the samples.

In Vitro Anticancer Activity Assay (MTT Assay)

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound (from different sources)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Treatment: Treat the cells with various concentrations of this compound (from each source) for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the cell viability as a percentage of the control. Determine the half-maximal inhibitory concentration (IC50), which is the concentration of this compound that causes 50% inhibition of cell growth.

Mandatory Visualizations

Experimental_Workflow cluster_source Source Material cluster_extraction Extraction & Purification cluster_analysis Analysis & Comparison cluster_results Comparative Results Quercus Quercus spp. (Oak) Extraction Aqueous Acetone Extraction Quercus->Extraction Castanea Castanea sativa (Chestnut) Castanea->Extraction Purification Column Chromatography (Sephadex LH-20, RP-HPLC) Extraction->Purification Quantification HPLC Quantification Purification->Quantification Anticancer_Assay In Vitro Anticancer Assay (MTT Assay) Purification->Anticancer_Assay Mechanism_Study Mechanism of Action Study (Apoptosis, Cell Cycle) Purification->Mechanism_Study Yield Yield Comparison Quantification->Yield Activity Anticancer Activity (IC50 Values) Anticancer_Assay->Activity Mechanism Signaling Pathway Modulation Mechanism_Study->Mechanism

Caption: Experimental workflow for comparative analysis of this compound.

Signaling_Pathway Acutissimin_A This compound Topoisomerase_II DNA Topoisomerase II Acutissimin_A->Topoisomerase_II Inhibition DNA_Damage DNA Double-Strand Breaks Topoisomerase_II->DNA_Damage Induction ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR p53 p53 Activation ATM_ATR->p53 Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) p53->Cell_Cycle_Arrest Bax Bax (Pro-apoptotic) p53->Bax Upregulation Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 Downregulation Apoptosis Apoptosis Mitochondria Mitochondrial Outer Membrane Permeabilization Bax->Mitochondria Bcl2->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation (Executioner Caspase) Caspase_9->Caspase_3 Caspase_3->Apoptosis

Caption: Proposed signaling pathway for this compound-induced apoptosis.

Conclusion

This compound stands out as a promising natural compound for anticancer drug development. While direct comparative studies on this compound from different botanical sources are currently lacking in the published literature, the available data on the distribution of its precursor, vescalagin, suggests that Quercus and Castanea species are both valuable sources. Pedunculate oak (Quercus robur) and certain chestnut species (Castanea sativa) appear to be particularly rich in the necessary precursors.

Further research, following the experimental protocols outlined in this guide, is crucial to elucidate the potential differences in yield and biological activity of this compound from these various sources. A thorough understanding of these differences will be instrumental in optimizing the production and development of this compound as a potential therapeutic agent. The proposed signaling pathway provides a framework for investigating the detailed molecular mechanisms underlying its potent anticancer effects beyond topoisomerase II inhibition. This guide serves as a foundational resource to stimulate and direct future investigations into this promising natural product.

References

Acutissimin A: A Potent Polyphenol in Cancer Therapy Compared to Resveratrol, Curcumin, and EGCG

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of cancer therapy research, natural polyphenolic compounds are gaining significant traction for their potential as effective and less toxic alternatives to conventional treatments. Among these, Acutissimin A, a flavano-ellagitannin, has demonstrated remarkable preclinical potency. This guide provides a comprehensive comparison of this compound with three other well-researched polyphenols: Resveratrol, Curcumin, and Epigallocatechin gallate (EGCG), focusing on their mechanisms of action, cytotoxic efficacy, and the experimental methodologies used to evaluate them. This document is intended for researchers, scientists, and drug development professionals in the field of oncology.

Comparative Efficacy: A Look at the Numbers

The in vitro cytotoxic activity of these polyphenols against various cancer cell lines is a key indicator of their potential therapeutic efficacy. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population, are summarized below. It is important to note that direct comparison of IC50 values across different studies can be influenced by variations in experimental conditions, including cell lines, exposure times, and assay methods.

CompoundCancer Cell LineIC50 Value (µM)
This compound RPMI-7951 (Melanoma)~0.66 µM (0.8 µg/ml)[1]
Resveratrol MCF-7 (Breast)35.1 - 51.18 µM[2]
HeLa (Cervical)83.8 µM[2]
HepG2 (Liver)57.4 µM[3]
SW480 (Colon)~100 µM[4]
HCE7 (Colon)~150 µM[4]
Seg-1 (Esophageal)~150 µM[4]
HL-60 (Leukemia)~70 µM[4]
Curcumin HCT-116 (Colon)10.26 µM[5]
SW480 (Colon)13.31 µM[5]
HT-29 (Colon)11.5 µM[5]
MCF-7 (Breast)25.1 - 75 µM[6]
MDA-MB-231 (Breast)16.4 - 25 µM[6][7]
A549 (Lung)11.2 µM[7]
K562 (Leukemia)1.5 µM[8]
HL-60 (Leukemia)4.1 µM[8]
EGCG Panc-1 (Pancreatic)~50 µM[9]
MIA PaCa-2 (Pancreatic)~60 µM[9]
BxPC-3 (Pancreatic)~70 µM[9]
HCT15 (Colon)~45 µM[9]
SW480 (Colon)~80 µM[9]
HT-29 (Colon)~90 µM[9]
A549 (Lung)~60 µM[9]
H358 (Lung)~75 µM[9]
HT1975 (Lung)~85 µM[9]
WI38VA (Transformed Lung Fibroblast)10 µM[10]

Delving into the Mechanisms of Action

The anticancer effects of these polyphenols stem from their ability to modulate a multitude of cellular signaling pathways involved in cancer progression.

This compound: The primary mechanism of action for this compound is the inhibition of DNA topoisomerase II. By targeting this essential enzyme, this compound disrupts DNA replication and repair processes, ultimately leading to cancer cell death. It has been reported to be 250 times more effective than the chemotherapy drug Etoposide, which is also a topoisomerase II inhibitor.[7]

Resveratrol: This polyphenol exhibits a broad range of anticancer activities, including the induction of apoptosis (programmed cell death) through both p53-dependent and -independent pathways.[3] It can also arrest the cell cycle, inhibit cell proliferation, and modulate signaling pathways such as those involving Bax, Bcl-2, caspases, and p21.[3][11]

Curcumin: Curcumin's anticancer effects are multifaceted, targeting numerous signaling pathways. It is known to induce apoptosis by modulating the expression of pro-apoptotic (Bax, Bak) and anti-apoptotic (Bcl-2, Bcl-xL) proteins and activating caspases.[6] Furthermore, it can inhibit cell proliferation by downregulating growth-promoting pathways like Wnt/β-catenin and PI3K/Akt/mTOR.[12][13]

EGCG: The most abundant catechin in green tea, EGCG, exerts its anticancer effects by inducing apoptosis and cell cycle arrest, and by inhibiting angiogenesis (the formation of new blood vessels that supply tumors).[14] It modulates several key signaling pathways, including MAPK, NF-κB, and PI3K/Akt, and can also influence the expression of various proteins involved in cell survival and proliferation.[14][15]

Signaling Pathways and Experimental Workflows

To visualize the complex interactions and experimental processes, the following diagrams are provided in Graphviz DOT language.

Acutissimin_A_Signaling_Pathway cluster_nucleus Nucleus DNA DNA Topoisomerase_II Topoisomerase II Topoisomerase_II->DNA Creates transient breaks DNA_Breaks DNA Double-Strand Breaks Topoisomerase_II->DNA_Breaks Re-ligation failure Acutissimin_A This compound Acutissimin_A->Topoisomerase_II Inhibits Apoptosis Apoptosis DNA_Breaks->Apoptosis

Mechanism of this compound as a Topoisomerase II inhibitor.

Polyphenol_General_Signaling_Pathways cluster_pathways Signaling Pathways cluster_effects Cellular Effects Polyphenols Resveratrol, Curcumin, EGCG PI3K_Akt PI3K/Akt/mTOR Polyphenols->PI3K_Akt Modulates MAPK MAPK Polyphenols->MAPK Modulates NF_kB NF-κB Polyphenols->NF_kB Modulates Wnt Wnt/β-catenin Polyphenols->Wnt Modulates Apoptosis ↑ Apoptosis PI3K_Akt->Apoptosis Proliferation ↓ Proliferation PI3K_Akt->Proliferation Cell_Cycle_Arrest Cell Cycle Arrest PI3K_Akt->Cell_Cycle_Arrest MAPK->Apoptosis MAPK->Proliferation MAPK->Cell_Cycle_Arrest NF_kB->Apoptosis NF_kB->Proliferation Angiogenesis ↓ Angiogenesis NF_kB->Angiogenesis NF_kB->Cell_Cycle_Arrest Wnt->Proliferation

General signaling pathways modulated by common polyphenols.

Cytotoxicity_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well plate start->seed_cells incubate1 Incubate (24h) seed_cells->incubate1 treat_cells Treat with Polyphenol (Varying Concentrations) incubate1->treat_cells incubate2 Incubate (24-72h) treat_cells->incubate2 add_reagent Add Viability Reagent (e.g., MTT) incubate2->add_reagent incubate3 Incubate (2-4h) add_reagent->incubate3 measure_absorbance Measure Absorbance incubate3->measure_absorbance calculate_ic50 Calculate IC50 measure_absorbance->calculate_ic50 end End calculate_ic50->end

A typical workflow for an in vitro cytotoxicity assay.

Experimental Protocols: A Closer Look

The evaluation of the cytotoxic effects of these polyphenols typically involves a series of standardized in vitro assays.

Cell Viability and Cytotoxicity Assays (e.g., MTT Assay)
  • Cell Culture: Human cancer cell lines are cultured in a suitable medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The polyphenols, dissolved in a solvent like DMSO, are added to the cell cultures at a range of concentrations. Control wells receive the solvent alone.

  • Incubation: The treated cells are incubated for a defined period, typically 24, 48, or 72 hours.

  • Viability Assessment: A reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells metabolize MTT into a colored formazan product.

  • Data Analysis: The absorbance of the formazan product is measured using a microplate reader. The percentage of cell viability is calculated relative to the control, and the IC50 value is determined from the dose-response curve.

Western Blot Analysis for Protein Expression
  • Cell Lysis: After treatment with the polyphenols, cells are harvested and lysed to extract total proteins.

  • Protein Quantification: The concentration of the extracted proteins is determined using a protein assay, such as the Bradford assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., Bax, Bcl-2, caspases) and then with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands is quantified to determine the relative expression levels of the target proteins.

Conclusion

This compound presents itself as a highly potent anticancer agent in preclinical studies, with a specific and powerful mechanism of action as a DNA topoisomerase II inhibitor. While its efficacy in a broader range of cancer cell lines and in vivo models requires further investigation, the initial data suggests it holds significant promise. In comparison, resveratrol, curcumin, and EGCG have been more extensively studied and demonstrate broader mechanisms of action, affecting multiple signaling pathways. Their lower potency compared to this compound in some instances may be offset by their pleiotropic effects and established safety profiles.

This comparative guide underscores the potential of these natural polyphenols in cancer therapy. Further research, particularly focused on the in vivo efficacy, bioavailability, and potential for synergistic combinations of this compound, is warranted to translate its promising preclinical activity into clinical applications. The detailed experimental protocols and pathway diagrams provided herein serve as a valuable resource for researchers dedicated to advancing the field of oncology through the exploration of novel therapeutic agents.

References

Unveiling the Bioactivity of Acutissimin A: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Acutissimin A, a flavano-ellagitannin found in some aged red wines, has garnered attention in the scientific community for its potential therapeutic properties. This guide provides a comprehensive comparison of this compound's bioactivity with related compounds, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

This document summarizes the available quantitative data, outlines experimental methodologies for key bioactivity assays, and presents visual representations of relevant signaling pathways and workflows to facilitate a deeper understanding of this compound's mechanism of action and its potential as a bioactive compound.

Quantitative Bioactivity Data: A Comparative Analysis

This compound has demonstrated significant potential as a DNA topoisomerase II inhibitor, with one study reporting it to be 250 times more potent than the clinically used anticancer drug etoposide in vitro.[1][2][3][4][5] However, specific IC50 values for this compound across a range of cancer cell lines, as well as for its anti-inflammatory and antiviral activities, are not extensively documented in publicly available literature.

To provide a comparative framework, this guide presents the bioactivity data for structurally related ellagitannins, Vescalagin and Castalagin, and the well-established topoisomerase II inhibitor, Etoposide.

Table 1: Anticancer Bioactivity (IC50 µM)

CompoundHeLa (Cervical Cancer)MCF-7 (Breast Cancer)A549 (Lung Cancer)DNA Topoisomerase II InhibitionPARP1 Inhibition
This compound Data not availableData not availableData not availablePotent inhibitor (Specific IC50 not available)[6][7]Data not available
Vescalagin Data not availableData not availableData not availableInhibitor (Specific IC50 not available)2.67 µM[8]
Castalagin Data not availableData not availableData not availableInhibitor (Specific IC50 not available)0.86 µM[8]
Etoposide ~1.2 - 21.3 µM~1.5 - 150 µM[9][10]~3.49 - 50.8 µM[8][9][11][12]Potent inhibitorNot applicable

Table 2: Anti-inflammatory Bioactivity (IC50)

CompoundCOX-2 Inhibition5-LOX InhibitionNF-κB Inhibition
This compound Data not availableData not availableData not available
Vescalagin Data not availableData not availableData not available
Castalagin Data not availableData not availableData not available
Celecoxib (Control) ~0.04 - 8.49 µM[13]Not applicableData not available
Zileuton (Control) Not applicable~0.25 - 15.6 µM[13][14]Data not available

Table 3: Antiviral Bioactivity (EC50)

CompoundHerpes Simplex Virus-1 (HSV-1)Influenza A Virus
This compound Data not availableData not available
Vescalagin Data not availableData not available
Castalagin Data not availableData not available
Acyclovir (Control) ~0.98 - 38.7 µM[15]Not applicable
Oseltamivir (Control) Not applicable~5.2 - 18.9 µM[14]

Table 4: Cytotoxicity against Normal Human Cell Lines (IC50 µM)

CompoundNormal Human Lung Fibroblasts (e.g., WI-38, MRC-5)Normal Human Colon Epithelial Cells (e.g., CCD-841 CoN)
This compound Data not availableData not available
Vescalagin Data not availableData not available
Castalagin Low cytotoxicity reported[16]Data not available
Etoposide ~2.10 - 79.38 µg/mL[8][9]Data not available

Experimental Protocols

To ensure the reproducibility and validation of bioactivity data, detailed experimental protocols for key assays are provided below.

MTT Assay for Cell Viability and Proliferation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals. These insoluble crystals are then dissolved, and the absorbance of the colored solution is measured, which is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and control compounds for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C to allow formazan crystal formation.

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Western Blot for STAT3 Phosphorylation

Western blotting is a technique used to detect and quantify specific proteins in a sample. This protocol focuses on assessing the phosphorylation status of Signal Transducer and Activator of Transcription 3 (STAT3), a key protein in cell signaling pathways often dysregulated in cancer.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis and then transferred to a membrane. The membrane is then probed with specific antibodies that recognize the target protein (total STAT3) and its phosphorylated form (p-STAT3).

Protocol:

  • Cell Lysis: Treat cells with the test compound and then lyse them to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • Gel Electrophoresis: Separate the protein samples by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total STAT3 and p-STAT3.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

  • Detection: Add a chemiluminescent substrate that reacts with HRP to produce light, which is then captured on X-ray film or by a digital imager.

  • Analysis: Quantify the band intensities to determine the relative levels of total and phosphorylated STAT3.

NF-κB Reporter Assay

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) reporter assay is used to measure the activity of the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer.

Principle: Cells are transfected with a reporter plasmid containing a luciferase gene under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified by measuring its enzymatic activity.

Protocol:

  • Cell Transfection: Transfect a suitable cell line (e.g., HEK293T) with the NF-κB luciferase reporter plasmid.

  • Compound Treatment: Treat the transfected cells with the test compound.

  • Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α) to induce pathway activation.

  • Cell Lysis: Lyse the cells to release the luciferase enzyme.

  • Luciferase Assay: Add a luciferase substrate to the cell lysate and measure the resulting luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a control and determine the effect of the test compound on NF-κB activation.

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).

G cluster_0 Cell Treatment and Lysis cluster_1 Western Blotting Seed Cells Seed Cells Treat with this compound Treat with this compound Seed Cells->Treat with this compound Lyse Cells Lyse Cells Treat with this compound->Lyse Cells Quantify Protein Quantify Protein Lyse Cells->Quantify Protein SDS-PAGE SDS-PAGE Quantify Protein->SDS-PAGE Transfer to Membrane Transfer to Membrane SDS-PAGE->Transfer to Membrane Blocking Blocking Transfer to Membrane->Blocking Primary Antibody (p-STAT3/STAT3) Primary Antibody (p-STAT3/STAT3) Blocking->Primary Antibody (p-STAT3/STAT3) Secondary Antibody Secondary Antibody Primary Antibody (p-STAT3/STAT3)->Secondary Antibody Detection Detection Secondary Antibody->Detection Analysis Analysis Detection->Analysis

Figure 1: Experimental Workflow for Western Blot Analysis of STAT3 Phosphorylation.

G Stimulus (e.g., TNF-α) Stimulus (e.g., TNF-α) IKK Complex IKK Complex Stimulus (e.g., TNF-α)->IKK Complex IκBα Phosphorylation IκBα Phosphorylation IKK Complex->IκBα Phosphorylation IκBα Degradation IκBα Degradation IκBα Phosphorylation->IκBα Degradation NF-κB (p65/p50) Release NF-κB (p65/p50) Release IκBα Degradation->NF-κB (p65/p50) Release Nuclear Translocation Nuclear Translocation NF-κB (p65/p50) Release->Nuclear Translocation Gene Transcription Gene Transcription Nuclear Translocation->Gene Transcription This compound This compound This compound->IKK Complex Inhibition?

Figure 2: Simplified NF-κB Signaling Pathway and Potential Inhibition by this compound.

G Cytokine/Growth Factor Cytokine/Growth Factor Receptor Receptor Cytokine/Growth Factor->Receptor JAK JAK Receptor->JAK STAT3 Phosphorylation STAT3 Phosphorylation JAK->STAT3 Phosphorylation STAT3 Dimerization STAT3 Dimerization STAT3 Phosphorylation->STAT3 Dimerization Nuclear Translocation Nuclear Translocation STAT3 Dimerization->Nuclear Translocation Gene Transcription Gene Transcription Nuclear Translocation->Gene Transcription This compound This compound This compound->JAK Inhibition?

Figure 3: Simplified JAK/STAT3 Signaling Pathway and Potential Inhibition by this compound.

Statistical Validation of Bioactivity Data

The validation of bioactivity data is crucial for ensuring the reliability and significance of experimental findings. Statistical methods commonly employed for this purpose include:

  • Determination of IC50/EC50 Values: These values, representing the concentration of a compound that elicits a 50% response (inhibition or effect), are typically calculated using non-linear regression analysis of dose-response curves.

  • Replicate Experiments: All experiments should be performed with multiple biological and technical replicates to assess the variability and reproducibility of the results.

  • Statistical Significance Testing: Appropriate statistical tests (e.g., t-test, ANOVA) should be used to determine if the observed differences between treated and control groups are statistically significant (typically p < 0.05).

  • Selectivity Index (SI): For anticancer and antiviral agents, the SI is a crucial parameter calculated as the ratio of the cytotoxic concentration against normal cells to the effective concentration against cancer cells or viruses. A higher SI value indicates greater selectivity and a more promising therapeutic window.

By adhering to these principles of data presentation, experimental rigor, and statistical validation, researchers can contribute to a more robust understanding of the bioactivity of this compound and its potential for future therapeutic applications.

References

Replicating Published Findings on Acutissimin A's Potency: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Acutissimin A's potency, primarily as a DNA topoisomerase inhibitor and an anti-inflammatory agent. Due to the limited availability of specific IC50 values for this compound in publicly accessible literature, its potency is presented relative to etoposide, a clinically used anticancer drug. This guide synthesizes available data on this compound and compares it with alternative compounds, offering detailed experimental protocols to aid in the replication and further investigation of its promising therapeutic properties.

Data Presentation: Comparative Potency of this compound and Alternatives

The following tables summarize the available quantitative data for this compound and comparable compounds. It is important to note that the potency of this compound as a DNA topoisomerase inhibitor is reported to be approximately 250 times greater than that of etoposide (VP-16)[1].

Table 1: DNA Topoisomerase I Inhibition

CompoundTargetIC50 ValueCell Line/System
This compound DNA Topoisomerase I~250-fold more potent than EtoposideIn vitro
Etoposide (VP-16)DNA Topoisomerase II59.2 µMCell-free
CamptothecinDNA Topoisomerase I0.679 µMCell-free
SN-38 (active metabolite of Irinotecan)DNA Topoisomerase I8.8 nMHT-29 Human Colon Carcinoma
TopotecanDNA Topoisomerase I33 nMHT-29 Human Colon Carcinoma

Table 2: Anti-Inflammatory Activity (NF-κB Inhibition)

CompoundIC50 Value (NF-κB Inhibition)Cell Line
This compound Data not available-
Curcumin18 µMRAW264.7 macrophages
Genistein15-30 µM (effective concentration)PC-3, MDA-MB-231, H460, BxPC-3
EF31 (Curcumin analog)~5 µMRAW264.7 macrophages

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication of findings related to this compound.

Hemisynthesis of this compound from Vescalagin and (+)-Catechin

This protocol describes a method for the chemical synthesis of this compound.

Materials:

  • (-)-Vescalagin

  • (+)-Catechin

  • Tetrahydrofuran (THF), purified

  • Trifluoroacetic acid

  • Methanol (HPLC grade)

  • Milli-Q water

  • High-Performance Liquid Chromatography (HPLC) system

  • Freeze-dryer

Procedure:

  • Dissolve (-)-vescalagin (42 mg, 0.045 mmol) and (+)-catechin (15 mg, 0.052 mmol) in 20 ml of purified THF.

  • Add trifluoroacetic acid (300 µl, 3.9 mmol) to the solution.

  • Stir the reaction mixture at 60°C for 7 hours. Monitor the reaction's completion using HPLC.

  • Once the reaction is complete, evaporate the mixture under a vacuum.

  • Dissolve the residue in water and freeze-dry to obtain the crude product containing this compound.

  • Purify this compound from the crude product using semi-preparative HPLC.

DNA Topoisomerase I Inhibition Assay (DNA Cleavage Assay)

This assay is used to determine the ability of a compound to inhibit DNA topoisomerase I by stabilizing the enzyme-DNA cleavage complex.

Materials:

  • Purified human DNA topoisomerase I

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Test compound (this compound)

  • Reaction Buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl2, 0.1 mM EDTA)

  • Stop Solution (e.g., 1% SDS, 0.1% bromophenol blue, 50% glycerol)

  • Agarose gel (1%)

  • Ethidium bromide staining solution

  • Gel electrophoresis apparatus

  • UV transilluminator

Procedure:

  • Prepare reaction mixtures containing the reaction buffer, supercoiled plasmid DNA, and varying concentrations of the test compound.

  • Add purified DNA topoisomerase I to each reaction mixture to initiate the reaction.

  • Incubate the reactions at 37°C for 30 minutes.

  • Stop the reactions by adding the stop solution.

  • Load the samples onto a 1% agarose gel.

  • Perform electrophoresis to separate the different forms of plasmid DNA (supercoiled, relaxed, and nicked).

  • Stain the gel with ethidium bromide and visualize the DNA bands under a UV transilluminator.

  • The inhibition of topoisomerase I activity is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled and/or nicked DNA. The concentration of the compound that inhibits the enzyme activity by 50% is determined as the IC50 value.

NF-κB Inhibition Assay (Luciferase Reporter Assay)

This assay measures the inhibition of the NF-κB signaling pathway.

Materials:

  • Cell line stably transfected with an NF-κB luciferase reporter construct (e.g., HEK293 or RAW264.7)

  • Cell culture medium and reagents

  • Inducing agent (e.g., Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS))

  • Test compound (this compound)

  • Luciferase Assay System

  • Luminometer

Procedure:

  • Seed the NF-κB reporter cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for a specified period (e.g., 1-2 hours).

  • Stimulate the cells with the inducing agent (e.g., TNF-α or LPS) to activate the NF-κB pathway.

  • Incubate the cells for a further period (e.g., 6-8 hours) to allow for luciferase gene expression.

  • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

  • The inhibition of NF-κB activity is calculated as the percentage decrease in luciferase activity in treated cells compared to untreated, stimulated cells. The IC50 value is the concentration of the compound that causes a 50% reduction in NF-κB activity.

Mandatory Visualization

Signaling Pathway

Caption: NF-κB signaling pathway and the inhibitory action of this compound.

Experimental Workflow

DNA_Topoisomerase_Inhibition_Assay start Start prep_reagents Prepare Reaction Mix: - Supercoiled DNA - Buffer - this compound (various conc.) start->prep_reagents add_topo Add DNA Topoisomerase I prep_reagents->add_topo incubate Incubate at 37°C for 30 min add_topo->incubate stop_reaction Stop Reaction (add SDS/dye) incubate->stop_reaction gel_electrophoresis Agarose Gel Electrophoresis stop_reaction->gel_electrophoresis visualize Stain with Ethidium Bromide & Visualize under UV gel_electrophoresis->visualize analyze Analyze DNA Bands: - Supercoiled - Relaxed - Nicked visualize->analyze end Determine IC50 analyze->end AcutissiminA_Formation Vescalagin Vescalagin (from Oak) Reaction Acid-Catalyzed Condensation Vescalagin->Reaction Catechin (+)-Catechin (from Grapes) Catechin->Reaction AcutissiminA This compound Reaction->AcutissiminA

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Acutissimin A

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the responsible handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Acutissimin A, a potent flavano-ellagitannin and DNA topoisomerase inhibitor, requires careful management throughout its lifecycle, including its ultimate disposal. This guide provides essential, step-by-step procedures for the proper disposal of this compound, aligning with best practices for laboratory safety and chemical handling.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is critical to consult the Safety Data Sheet (SDS) for this compound. If a substance-specific SDS is unavailable, general safety principles for handling potentially hazardous chemicals should be strictly followed. All personnel involved in the disposal process must wear appropriate Personal Protective Equipment (PPE), including but not limited to:

  • Safety goggles or a face shield

  • Chemical-resistant gloves

  • A lab coat

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Step-by-Step Disposal Protocol for this compound

The proper disposal of this compound waste should be managed as a chemical waste stream, adhering to all local, regional, national, and international regulations.[1] Do not dispose of this compound or its waste down the drain, as it can be very toxic to aquatic life with long-lasting effects.[1][2]

1. Waste Identification and Segregation:

  • Isolate all this compound waste, which includes the pure compound, solutions containing the compound, and any contaminated labware such as vials, pipette tips, and gloves.

  • This waste must be segregated from general laboratory trash and other chemical waste streams to prevent unintended reactions.[3]

2. Containerization:

  • Collect all this compound waste in a dedicated, leak-proof container that is chemically compatible with the compound.[3][4]

  • The container should be clearly labeled as "Hazardous Waste: this compound" and include the date of accumulation.

  • Ensure the container is kept securely sealed when not in use to prevent spills or the release of aerosols.[3][4]

3. Waste Storage:

  • Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area away from incompatible materials while awaiting pickup.

4. Disposal Pathway:

  • The primary and recommended method for the disposal of this compound waste is through a licensed and approved hazardous waste disposal facility.

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection and disposal of the chemical waste.[3]

Quantitative Data and Waste Characterization

Hazardous Characteristic Description General Threshold (for reference)
Ignitability Liquids with a flash point less than 60°C (140°F), non-liquids that can cause fire through friction, spontaneous chemical changes, or retained heat, and are capable of burning vigorously.Flash point < 60°C
Corrosivity Aqueous solutions with a pH less than or equal to 2, or greater than or equal to 12.5.pH ≤ 2 or pH ≥ 12.5
Reactivity Substances that are unstable under normal conditions, may react violently with water, or can generate toxic gases, vapors, or fumes when mixed with water.Unstable, reacts with water, or generates toxic gases
Toxicity Waste that is harmful or fatal when ingested or absorbed. The Toxicity Characteristic Leaching Procedure (TCLP) is used to determine this.Exceeds concentration limits for specific contaminants

It is the responsibility of the waste generator to properly characterize the waste stream. Consult your EHS department for guidance on this process.

Experimental Workflow for this compound Disposal

The logical workflow for the proper disposal of this compound is outlined in the diagram below. This visual guide provides a clear, step-by-step process to ensure safety and compliance.

cluster_0 Preparation cluster_1 Waste Handling cluster_2 Disposal A Consult Safety Data Sheet (SDS) B Wear Appropriate Personal Protective Equipment (PPE) A->B C Identify and Segregate this compound Waste B->C D Collect in a Labeled, Leak-Proof Container C->D E Store Securely in a Designated Area D->E F Contact Environmental Health & Safety (EHS) E->F G Arrange for Pickup by a Licensed Waste Disposal Facility F->G

This compound Disposal Workflow

This comprehensive approach to the disposal of this compound will help ensure a safe laboratory environment and maintain regulatory compliance, building a foundation of trust in your operational procedures.

References

Safeguarding Researchers: Essential Personal Protective Equipment and Handling Protocols for Acutissimin A

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Assessment and Personal Protective Equipment (PPE)

Given the lack of a specific Safety Data Sheet (SDS) for Acutissimin A, the following PPE recommendations are based on a precautionary principle, assuming the compound may be harmful if swallowed, an irritant to the skin and eyes, and potentially sensitizing. These recommendations are derived from general safety protocols for hazardous chemicals.[1][2][3]

Table 1: Recommended Personal Protective Equipment for Handling this compound

Body PartRequired PPESpecifications and Best Practices
Hands Double Nitrile GlovesWear two pairs of chemically resistant nitrile gloves at all times.[4][5] Change gloves immediately if contaminated, torn, or after extended use.
Eyes/Face Safety Goggles and Face ShieldUse tightly fitting chemical splash goggles.[6] When handling larger quantities or if there is a risk of splashing, a face shield should be worn in addition to goggles.[6]
Body Laboratory Coat or Chemical Resistant SuitA fully buttoned laboratory coat should be worn at all times.[7] For procedures with a higher risk of contamination, a disposable chemical-resistant suit is recommended.[8]
Respiratory NIOSH-approved RespiratorIf handling the compound as a powder or creating aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is mandatory.[1][8] Work should be conducted in a certified chemical fume hood.[2]
Feet Closed-toe ShoesNever wear open-toed shoes in the laboratory.[4] Shoe covers may be necessary if there is a significant risk of spills.

Experimental Workflow for Safe Handling of this compound

To ensure a safe and controlled environment, a strict operational workflow should be followed. This includes preparation, handling, and post-handling procedures.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling & Disposal Phase prep1 Review SDS (if available) and internal safety protocols prep2 Assemble all necessary PPE prep1->prep2 prep3 Prepare and verify fume hood functionality prep2->prep3 prep4 Gather all required materials and label secondary containers prep3->prep4 handle1 Don appropriate PPE prep4->handle1 Proceed to Handling handle2 Conduct all manipulations within the fume hood handle1->handle2 handle3 Weigh and handle solid this compound carefully handle2->handle3 handle4 Prepare solutions and perform experimental procedures handle3->handle4 post1 Decontaminate work surfaces handle4->post1 Experiment Complete post2 Segregate and label all waste post1->post2 post3 Dispose of waste according to institutional guidelines post2->post3 post4 Doff PPE in the correct order post3->post4 post5 Wash hands thoroughly post4->post5

Figure 1. A stepwise workflow for the safe handling of this compound.

Operational and Disposal Plans

This compound and any materials contaminated with it should be treated as hazardous waste. Adherence to institutional and local regulations for chemical waste disposal is mandatory.[9][10]

Table 2: Disposal Plan for this compound and Contaminated Materials

Waste TypeCollection and StorageDisposal Method
Solid this compound Collect in a clearly labeled, sealed container. The label should read "Hazardous Waste" and include the chemical name.Dispose of through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste contractor.[9]
Contaminated Labware (Gloves, Pipette Tips, etc.) Place in a designated, sealed hazardous waste bag or container.[9]Incineration at a permitted facility is the standard procedure for this type of waste.[9]
Liquid Waste (Solutions containing this compound) Collect in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.[10]Arrange for pickup and disposal through your institution's EHS office.[9]
Contaminated Glassware Rinse with a suitable solvent (e.g., ethanol or acetone) three times. Collect the rinsate as hazardous liquid waste.[11] The rinsed glassware can then be washed. Heavily contaminated or broken glassware should be disposed of as solid hazardous waste.[9]The collected rinsate should be disposed of as hazardous liquid waste. The cleaned glassware can be reused.

Emergency Procedures

In the event of an exposure or spill, immediate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1][3] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][3] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

  • Spill: Evacuate the area. Wear appropriate PPE, including respiratory protection, and clean the spill according to your institution's established procedures for hazardous materials. Absorb liquid spills with an inert material and collect all contaminated materials in a sealed container for disposal as hazardous waste.[2]

By adhering to these stringent safety protocols, researchers can mitigate the risks associated with handling the potent bioactive compound this compound, ensuring a safe laboratory environment for themselves and their colleagues. Always consult your institution's specific safety guidelines and local regulations before commencing any work.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.